Product packaging for Dioleoylphosphatidylglycerol(Cat. No.:)

Dioleoylphosphatidylglycerol

货号: B1249151
分子量: 775 g/mol
InChI 键: DSNRWDQKZIEDDB-GCMPNPAFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Dioleoylphosphatidylglycerol, also known as this compound, is a useful research compound. Its molecular formula is C42H79O10P and its molecular weight is 775 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H79O10P B1249151 Dioleoylphosphatidylglycerol

属性

分子式

C42H79O10P

分子量

775 g/mol

IUPAC 名称

[(2R)-3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate

InChI

InChI=1S/C42H79O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)49-37-40(38-51-53(47,48)50-36-39(44)35-43)52-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,39-40,43-44H,3-16,21-38H2,1-2H3,(H,47,48)/b19-17-,20-18-/t39?,40-/m1/s1

InChI 键

DSNRWDQKZIEDDB-GCMPNPAFSA-N

手性 SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCC/C=C\CCCCCCCC

规范 SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC

同义词

1,2-dioleoyl-sn-glycero-3-phospho(1-rac-glycerol)
1,2-dioleoyl-sn-glycero-3-phosphoglycerol
1,2-dioleoyl-sn-glycero-3-phosphoglycerol, (R-(R*,S*))-(Z)-isomer
1,2-dioleoyl-sn-glycero-3-phosphoglycerol, (Z)-isomer
1,2-dioleoylphosphatidylglycerol
di-C18-1(C)-PG
DOPG

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Dioleoylphosphatidylglycerol (DOPG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for the synthesis and purification of 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol), commonly known as Dioleoylphosphatidylglycerol (DOPG). This anionic phospholipid is a critical component in the formulation of liposomal drug delivery systems and a key molecule in immunological research. This document details both chemical and enzymatic synthesis routes, outlines purification protocols, and presents quantitative data to aid in method selection and optimization.

Introduction to this compound (DOPG)

This compound (DOPG) is a glycerophospholipid consisting of a glycerol (B35011) backbone esterified with two oleic acid chains at the sn-1 and sn-2 positions, and a phosphoglycerol head group at the sn-3 position.[1] Its anionic nature at physiological pH makes it a valuable component in liposomes, where it can modulate membrane fluidity, charge, and interaction with biological systems.[2] Notably, DOPG has been shown to play a role in the modulation of the immune response, including the inhibition of Toll-like receptor 2 (TLR2) signaling.[3]

Synthesis of this compound

DOPG can be synthesized through both chemical and enzymatic methods. The choice of method depends on factors such as desired purity, yield, scalability, and the availability of starting materials and equipment.

Chemical Synthesis

Chemical synthesis of DOPG is a multi-step process that offers control over the stereochemistry of the final product. A common approach involves the phosphorylation of a protected diacylglycerol.

This protocol is adapted from a stereospecific synthesis of phosphatidylglycerols.[4]

Materials:

Procedure:

  • Phosphorylation of 1,2-dioleoyl-sn-glycerol:

    • Dissolve 1,2-dioleoyl-sn-glycerol (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., argon).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add phosphorus oxychloride (1.2 equivalents) and anhydrous pyridine (1.5 equivalents) to the solution while stirring.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Hydrolysis:

    • Once the reaction is complete, slowly add water to the reaction mixture to hydrolyze the excess POCl₃ and form the phosphatidic acid.

    • Extract the product with a mixture of chloroform and water.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain crude dioleoylphosphatidic acid (DOPA).

  • Coupling with Glycerol:

    • Dissolve the crude DOPA (1 equivalent) and glycerol (3 equivalents) in anhydrous pyridine.

    • Add a coupling agent such as 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl) (1.5 equivalents).

    • Stir the reaction at room temperature for 24-48 hours.

  • Work-up and Purification:

    • Quench the reaction with water and extract the product with chloroform.

    • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude DOPG by silica gel column chromatography.

Enzymatic Synthesis

Enzymatic synthesis of DOPG offers a milder and often more specific alternative to chemical synthesis. The most common method utilizes phospholipase D (PLD) to catalyze a transphosphatidylation reaction, where the choline (B1196258) head group of a phosphatidylcholine (PC), such as dioleoylphosphatidylcholine (DOPC), is replaced by glycerol.[3][5]

This protocol is based on established methods for PLD-catalyzed transphosphatidylation.[6][7][8]

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • Glycerol

  • Phospholipase D (PLD) from a microbial source (e.g., Streptomyces sp.)

  • Buffer: Sodium acetate (B1210297) buffer (e.g., 0.1 M, pH 5.6)

  • Calcium chloride (CaCl₂)

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Reaction Setup:

    • Prepare a biphasic reaction system.

    • In a suitable reaction vessel, dissolve DOPC in an organic solvent (e.g., diethyl ether).

    • Prepare an aqueous phase containing the sodium acetate buffer, a high concentration of glycerol (e.g., a molar ratio of at least 5:1 glycerol to DOPC), and CaCl₂ (e.g., 50 mM).[6]

    • Add the PLD enzyme to the aqueous phase.

  • Enzymatic Reaction:

    • Combine the organic and aqueous phases and stir vigorously at a controlled temperature (e.g., 30-40°C) to create an emulsion and facilitate the reaction at the interface.

    • The reaction time can vary from a few hours to 24 hours, depending on the enzyme activity and substrate concentrations. Monitor the reaction progress by TLC or HPLC.

  • Reaction Termination and Product Extraction:

    • Once the reaction has reached the desired conversion, stop the reaction by adding a solvent mixture such as chloroform/methanol (2:1, v/v) to create a single phase.

    • Add water and centrifuge to separate the phases.

    • Collect the lower organic phase containing the DOPG.

    • Wash the organic phase with a salt solution (e.g., 0.9% NaCl) to remove water-soluble impurities.

  • Purification:

    • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude DOPG using silica gel column chromatography.

Comparison of Synthesis Methods

ParameterChemical SynthesisEnzymatic Synthesis
Starting Materials 1,2-dioleoyl-sn-glycerol, POCl₃, Glycerol1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), Glycerol
Number of Steps Multi-stepTypically a one-step reaction
Reaction Conditions Harsh (anhydrous solvents, reactive chemicals)Mild (aqueous buffers, moderate temperatures)
Specificity Can be stereospecific with chiral starting materialsHighly specific, preserves stereochemistry of the backbone
Typical Yield 40-60% (overall)High, can be nearly quantitative (>90%)[6][8]
Byproducts Various, depending on side reactionsPrimarily phosphatidic acid (from hydrolysis)
Scalability Can be challenging to scale upMore readily scalable

Purification of this compound

Purification is a critical step to obtain high-purity DOPG suitable for research and pharmaceutical applications. The primary methods are silica gel column chromatography and High-Performance Liquid Chromatography (HPLC).

Silica Gel Column Chromatography

This is a widely used method for the purification of lipids on a preparative scale.

Materials:

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Solvents: Chloroform, Methanol, Hexane (B92381), Ethyl Acetate

  • Crude DOPG dissolved in a minimal amount of chloroform

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or chloroform).

    • Pour the slurry into a glass column and allow the silica to settle, ensuring an evenly packed bed.[9]

    • Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.

  • Sample Loading:

    • Dissolve the crude DOPG in a minimal volume of chloroform.

    • Carefully apply the sample to the top of the column.

  • Elution:

    • Elute the column with a gradient of increasing polarity. A common gradient starts with pure chloroform and gradually increases the percentage of methanol.[2]

    • A typical gradient might be:

      • Chloroform (100%) to elute non-polar impurities.

      • Chloroform:Methanol (98:2 to 95:5, v/v) to elute DOPG.

      • Higher concentrations of methanol to elute more polar impurities.

    • Collect fractions and monitor the composition of each fraction by TLC.

  • Product Recovery:

    • Combine the fractions containing pure DOPG.

    • Evaporate the solvent under reduced pressure to obtain the purified product.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is an excellent analytical and semi-preparative technique for obtaining high-purity DOPG.

Materials:

  • HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)

  • C18 reverse-phase column

  • Mobile Phase A: Water with an additive (e.g., 0.1% trifluoroacetic acid or 10 mM ammonium (B1175870) acetate)

  • Mobile Phase B: Acetonitrile/Methanol mixture (e.g., 80:20, v/v) with the same additive as Mobile Phase A

  • Purified DOPG from column chromatography, dissolved in the mobile phase

Procedure:

  • Column Equilibration:

    • Equilibrate the C18 column with the initial mobile phase composition (e.g., 80% B).

  • Sample Injection:

    • Inject the dissolved DOPG sample onto the column.

  • Gradient Elution:

    • Run a gradient program to separate the components. A typical gradient for phospholipids (B1166683) might be:

      • Start at 80% B.

      • Increase to 100% B over 20-30 minutes.[10]

      • Hold at 100% B for 5-10 minutes to elute all components.

      • Return to the initial conditions and re-equilibrate for the next injection.

  • Fraction Collection and Analysis:

    • Collect the peak corresponding to DOPG.

    • The purity of the collected fraction can be assessed by re-injecting an aliquot into the HPLC system.

Visualizing Workflows and Pathways

Synthesis and Purification Workflows

The following diagrams illustrate the general workflows for the chemical and enzymatic synthesis and purification of DOPG.

chemical_synthesis_workflow start 1,2-dioleoyl-sn-glycerol step1 Phosphorylation (POCl3, Pyridine) start->step1 intermediate1 Crude DOPA step1->intermediate1 step2 Coupling with Glycerol (TPSCl) intermediate1->step2 intermediate2 Crude DOPG step2->intermediate2 step3 Silica Gel Column Chromatography intermediate2->step3 step4 Reverse-Phase HPLC (Optional) step3->step4 end Pure DOPG step4->end

Figure 1: Chemical Synthesis and Purification Workflow for DOPG.

enzymatic_synthesis_workflow start DOPC + Glycerol step1 Transphosphatidylation (Phospholipase D) start->step1 intermediate1 Crude DOPG step1->intermediate1 step2 Extraction intermediate1->step2 intermediate2 Extracted Crude DOPG step2->intermediate2 step3 Silica Gel Column Chromatography intermediate2->step3 step4 Reverse-Phase HPLC (Optional) step3->step4 end Pure DOPG step4->end

Figure 2: Enzymatic Synthesis and Purification Workflow for DOPG.
DOPG in Biological Signaling

DOPG has been identified as an inhibitor of the Toll-like Receptor 2 (TLR2) signaling pathway. TLR2 is a pattern recognition receptor that plays a crucial role in the innate immune response to bacterial components. The diagram below illustrates the MyD88-dependent signaling cascade initiated by TLR2 activation, which DOPG can modulate.

TLR2_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR2_TLR1 TLR2/TLR1 Heterodimer MyD88 MyD88 TLR2_TLR1->MyD88 Recruits Ligand Bacterial Lipopeptide Ligand->TLR2_TLR1 Binds IRAKs IRAK4, IRAK1 MyD88->IRAKs Activates TRAF6 TRAF6 IRAKs->TRAF6 Activates TAK1 TAK1 Complex TRAF6->TAK1 Activates IKK IKK Complex TAK1->IKK Activates NFkB_IkB NF-κB / IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases NF-κB Inflammatory_Genes Inflammatory Gene Transcription NFkB->Inflammatory_Genes Translocates to Nucleus DOPG DOPG DOPG->TLR2_TLR1 Inhibits

Figure 3: MyD88-Dependent TLR2 Signaling Pathway and Inhibition by DOPG.

Conclusion

The synthesis and purification of high-purity this compound are essential for its application in advanced drug delivery systems and immunological research. Enzymatic synthesis using phospholipase D generally offers a more efficient and environmentally friendly route, often resulting in higher yields compared to multi-step chemical synthesis. Purification by silica gel column chromatography followed by reverse-phase HPLC can yield DOPG of very high purity. The choice of the optimal synthesis and purification strategy will depend on the specific requirements of the research or application, including scale, desired purity, and available resources.

References

An In-depth Technical Guide to the Anti-Inflammatory Mechanism of Action of Dioleoylphosphatidylglycerol (DOPG)

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dioleoylphosphatidylglycerol (DOPG) is a naturally occurring phospholipid that has demonstrated significant anti-inflammatory properties. Its primary mechanism of action involves the direct inhibition of the innate immune system's pattern recognition receptors, specifically Toll-like Receptor 2 (TLR2) and Toll-like Receptor 4 (TLR4).[1][2] By interfering with the activation of these receptors by both pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), DOPG effectively suppresses downstream pro-inflammatory signaling cascades. This includes the inhibition of Nuclear Factor-kappa B (NF-κB) activation and the subsequent reduction in the production and release of key inflammatory mediators such as TNF-α, IL-1β, and IL-6.[2][3][4] Evidence suggests this inhibitory action is mediated through interaction with the TLR co-receptor CD14, disrupting the presentation of inflammatory ligands to the TLRs.[3][4] Beyond its direct anti-inflammatory effects, DOPG also promotes keratinocyte proliferation and enhances macrophage mitochondrial function, highlighting its therapeutic potential in conditions characterized by chronic inflammation and impaired tissue repair, such as diabetic wounds and psoriasis.[1][2] This document provides a comprehensive overview of DOPG's mechanism, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Core Mechanism of Action: Inhibition of Toll-Like Receptor Signaling

The cornerstone of DOPG's anti-inflammatory effect is its ability to attenuate the activation of the innate immune system. This is primarily achieved by inhibiting the function of Toll-like Receptors (TLRs), which are critical for recognizing molecular patterns associated with pathogens (PAMPs) and cellular damage (DAMPs).

Targeting TLR2 and TLR4 Activation

DOPG specifically inhibits the activation of TLR2 and TLR4.[1] These receptors are key sensors for a wide array of inflammatory stimuli, including bacterial components and endogenous molecules released from stressed or damaged cells, such as S100A9 and Heat Shock Protein B4 (HSPB4).[2][4] The proposed mechanism involves the TLR accessory molecule CD14, which serves as a co-receptor for both TLR2 and TLR4.[3][4] DOPG is thought to bind to CD14, thereby disrupting its ability to present PAMPs and DAMPs to the TLRs, which is a necessary step for receptor activation.[3] This initial blockade is the critical event that prevents the initiation of the inflammatory cascade.

G cluster_ligands Inflammatory Stimuli cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_output Inflammatory Response PAMPs PAMPs (e.g., LPS) CD14 CD14 PAMPs->CD14 binds DAMPs DAMPs (e.g., S100A9, HSPB4) DAMPs->CD14 binds TLR TLR2 / TLR4 Complex IKK IKK Complex Activation TLR->IKK activates CD14->TLR presents ligand IkB IκB Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB releases Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6) NFkB->Cytokines induces transcription DOPG DOPG DOPG->CD14 Inhibits ligand presentation

Caption: DOPG inhibits inflammation by disrupting CD14-mediated TLR activation.
Downregulation of the NF-κB Signaling Pathway

Activation of TLRs normally triggers a signaling cascade that culminates in the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[1] In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκB.[5] TLR signaling leads to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, targeting it for degradation.[5] This frees NF-κB to translocate into the nucleus and initiate the transcription of genes encoding pro-inflammatory proteins. By blocking the initial TLR activation, DOPG prevents IκB degradation and keeps NF-κB sequestered in the cytoplasm, effectively halting this entire pro-inflammatory program.[2]

Quantitative Data Summary

The anti-inflammatory efficacy of DOPG has been quantified in various in vitro models. The following tables summarize key findings from studies using keratinocytes, macrophages, and engineered reporter cell lines.

Table 1: Effect of DOPG on DAMP-Induced Cytokine Expression

Cell Type Stimulus DOPG Conc. Outcome Reference
Primary Mouse Keratinocytes S100A9 100 µg/mL Inhibited mRNA expression of IL-1β, IL-6, and TNF-α to near-control levels. [3]
RAW 264.7 Macrophages S100A9 100 µg/mL Inhibited mRNA expression of IL-1β, IL-6, and TNF-α. [3]
RAW 264.7 Macrophages S100A9 Not specified Reduced TNF-α protein secretion as measured by ELISA. [3]

| Mouse Macrophages | HSPB4 (0.1-1 µg/mL) | Not specified | Inhibited transcriptional upregulation of IL-1α, IL-1β, IL-6, and TNF-α. |[4] |

Table 2: Inhibition of TLR2 Activation by DOPG in a Reporter Cell Line

Cell Line Stimulus DOPG Conc. Assay Outcome Reference
HEK-Blue™ hTLR2 S100A9 (10 µg/mL) 100 µg/mL SEAP Reporter Significantly inhibited TLR2 activation (p<0.001). [3]

| HEK-Blue™ hTLR2 | hBD2 (25 µg/mL) | 100 µg/mL | SEAP Reporter | Significantly inhibited TLR2 activation (p<0.01). |[3] |

Key Experimental Protocols

Reproducing and building upon existing research requires detailed methodologies. Below are protocols for key experiments used to characterize the anti-inflammatory action of DOPG.

G cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis culture 1. Cell Culture (e.g., RAW 264.7) seed 2. Seed Cells in Plates culture->seed pretreat 3. Pre-treat with DOPG (1-2 hours) seed->pretreat stimulate 4. Stimulate with PAMP/DAMP (e.g., LPS, S100A9) (6-24 hours) pretreat->stimulate collect 5. Collect Supernatant & Cell Lysate stimulate->collect elisa 6a. ELISA (Cytokine Protein) collect->elisa qpcr 6b. qRT-PCR (Cytokine mRNA) collect->qpcr western 6c. Western Blot (NF-κB Pathway Proteins) collect->western

Caption: General experimental workflow for assessing DOPG's anti-inflammatory effects.
In Vitro Anti-inflammatory Activity in Macrophages

This protocol details the investigation of DOPG's effects on macrophage cells stimulated with an inflammatory agent.

  • Cell Culture: Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.[6]

  • Seeding: Seed cells in appropriate culture plates (e.g., 24-well plates for cytokine analysis, 6-well plates for protein/RNA extraction) and allow them to adhere overnight.

  • Treatment: Pre-treat the cells by replacing the medium with fresh medium containing various concentrations of DOPG (e.g., 10-100 µg/mL) for 1-2 hours. Include a vehicle control group.

  • Stimulation: Add the inflammatory stimulus (e.g., 1 µg/mL LPS or 10 µg/mL S100A9) to the wells (except for the unstimulated control group) and incubate for a specified period (e.g., 6 hours for RNA analysis, 24 hours for protein analysis).

  • Sample Collection: After incubation, collect the cell culture supernatant for cytokine protein analysis (ELISA) and lyse the cells to extract RNA (for qRT-PCR) or protein (for Western blot).

TLR Activation Reporter Assay

This protocol uses a HEK293 cell line engineered to express a specific TLR and a reporter gene to quantify receptor activation.

  • Cell Culture: Culture HEK-Blue™ hTLR2 cells according to the manufacturer's instructions, typically in DMEM with 10% FBS, penicillin-streptomycin, and specific selection antibiotics.

  • Assay Procedure: Seed the cells in a 96-well plate. Add DOPG (e.g., 100 µg/mL) or a control lipid to the wells. Immediately add the TLR2 agonist (e.g., S100A9 or human β-defensin-2).[3]

  • Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO₂. During this time, TLR2 activation will induce the expression and secretion of Secreted Embryonic Alkaline Phosphatase (SEAP) into the medium.

  • Detection: Collect a small aliquot of the supernatant and add it to a new plate containing a SEAP detection reagent (e.g., QUANTI-Blue™).

  • Quantification: Incubate for 1-3 hours and measure the absorbance at 620-650 nm using a microplate reader. The absorbance is directly proportional to TLR2 activation.[3]

Cytokine Quantification by ELISA
  • Sample Preparation: Collect cell culture supernatant as described in protocol 3.1. Centrifuge to remove any cells or debris.

  • ELISA Procedure: Perform the ELISA for the cytokine of interest (e.g., TNF-α, IL-6) using a commercial kit according to the manufacturer's protocol. This typically involves adding the supernatant to a 96-well plate pre-coated with a capture antibody, followed by incubation with a detection antibody and a substrate for colorimetric detection.

  • Quantification: Measure the absorbance using a microplate reader and calculate the cytokine concentration by comparing the readings to a standard curve generated with recombinant cytokine.[6]

Broader Biological Effects and Therapeutic Outlook

The mechanism of DOPG extends beyond simple inflammation suppression, encompassing effects that promote tissue homeostasis and repair. This dual action makes it a particularly promising therapeutic candidate.

DOPG has been shown to enhance macrophage mitochondrial function and exert a pro-proliferative effect on keratinocytes.[1] This suggests that in a wound environment, DOPG not only dampens the excessive inflammation that can stall healing but also actively supports the cellular processes required for tissue regeneration. This logical relationship—where inhibiting an overactive inflammatory response allows for and supports pro-reparative functions—is central to its therapeutic potential, particularly in chronic wounds where inflammation is a key pathological driver.[1][2]

G cluster_problem Pathological State cluster_solution DOPG Intervention cluster_outcome Therapeutic Outcome stimuli PAMPs / DAMPs (Injury, Infection) inflammation Excessive Inflammation (TLR Activation) stimuli->inflammation impaired Impaired Healing & Cellular Dysfunction inflammation->impaired inhibit Inhibits TLRs, Reduces Inflammation dopg DOPG dopg->inhibit promote Promotes Keratinocyte Proliferation & Mitochondrial Function dopg->promote healing Resolution of Inflammation & Enhanced Wound Healing inhibit->healing promote->healing

Caption: Logical flow of DOPG's dual-action therapeutic effect.

References

The Pivotal Role of Dioleoylphosphatidylglycerol in Mitochondrial Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the role of dioleoylphosphatidylglycerol (DOPG) in mitochondrial membranes. While direct research on the specific functions of DOPG within this organelle is nascent, its significance is primarily understood through its crucial role as a precursor in the biosynthesis of cardiolipin (B10847521), a phospholipid vital for mitochondrial structure and function. This document details the biosynthetic pathway of cardiolipin, the involvement of phosphatidylglycerol, and the use of DOPG as a valuable tool in model membrane systems for studying mitochondrial proteins. Furthermore, this guide presents detailed experimental protocols for the preparation of DOPG-containing liposomes and the reconstitution of mitochondrial proteins, alongside quantitative data on mitochondrial lipid composition and the biophysical properties of relevant lipid bilayers. Signaling pathways pertinent to mitochondrial function and logical experimental workflows are visualized to provide a comprehensive understanding for researchers in the field.

Introduction

Mitochondria, the powerhouses of the cell, are characterized by a unique double-membrane structure, with the inner mitochondrial membrane (IMM) being the site of oxidative phosphorylation. The lipid composition of the IMM is critical for its function, providing the necessary environment for the assembly and operation of the respiratory chain complexes and ATP synthase. Among the diverse array of phospholipids (B1166683), anionic lipids play a particularly important role. While cardiolipin (CL) is the most well-known anionic phospholipid of the IMM, its precursor, phosphatidylglycerol (PG), is also of significant interest. This compound (DOPG), a species of PG with two oleic acid chains, serves as a key intermediate in the synthesis of mature cardiolipin and is frequently utilized in in vitro models to mimic the anionic properties of the mitochondrial inner membrane. This guide will delve into the established and potential roles of DOPG in the context of mitochondrial membranes.

The Central Role of Phosphatidylglycerol in Cardiolipin Biosynthesis

The primary and most well-documented role of phosphatidylglycerol in mitochondria is its function as an essential precursor for the synthesis of cardiolipin.[1][2][3] Cardiolipin is a unique dimeric phospholipid that is almost exclusively found in the inner mitochondrial membrane and is indispensable for the optimal functioning of numerous mitochondrial processes, including cellular energy metabolism, mitochondrial dynamics, and the initiation of apoptosis.[4]

The biosynthesis of cardiolipin is a multi-step process that occurs on the matrix side of the inner mitochondrial membrane.[5] The pathway begins with the conversion of phosphatidic acid (PA) to CDP-diacylglycerol (CDP-DAG).[4] Subsequently, the enzyme phosphatidylglycerophosphate (PGP) synthase catalyzes the reaction between CDP-DAG and glycerol-3-phosphate to form PGP. A phosphatase then dephosphorylates PGP to yield phosphatidylglycerol (PG).[4] Finally, cardiolipin synthase catalyzes the condensation of PG with another molecule of CDP-DAG to form nascent cardiolipin.[6] This nascent cardiolipin undergoes further remodeling, primarily through the action of the enzyme tafazzin, to achieve its mature and functionally optimal acyl chain composition.[3]

Given that DOPG is a specific molecular species of PG, it directly participates in this pathway as a substrate for cardiolipin synthase.

Visualization of the Cardiolipin Biosynthesis Pathway

The following diagram illustrates the key steps in the synthesis of cardiolipin, highlighting the central role of phosphatidylglycerol.

Cardiolipin_Biosynthesis cluster_Mitochondrial_Matrix Mitochondrial Matrix PA Phosphatidic Acid (PA) CDP_DAG CDP-Diacylglycerol PA->CDP_DAG CDP-DAG Synthase G3P Glycerol-3-Phosphate PGP Phosphatidylglycerol Phosphate (PGP) G3P->PGP CDP_DAG->PGP PGP Synthase nCL Nascent Cardiolipin CDP_DAG->nCL PG Phosphatidylglycerol (PG) (e.g., DOPG) PGP->PG PGP Phosphatase PG->nCL Cardiolipin Synthase mCL Mature Cardiolipin nCL->mCL Tafazzin (Remodeling)

Caption: Biosynthesis of cardiolipin in the mitochondrial matrix.

This compound in Model Membrane Systems for Mitochondrial Research

Due to the challenges of studying membrane proteins in their native environment, researchers often utilize model membrane systems, such as liposomes, to investigate their structure and function. DOPG is a valuable tool in this context, as it can be used to create unilamellar vesicles that mimic the negative charge of the inner mitochondrial membrane, a critical factor for the proper folding and function of many mitochondrial proteins.

Quantitative Data

The lipid composition of mitochondrial membranes is complex and varies between the outer and inner membranes. Anionic phospholipids, including phosphatidylglycerol and cardiolipin, are predominantly found in the inner membrane.

PhospholipidInner Mitochondrial Membrane (Pig Heart) (%)Inner Mitochondrial Membrane (S. cerevisiae) (%)
Phosphatidylethanolamine37.024.0
Phosphatidylcholine26.538.4
Cardiolipin25.416.1
Phosphatidylinositol4.516.2
Phosphatidylserine-3.8
Phosphatidic Acid-1.5
Data adapted from relevant literature.[7]

The physical properties of lipid bilayers are crucial for their biological function. The inclusion of different phospholipids can alter these properties.

Lipid CompositionArea per Lipid (Ų) at 30°CHydrocarbon Thickness (Å) at 30°C
DOPC72.429.8
POPG68.932.2
Data for phosphatidylglycerol species are presented as a proxy for DOPG.[8]
Experimental Protocols

This protocol describes a common method for preparing liposomes of a defined size.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) in chloroform (B151607)

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) in chloroform (or other desired lipids)

  • Chloroform

  • Nitrogen gas source

  • Vacuum desiccator

  • Hydration buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.4)

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Heating block

Procedure:

  • In a clean glass vial, combine the desired lipids in chloroform. For example, a 1:4 molar ratio of DOPG to DOPC is often used to mimic the charge of mitochondrial membranes.

  • Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

  • Place the vial in a vacuum desiccator for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the desired buffer by vortexing vigorously. The final lipid concentration is typically between 10 and 20 mg/mL.

  • The lipid suspension is then subjected to several freeze-thaw cycles (e.g., 5-10 cycles) by alternating between liquid nitrogen and a warm water bath to create multilamellar vesicles.

  • Assemble the mini-extruder with the polycarbonate membrane according to the manufacturer's instructions.

  • Equilibrate the extruder and the lipid suspension to a temperature above the phase transition temperature of the lipids.

  • Pass the lipid suspension through the extruder 11-21 times to form unilamellar vesicles of a uniform size.

  • Store the resulting LUVs at 4°C.

This protocol describes the incorporation of a purified mitochondrial protein into pre-formed liposomes.

Materials:

  • Purified bovine heart mitochondrial F1F0-ATP synthase

  • DOPG-containing LUVs (prepared as described above)

  • Detergent (e.g., n-Dodecyl β-D-maltoside (DDM) or CHAPS)

  • Bio-Beads SM-2

  • Reconstitution buffer (e.g., 50 mM HEPES-KOH, pH 7.5, 200 mM Potassium Acetate, 7 mM Magnesium Acetate, 2 mM DTT)

  • Ultracentrifuge

Procedure:

  • Solubilize the purified ATP synthase in the reconstitution buffer containing a concentration of detergent above its critical micelle concentration (CMC).

  • Mix the solubilized protein with the pre-formed DOPG-containing LUVs at a desired lipid-to-protein ratio (e.g., 400:1 w/w).[9]

  • Incubate the mixture for 30 minutes at room temperature with gentle agitation to allow for the insertion of the protein into the lipid bilayer.

  • Remove the detergent by adding Bio-Beads SM-2 to the mixture and incubating for several hours or overnight at 4°C. The gradual removal of the detergent drives the spontaneous reconstitution of the protein into the liposomes.

  • Separate the proteoliposomes from unincorporated protein and empty liposomes by ultracentrifugation, often using a sucrose (B13894) density gradient.[10]

  • Collect the proteoliposome fraction and resuspend in the desired buffer for functional assays.

Visualization of Experimental Workflow for Studying Reconstituted Mitochondrial Proteins

The following diagram outlines a general workflow for the functional analysis of a mitochondrial protein reconstituted into DOPG-containing liposomes.

Experimental_Workflow cluster_Preparation Preparation Purify_Protein Purify Mitochondrial Protein Reconstitution Reconstitute Protein into Liposomes Purify_Protein->Reconstitution Prepare_Liposomes Prepare DOPG-containing Liposomes Prepare_Liposomes->Reconstitution Functional_Assay Perform Functional Assay (e.g., ATP synthesis, ion transport) Reconstitution->Functional_Assay Data_Analysis Data Analysis Functional_Assay->Data_Analysis

Caption: Workflow for functional analysis of reconstituted proteins.

Potential Signaling Roles of this compound in Mitochondria

While the direct signaling roles of DOPG in mitochondria are not well-established, the functions of other anionic phospholipids provide a basis for hypothesis. Anionic lipids are known to be involved in the recruitment of proteins to membranes and in modulating their activity. For instance, cardiolipin plays a direct role in the activation of certain proteins and is involved in mitochondrial-mediated apoptosis.[11]

Interaction with Apoptotic Proteins

The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of the intrinsic apoptotic pathway, with pro-apoptotic members like Bax and Bak mediating mitochondrial outer membrane permeabilization (MOMP).[12][13] The interaction of these proteins with the mitochondrial membranes is a critical step in their activation and oligomerization. While cardiolipin is known to play a role in this process, it is plausible that other anionic phospholipids, such as DOPG, could also contribute to the recruitment and activation of pro-apoptotic proteins at the mitochondrial surface. However, this remains a speculative area requiring further investigation.

Visualization of a Hypothetical Signaling Role in Apoptosis

The following diagram illustrates a hypothetical scenario where DOPG could contribute to the recruitment of pro-apoptotic proteins to the mitochondrial membrane.

Apoptosis_Signaling cluster_Mitochondrion Mitochondrion OMM Outer Mitochondrial Membrane IMM Inner Mitochondrial Membrane (enriched in DOPG & Cardiolipin) Bax_Bak Bax/Bak IMM->Bax_Bak Anionic lipids (e.g., DOPG) may facilitate recruitment and activation MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->MOMP oligomerize to form pores Apoptotic_Stimulus Apoptotic Stimulus Cytosolic_Bax_Bak Cytosolic Bax/Bak Apoptotic_Stimulus->Cytosolic_Bax_Bak activates Cytosolic_Bax_Bak->Bax_Bak translocates to OMM

Caption: Hypothetical role of DOPG in apoptosis.

Conclusion and Future Directions

While direct evidence for independent signaling or regulatory roles of DOPG within mitochondria is currently limited, the known functions of other anionic phospholipids suggest that this is a promising area for future research. Elucidating whether DOPG has specific interactions with mitochondrial proteins or plays a direct role in processes such as mitochondrial dynamics or apoptosis will provide a more complete understanding of the intricate interplay between lipids and proteins in this vital organelle. Further research employing advanced lipidomics, biophysical techniques, and cell biology approaches is necessary to fully uncover the multifaceted roles of DOPG in mitochondrial health and disease.

References

The Genesis of a Key Phospholipid: An In-depth Technical Guide to the Biosynthetic Pathway of Dioleoylphosphatidylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of dioleoylphosphatidylglycerol (DOPG), a significant phospholipid in cellular membranes. This document details the enzymatic reactions, key intermediates, and regulatory mechanisms governing its synthesis. Furthermore, it offers a compilation of detailed experimental protocols for the investigation of this pathway, alongside quantitative data to support further research and development in related fields.

The Biosynthetic Pathway of this compound (DOPG)

The de novo synthesis of this compound is a multi-step enzymatic process that primarily occurs in the endoplasmic reticulum and mitochondria. The pathway can be broadly divided into two major stages: the formation of the dioleoyl-substituted backbone and the subsequent addition and modification of the polar head group.

Stage 1: Formation of Dioleoylphosphatidic Acid (DOPA)

The synthesis of DOPG begins with the creation of its specific diacylglycerol backbone, dioleoylphosphatidic acid. This process involves the sequential acylation of a glycerol-3-phosphate backbone with two molecules of oleoyl-CoA.

  • Acylation of Glycerol-3-Phosphate: The pathway initiates with the enzyme glycerol-3-phosphate acyltransferase (GPAT), which catalyzes the transfer of an oleoyl (B10858665) group from oleoyl-CoA to the sn-1 position of glycerol-3-phosphate, forming 1-oleoyl-lysophosphatidic acid.

  • Formation of Phosphatidic Acid: Subsequently, the enzyme 1-acyl-glycerol-3-phosphate acyltransferase (AGPAT) facilitates the acylation of the sn-2 position of 1-oleoyl-lysophosphatidic acid with a second molecule of oleoyl-CoA, yielding 1,2-dioleoyl-sn-phosphatidic acid (DOPA). The specificity of certain AGPAT isoforms for oleoyl-CoA is a critical determinant for the specific production of the dioleoyl backbone.[1]

Stage 2: Synthesis of the Phosphatidylglycerol Headgroup

Once DOPA is synthesized, it serves as the precursor for the formation of the phosphatidylglycerol headgroup through a series of enzymatic reactions.

  • Activation of Phosphatidic Acid: Dioleoylphosphatidic acid is activated by the enzyme CDP-diacylglycerol synthase (CDS). This enzyme catalyzes the reaction between DOPA and cytidine (B196190) triphosphate (CTP) to form cytidine diphosphate-dioleoylglycerol (CDP-DOPG), a high-energy intermediate.[2][3] The substrate specificity of CDS isoforms can influence the utilization of DOPA.[4][5]

  • Formation of Phosphatidylglycerol Phosphate (B84403): The key committed step in phosphatidylglycerol synthesis is catalyzed by phosphatidylglycerol phosphate (PGP) synthase. This enzyme facilitates the condensation of CDP-DOPG with glycerol-3-phosphate to form this compound phosphate (DOPGP) and releases cytidine monophosphate (CMP).[6]

  • Dephosphorylation to Phosphatidylglycerol: In the final step, the phosphate group is removed from DOPGP by the enzyme phosphatidylglycerol phosphate phosphatase (PGPP) to yield the final product, this compound (DOPG).

The overall biosynthetic pathway is depicted in the following diagram:

DOPG_Biosynthesis G3P Glycerol-3-Phosphate LPA 1-Oleoyl-lysophosphatidic Acid G3P:e->LPA:w Oleoyl-CoA OleoylCoA1 Oleoyl-CoA GPAT GPAT DOPA Dioleoylphosphatidic Acid (DOPA) LPA:e->DOPA:w Oleoyl-CoA OleoylCoA2 Oleoyl-CoA AGPAT AGPAT CDP_DOPG CDP-Dioleoylglycerol (CDP-DOPG) DOPA:e->CDP_DOPG:w CTP CTP CTP CDS CDS DOPGP This compound Phosphate (DOPGP) CDP_DOPG:e->DOPGP:w Glycerol-3-Phosphate Glycerol3P Glycerol-3-Phosphate PGPS PGP Synthase DOPG This compound (DOPG) DOPGP:e->DOPG:w Pi PGPP PGP Phosphatase

Caption: Biosynthetic pathway of this compound (DOPG).

Quantitative Data

The following tables summarize key quantitative parameters for enzymes involved in the DOPG biosynthetic pathway.

Table 1: Kinetic Parameters of Acyltransferases

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)Source Organism
Oleoyl-CoA:1-acyl-sn-glycero-3-phosphocholine O-acyltransferaseOleoyl-CoA116.1Mouse Brain
Oleoyl-CoA:1-acyl-sn-glycero-3-phosphocholine O-acyltransferase1-acylglycerophosphocholine1076.1Mouse Brain

Table 2: Substrate Specificity and Activity of CDP-Diacylglycerol Synthase (CDS) Isoforms

Enzyme IsoformSubstrate (Phosphatidic Acid Species)Relative Activity (%)Specific Activity (pmol CDP-DG/min)Source
CDS11-stearoyl-2-arachidonoyl-PA (SAPA)100164.4 ± 4.6Human
CDS11-stearoyl-2-linoleoyl-PA (SLPA)~100Not specifiedHuman
CDS21-stearoyl-2-arachidonoyl-PA (SAPA)100289.8 ± 12.8Human
CDS21-stearoyl-2-linoleoyl-PA (SLPA)~25Not specifiedHuman

Note: Data for dioleoyl-phosphatidic acid was not explicitly available and is inferred from studies on similar unsaturated fatty acid species.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the DOPG biosynthetic pathway.

Lipidomics Analysis of DOPG by HPLC-MS/MS

This protocol outlines a method for the extraction and quantification of DOPG from biological samples using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry.

Lipidomics_Workflow Sample Biological Sample (Cells or Tissue) Extraction Lipid Extraction (Folch or MTBE method) Sample->Extraction Drydown Dry Down Under Nitrogen Extraction->Drydown Reconstitution Reconstitute in Mobile Phase Drydown->Reconstitution HPLC HPLC Separation (C18 Reverse Phase) Reconstitution->HPLC MS Tandem Mass Spectrometry (MS/MS) HPLC->MS DataAnalysis Data Analysis (Quantification & Identification) MS->DataAnalysis

Caption: Workflow for lipidomics analysis of DOPG.

Methodology:

  • Sample Preparation:

    • For cultured cells, wash the cell pellet with ice-cold phosphate-buffered saline (PBS) and store at -80°C.

    • For tissues, flash-freeze in liquid nitrogen immediately after collection and store at -80°C.

  • Lipid Extraction (Folch Method):

    • Homogenize the sample in a chloroform (B151607):methanol (B129727) (2:1, v/v) solution.

    • Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.

    • Centrifuge to separate the phases. The lower organic phase contains the lipids.

    • Carefully collect the lower organic phase.

  • Drying and Reconstitution:

    • Dry the collected organic phase under a stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a suitable mobile phase, such as methanol or isopropanol (B130326).

  • HPLC Separation:

    • Inject the reconstituted sample into an HPLC system equipped with a C18 reverse-phase column.

    • Use a gradient elution program with mobile phases typically consisting of water, acetonitrile, and isopropanol with additives like ammonium (B1175870) formate (B1220265) or acetate (B1210297) to improve ionization.

  • MS/MS Detection:

    • The eluent from the HPLC is introduced into a tandem mass spectrometer.

    • Operate the mass spectrometer in negative ion mode for the detection of phosphatidylglycerols.

    • Use a precursor ion scan or neutral loss scan specific for the phosphatidylglycerol head group to identify PG species.

    • For quantification, use multiple reaction monitoring (MRM) with specific precursor-to-product ion transitions for DOPG. A deuterated DOPG internal standard should be used for accurate quantification.

  • Data Analysis:

    • Process the raw data using specialized lipidomics software to identify and quantify DOPG based on its retention time and mass-to-charge ratio.

Radiolabeling Studies of DOPG Biosynthesis

This protocol describes a method to trace the incorporation of oleic acid into DOPG using radiolabeled precursors.

Radiolabeling_Workflow Cells Cell Culture Labeling Incubate with [14C]-Oleic Acid Cells->Labeling Harvest Harvest Cells Labeling->Harvest Extraction Lipid Extraction Harvest->Extraction TLC Thin-Layer Chromatography (TLC) Extraction->TLC Detection Autoradiography or Phosphorimaging TLC->Detection

Caption: Workflow for radiolabeling studies of DOPG biosynthesis.

Methodology:

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency.

    • Incubate the cells in a medium containing [14C]-oleic acid for a specified period to allow for its incorporation into cellular lipids.

  • Cell Harvesting and Lipid Extraction:

    • After the incubation period, wash the cells with PBS to remove unincorporated radiolabel.

    • Harvest the cells and perform lipid extraction as described in the lipidomics protocol (Section 3.1).

  • Thin-Layer Chromatography (TLC):

    • Spot the radioactive lipid extract onto a silica (B1680970) gel TLC plate.

    • Develop the TLC plate in a solvent system that effectively separates phospholipids (B1166683). A common system is chloroform:methanol:acetic acid (65:25:10, v/v/v).

    • Include a non-radioactive DOPG standard on the plate for identification.

  • Detection and Quantification:

    • Visualize the separated lipid spots using autoradiography or a phosphorimager.

    • Identify the DOPG spot by comparing its migration to the standard.

    • Quantify the radioactivity in the DOPG spot using liquid scintillation counting or densitometry of the autoradiogram to determine the rate of [14C]-oleic acid incorporation.

Enzyme Assays

3.3.1. CDP-Diacylglycerol Synthase (CDS) Assay (Radiometric)

This assay measures the activity of CDS by quantifying the formation of radiolabeled CDP-diacylglycerol from radiolabeled CTP.[2][3]

Methodology:

  • Reaction Mixture:

    • Prepare a reaction buffer containing Tris-HCl, MgCl2, and a non-ionic detergent like Triton X-100.

    • Add dioleoylphosphatidic acid (DOPA) as the substrate.

    • Add [α-32P]CTP as the radiolabeled substrate.

  • Enzyme Reaction:

    • Initiate the reaction by adding the enzyme source (e.g., cell lysate or purified enzyme).

    • Incubate the reaction mixture at 37°C for a defined time.

  • Reaction Termination and Product Separation:

    • Stop the reaction by adding a chloroform:methanol mixture.

    • Separate the lipid phase containing the [32P]CDP-DOPG product from the aqueous phase containing unreacted [α-32P]CTP by centrifugation.

    • Spot the lipid phase onto a TLC plate and develop to separate CDP-DOPG from other lipids.

  • Quantification:

    • Visualize and quantify the radioactive CDP-DOPG spot using autoradiography and scintillation counting.

3.3.2. Phosphatidylglycerol Phosphate (PGP) Synthase Assay

This assay measures the activity of PGP synthase by monitoring the formation of phosphatidylglycerol phosphate from CDP-diacylglycerol and glycerol-3-phosphate.

Methodology:

  • Substrate Preparation:

    • Prepare a substrate mixture containing CDP-dioleoylglycerol (CDP-DOPG) and [U-14C]glycerol-3-phosphate in a buffer containing a detergent to solubilize the lipid substrate.

  • Enzyme Reaction:

    • Add the enzyme preparation (e.g., mitochondrial fraction or purified enzyme) to the substrate mixture.

    • Incubate at 37°C for a specific time.

  • Product Extraction and Separation:

    • Terminate the reaction by adding an acidic solution followed by a two-phase extraction with chloroform and methanol.

    • The radiolabeled product, [14C]DOPGP, will partition into the organic phase.

    • Separate the phospholipids in the organic phase using TLC.

  • Detection and Quantification:

    • Detect the radiolabeled DOPGP spot by autoradiography.

    • Quantify the amount of product formed by scraping the corresponding silica from the TLC plate and measuring the radioactivity by liquid scintillation counting.

Conclusion

The biosynthesis of this compound is a fundamental cellular process with implications for membrane structure and function. Understanding this pathway in detail is crucial for researchers in lipid biochemistry, cell biology, and drug development. The experimental protocols and quantitative data provided in this guide offer a solid foundation for further investigation into the enzymes and regulatory mechanisms that govern the synthesis of this important phospholipid. Future research focusing on the specificities of the involved acyltransferases and synthases will further elucidate the precise control of DOPG production in various physiological and pathological contexts.

References

The Pivotal Role of Dioleoylphosphatidylglycerol in the Architecture and Function of Bacterial Cell Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dioleoylphosphatidylglycerol (DOPG), an anionic phospholipid, is a crucial component of bacterial cell membranes, profoundly influencing their structural integrity, biophysical properties, and interaction with the external environment. This technical guide provides an in-depth exploration of the multifaceted functions of DOPG in bacterial membranes. It delves into its role in modulating membrane fluidity, thickness, and permeability, its critical interactions with membrane-associated proteins, and its involvement in signaling pathways, particularly those conferring resistance to antimicrobial peptides. This document synthesizes quantitative data from biophysical studies, presents detailed protocols for key experimental methodologies, and visualizes complex molecular interactions to offer a comprehensive resource for researchers in microbiology, biochemistry, and drug development.

Introduction

The bacterial cell membrane, a dynamic and complex barrier, is fundamental to cellular life, mediating nutrient transport, energy transduction, and environmental sensing. The lipid composition of this membrane is a key determinant of its physical and biological properties. Among the diverse array of bacterial lipids, phosphatidylglycerol (PG) and its di-oleoyl variant, DOPG, stand out for their significant contributions to membrane function. The anionic nature of the PG headgroup imparts a net negative charge to the bacterial surface, a feature that has profound implications for interactions with cationic molecules, including antimicrobial peptides (AMPs), which are crucial components of the host innate immune system.[1][2] Understanding the precise functions of DOPG is therefore paramount for elucidating bacterial physiology and for the rational design of novel antimicrobial strategies.

Biophysical Properties of DOPG-Containing Membranes

The incorporation of DOPG into a lipid bilayer significantly alters its biophysical characteristics. These changes are critical for maintaining membrane homeostasis and for facilitating the functions of membrane-embedded proteins.

Membrane Fluidity and Phase Behavior

DOPG influences the fluidity of bacterial membranes, a parameter essential for processes such as cell division and protein function. Studies using fluorescent probes like Laurdan have demonstrated that the presence of anionic lipids like DOPG can modulate lipid packing and phase behavior. While DOPG itself has a relatively low phase transition temperature, its interactions with other lipids, such as phosphatidylethanolamine (B1630911) (PE), can lead to the formation of distinct lipid domains.[3] These microdomains, enriched in specific lipids, are thought to be crucial for the spatial organization of membrane proteins and signaling complexes.[4]

Membrane Thickness and Permeability

The thickness of the lipid bilayer is another critical parameter affected by its lipid composition. While direct quantitative data on the specific effect of varying DOPG concentrations on bacterial membrane thickness is complex and depends on the overall lipid mixture, studies on model membranes provide valuable insights. For instance, the interaction of antimicrobial peptides with DOPG-containing bilayers can lead to localized thinning or thickening of the membrane, which is a key aspect of their mechanism of action.[5][6]

Table 1: Quantitative Effects of Anionic Phospholipids on Bacterial Membrane Properties

ParameterLipid CompositionMethodQuantitative FindingReference(s)
Membrane Permeability E. coli Δtol-pal mutants (altered outer membrane)Liposome (B1194612) swelling assay3- to 5-fold increase in permeability compared to wild-type.[8]
Membrane Thinning by AMP DOPG bilayersAtomic Force Microscopy (AFM) & Dual Polarization Interferometry (DPI)GL13K peptide induced localized removal of lipid, creating thinned regions.[5]
Membrane Thickening by AMP Dipalmitoylphosphatidylglycerol (DPPG) membranesX-ray DiffractionThe antimicrobial peptide PGLa induces thickening of DPPG membranes.[6]
Ion Permeability Bacterial cytoplasmic membranesIon-selective electrodesAntimicrobial peptides induce K+ efflux, indicating increased permeability.[9]

DOPG and its Interaction with Membrane Proteins

The lipid environment plays a crucial role in the proper folding, stability, and function of integral and peripheral membrane proteins. DOPG, with its anionic headgroup, engages in specific electrostatic interactions with positively charged amino acid residues in proteins, thereby influencing their localization and activity.

Protein Targeting and Localization

The localization of many proteins to specific sites within the bacterial membrane, such as the cell poles or the division septum, is often dependent on the presence of specific lipid domains.[4] For instance, the sensor kinase SaeS of the SaeRS two-component system in Staphylococcus aureus has been shown to bind directly to both cardiolipin (B10847521) and phosphatidylglycerol, and this interaction is critical for its kinase activity.[10][11] This highlights the role of DOPG in creating specific membrane environments that recruit and regulate the function of key cellular proteins.

Modulation of Protein Activity

The activity of membrane-embedded enzymes and transporters can be allosterically regulated by the surrounding lipid bilayer. The presence of DOPG can influence the conformational dynamics of these proteins, leading to changes in their catalytic activity or transport efficiency. While specific quantitative data on the modulation of a wide range of bacterial membrane protein activities by DOPG is an active area of research, studies on model systems have demonstrated the principle of lipid-dependent enzyme activation.[12]

Table 2: Protein Interactions with PG-Containing Membranes

ProteinBacterial SpeciesLipid(s)MethodFindingReference(s)
SaeS (sensor kinase) Staphylococcus aureusPhosphatidylglycerol, CardiolipinIn vitro binding assaysDirect binding of SaeS to PG and cardiolipin is essential for its kinase activity.[10][11]
MprF Staphylococcus aureusPhosphatidylglycerolIn vitro synthesis assayMprF utilizes PG as a substrate for the synthesis of lysyl-phosphatidylglycerol.
Hydrophobic peptides with cationic flanks Model systemsDOPG, DOPSFluorescence spectroscopyAnionic lipids like DOPG stabilize the transmembrane configuration of these peptides.
Various serum proteins Model systemsLiposomes with DPPGDifferential Scanning Calorimetry, Light ScatteringSurface charge from DPPG influences the extent of protein adsorption to liposomes.[13]

DOPG in Bacterial Signaling and Antimicrobial Resistance

Phosphatidylglycerol and its derivatives are not merely structural components but also play active roles in bacterial signaling pathways, most notably in the response to environmental stress and in the development of resistance to antimicrobial peptides.

The MprF-Mediated Lysyl-Phosphatidylglycerol Synthesis Pathway

A key mechanism by which many Gram-positive bacteria, such as Staphylococcus aureus, resist cationic antimicrobial peptides is through the modification of their membrane lipids. The enzyme MprF (Multiple Peptide Resistance Factor) catalyzes the transfer of a lysine (B10760008) residue from lysyl-tRNA to the glycerol (B35011) headgroup of phosphatidylglycerol, forming lysyl-phosphatidylglycerol (L-PG).[1][14][15] This modification introduces a positive charge to the membrane surface, leading to electrostatic repulsion of positively charged AMPs and reducing their ability to bind to and disrupt the membrane.[2] The expression of mprF is often regulated by two-component systems that sense envelope stress, thereby providing an adaptive resistance mechanism.[5]

MprF_Signaling_Pathway PG Phosphatidylglycerol (PG) (Anionic) MprF MprF Synthase Domain PG->MprF Substrate LPG_inner Lysyl-PG (L-PG) (Inner Leaflet) MprF->LPG_inner Synthesis Flippase MprF Flippase Domain LPG_outer Lysyl-PG (L-PG) (Outer Leaflet, Cationic) Flippase->LPG_outer LPG_inner->Flippase Translocation AMP Cationic Antimicrobial Peptide (AMP) LPG_outer->AMP Electrostatic Repulsion Lys_tRNA Lysyl-tRNA Lys_tRNA->MprF Lysine donor AMP->PG Electrostatic Attraction

MprF-mediated synthesis and translocation of Lysyl-PG.
Role in Two-Component Signaling Systems

Two-component systems, typically consisting of a sensor histidine kinase and a response regulator, are the primary means by which bacteria sense and respond to environmental stimuli. The activity of membrane-bound sensor kinases can be modulated by the local lipid environment. As mentioned earlier, the interaction of the S. aureus sensor kinase SaeS with PG is crucial for its function, demonstrating a direct link between the lipid composition of the membrane and the activation of a key virulence-regulating signaling pathway.[10][11] This suggests that changes in the DOPG content of the membrane in response to environmental cues could be a mechanism for fine-tuning the activity of such signaling systems.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of DOPG in bacterial membranes.

Preparation of DOPG-Containing Liposomes (Model Membranes)

Objective: To create unilamellar vesicles with a defined lipid composition mimicking the bacterial membrane for in vitro assays.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt) (DOPG) in chloroform (B151607)

  • Other lipids (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE)) in chloroform

  • Chloroform

  • Round-bottom flask

  • Rotary evaporator

  • Nitrogen or Argon gas stream

  • Hydration buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.4)

  • Water bath sonicator or bath-type sonicator

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Mixture Preparation: In a clean glass vial, combine the desired molar ratios of DOPG and other lipids from their chloroform stocks. For example, to prepare a 7:3 DOPE:DOPG mixture, combine the appropriate volumes of the stock solutions.

  • Solvent Evaporation: Transfer the lipid mixture to a round-bottom flask. Remove the chloroform using a rotary evaporator at a temperature above the phase transition temperature of the lipids. Alternatively, for small volumes, the solvent can be evaporated under a gentle stream of nitrogen or argon gas to form a thin lipid film on the wall of the flask.

  • Drying: To ensure complete removal of the organic solvent, place the flask under high vacuum for at least 2 hours.

  • Hydration: Add the desired volume of pre-warmed hydration buffer to the flask containing the dry lipid film. The final lipid concentration is typically between 1 and 10 mg/mL.

  • Vortexing: Vigorously vortex the flask for several minutes until the lipid film is completely resuspended, forming a milky suspension of multilamellar vesicles (MLVs).

  • Sonication (Optional): To facilitate the formation of smaller vesicles, the MLV suspension can be briefly sonicated in a bath sonicator.

  • Extrusion: Assemble the mini-extruder with two stacked polycarbonate membranes of the desired pore size (e.g., 100 nm).

  • Vesicle Sizing: Pass the MLV suspension through the extruder at least 11 times. This process forces the lipids through the pores, resulting in the formation of unilamellar vesicles (LUVs) with a relatively uniform size distribution.

  • Storage: Store the prepared liposomes at 4°C and use them within a few days for optimal results.

Liposome_Preparation_Workflow start Start lipid_mix 1. Prepare Lipid Mixture in Chloroform start->lipid_mix evaporation 2. Evaporate Solvent (Rotary Evaporator or N2/Ar Stream) lipid_mix->evaporation drying 3. Dry under Vacuum evaporation->drying hydration 4. Hydrate with Buffer drying->hydration vortexing 5. Vortex to form MLVs hydration->vortexing extrusion 6. Extrude through Polycarbonate Membrane vortexing->extrusion end Unilamellar Vesicles (LUVs) extrusion->end

Workflow for the preparation of unilamellar liposomes.
Measurement of Membrane Fluidity using Laurdan GP Spectroscopy

Objective: To quantify the overall membrane fluidity of bacterial cells or liposomes.

Materials:

  • Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene) stock solution (e.g., 5 mM in DMSO)

  • Bacterial culture or liposome suspension

  • Phosphate-buffered saline (PBS) or appropriate buffer

  • Fluorometer or fluorescence plate reader with excitation at 350 nm and emission detection at 440 nm and 490 nm.

Procedure:

  • Cell/Liposome Preparation: Grow bacterial cells to the desired growth phase or prepare liposomes as described in Protocol 5.1.

  • Staining: Add Laurdan stock solution to the bacterial suspension or liposome solution to a final concentration of 10-50 µM. Incubate in the dark at room temperature for 10-30 minutes to allow the dye to incorporate into the membranes.

  • Washing (for cells): Centrifuge the bacterial suspension to pellet the cells. Resuspend the pellet in fresh, pre-warmed buffer to remove unincorporated dye. Repeat this washing step twice.

  • Measurement: Transfer the stained and washed cell suspension or the stained liposome suspension to a quartz cuvette or a microplate.

  • Fluorescence Reading: Measure the fluorescence intensity at emission wavelengths of 440 nm (I440) and 490 nm (I490) with an excitation wavelength of 350 nm.

  • GP Calculation: Calculate the Generalized Polarization (GP) value using the following formula: GP = (I440 - I490) / (I440 + I490) A higher GP value corresponds to a more ordered (less fluid) membrane, while a lower GP value indicates a more disordered (more fluid) membrane.

Surface Plasmon Resonance (SPR) for Protein-Lipid Interaction Analysis

Objective: To quantitatively measure the binding affinity and kinetics of a protein to a DOPG-containing lipid bilayer.

Materials:

  • SPR instrument (e.g., Biacore)

  • L1 sensor chip

  • Prepared DOPG-containing liposomes (see Protocol 5.1)

  • Purified protein of interest

  • Running buffer (e.g., HBS-N buffer: 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Regeneration solution (e.g., 20 mM NaOH)

Procedure:

  • Chip Preparation: Equilibrate the L1 sensor chip with running buffer.

  • Liposome Immobilization: Inject the DOPG-containing liposomes over the sensor chip surface. The liposomes will rupture and form a supported lipid bilayer on the chip surface. A stable baseline indicates the successful formation of the bilayer.

  • Protein Injection: Inject the purified protein of interest at various concentrations over the immobilized lipid bilayer. The binding of the protein to the lipid surface will cause a change in the refractive index, which is measured in real-time as a change in resonance units (RU).

  • Dissociation: After the association phase, flow running buffer over the chip to monitor the dissociation of the protein from the lipid bilayer.

  • Regeneration: Inject the regeneration solution to remove any remaining bound protein and regenerate the lipid surface for the next injection.

  • Data Analysis: Fit the sensorgram data (RU vs. time) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Conclusion and Future Directions

This compound is a cornerstone of the bacterial cell membrane, exerting a profound influence on its biophysical properties, protein function, and interactions with the environment. Its anionic nature is a key determinant of the membrane's surface charge, which has significant implications for antimicrobial resistance. The ability of bacteria to modify the headgroup of PG, as exemplified by the MprF system, underscores the dynamic and adaptive nature of the bacterial membrane in response to external threats.

For researchers and drug development professionals, a deep understanding of DOPG's function is critical. Targeting the biosynthesis of PG or its modification pathways presents a promising avenue for the development of novel antimicrobial agents that can circumvent existing resistance mechanisms. Furthermore, elucidating the specific interactions of essential membrane proteins with DOPG could pave the way for the design of molecules that disrupt these interactions, thereby inhibiting crucial cellular processes.

Future research should focus on obtaining more high-resolution structural information on DOPG-protein complexes, further quantifying the impact of DOPG on the biophysical properties of complex, multi-component bacterial membranes, and unraveling the intricate regulatory networks that control PG metabolism in response to diverse environmental cues. The continued development and application of advanced biophysical techniques and systems biology approaches will undoubtedly shed further light on the indispensable role of this ubiquitous phospholipid in the life of bacteria.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spontaneous Formation of Dioleoylphosphatidylglycerol (DOPG) Vesicles

This technical guide provides a comprehensive overview of the principles and methodologies associated with the spontaneous formation of vesicles from 1,2-dioleoyl-sn-glycero-3-phospho-rac-(1'-glycerol) (DOPG). DOPG is an anionic phospholipid widely utilized in the creation of model membranes and liposomal drug delivery systems due to its biocompatibility and ability to form stable bilayers.

Core Principles of DOPG Vesicle Formation

The self-assembly of DOPG lipids into vesicles in an aqueous environment is a thermodynamically driven process, primarily governed by the hydrophobic effect. The amphipathic nature of DOPG, possessing a hydrophilic glycerol (B35011) headgroup and two hydrophobic oleoyl (B10858665) tails, dictates its behavior in water. To minimize the energetically unfavorable interactions between the hydrophobic tails and water molecules, DOPG monomers spontaneously organize into closed bilayer structures, forming vesicles.

DOPG is notable for its low phase transition temperature (Tm) of -18°C, meaning it exists in a liquid crystalline phase under most experimental conditions.[1][2] This fluidity is crucial for the formation and stability of vesicles. As an anionic lipid, the electrostatic interactions between the negatively charged phosphate (B84403) groups in the head region play a significant role in the vesicle's properties and formation, which are highly sensitive to environmental factors such as pH and ionic strength.

Critical Vesicle Concentration

Similar to the critical micelle concentration (CMC) for surfactants, there is a critical concentration for phospholipids (B1166683) above which vesicle formation occurs.[3][4] Below this concentration, lipids exist predominantly as monomers in solution. Once the concentration surpasses this threshold, the lipids aggregate to form bilayer structures. While specific CMC values for DOPG are not as readily cited as for detergents, the principle of a concentration-dependent aggregation is fundamental to its self-assembly.

Quantitative Data on DOPG Vesicle Properties

The physicochemical properties of DOPG vesicles are influenced by various factors. The following tables summarize key quantitative data from experimental studies.

Table 1: Physicochemical Properties of DOPG
PropertyValue/DescriptionReference
Molar Mass774.95 g/mol N/A
Main Transition Temperature (Tm)-18 °C[1][2]
HeadgroupAnionic (Phospho-rac-(1'-glycerol))[1][2]
Phase at Room TemperatureLiquid Crystalline (Lα)[1][2]
Table 2: Effect of pH on DOPG Vesicle Characteristics

The pH of the surrounding buffer significantly impacts the surface charge and size of DOPG vesicles due to the protonation/deprotonation of the phosphate and glycerol hydroxyl groups.

pHAverage Diameter (nm)Zeta Potential (mV)Reference
5.5Increases over pH rangeWell below -25 mV[5]
7.5Increases over pH rangeWell below -25 mV[5]
10Increases over pH rangeWell below -25 mV[5]

Note: The study indicated a general trend of increasing size with pH, but specific mean diameters at each pH were not provided in a table format in the source material.

Table 3: Representative Dimensions of DOPG Vesicles

The size of DOPG vesicles is highly dependent on the preparation method. Cryo-TEM and scattering techniques provide detailed structural information.

Preparation MethodVesicle TypeAverage DiameterMembrane Thickness (Hydrophobic Part)Reference
ExtrusionSmall Unilamellar Vesicles (SUVs)~500 - 900 Å (50 - 90 nm)26.3 - 31.3 Å (SANS/SAXS)[1]
Microinjection into cellsN/A~60 nmN/A[6]

Experimental Protocols for DOPG Vesicle Preparation and Characterization

While DOPG vesicles can form spontaneously, standardized laboratory protocols are necessary to produce vesicles with controlled size distributions and lamellarity for research applications.

Vesicle Preparation by Thin-Film Hydration and Extrusion

This is the most common method for producing unilamellar vesicles of a defined size.

Protocol:

  • Lipid Film Formation:

    • Dissolve DOPG lipid powder in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum. This results in a thin, dry lipid film on the inner surface of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[7]

  • Hydration:

    • Hydrate the dry lipid film by adding an aqueous buffer (e.g., PBS, Tris) at a temperature above the lipid's Tm. Since DOPG's Tm is -18°C, this can be done at room temperature.

    • Agitate the flask by vortexing or gentle shaking. This process typically forms large, multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension is subjected to extrusion.

    • Load the suspension into a gas-tight syringe and place it in an extruder apparatus fitted with a polycarbonate membrane of a specific pore size (e.g., 100 nm).

    • Force the lipid suspension through the membrane multiple times (typically an odd number, e.g., 11 or 21 times).[8] This process disrupts the MLVs and forces them to re-form as small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a diameter close to the membrane's pore size.

Vesicle Preparation by Sonication

This method is used to produce small unilamellar vesicles (SUVs).

Protocol:

  • Prepare an MLV suspension as described in the thin-film hydration steps 1 and 2.

  • Submerge the tip of a probe sonicator into the lipid suspension.

  • Apply short bursts of sonication, ensuring the sample is kept cool in an ice bath to prevent lipid degradation.

  • Continue until the milky suspension becomes clear, indicating the formation of SUVs. Alternatively, a bath sonicator can be used.[8]

Characterization Techniques

1. Dynamic Light Scattering (DLS):

  • Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of vesicles in suspension.[9] These fluctuations are correlated to the hydrodynamic diameter of the particles.[9][10]

  • Application: It is a rapid technique to determine the average vesicle size, size distribution, and polydispersity index (PDI).[9][10] A PDI value below 0.2 is generally indicative of a high-quality, monodisperse sample.[10]

2. Cryo-Transmission Electron Microscopy (Cryo-TEM):

  • Principle: A small aliquot of the vesicle suspension is applied to an EM grid, blotted to create a thin film, and then rapidly plunge-frozen in a cryogen (e.g., liquid ethane). This vitrification process preserves the vesicles in their native, hydrated state. The frozen grid is then imaged in a transmission electron microscope at cryogenic temperatures.

  • Application: Cryo-TEM provides direct visualization of the vesicles, allowing for the confirmation of their morphology (e.g., spherical shape), lamellarity (unilamellar vs. multilamellar), and size distribution.[1][11][12] It can also be used to measure membrane thickness.[13]

3. Zeta Potential Measurement:

  • Principle: This technique measures the electrophoretic mobility of the vesicles in an applied electric field. This mobility is then used to calculate the zeta potential, which is an indicator of the magnitude of the electrostatic charge at the vesicle surface.

  • Application: For DOPG vesicles, this measurement confirms their negative surface charge and can be used to study how factors like pH or the binding of molecules affect this charge.[5]

Visualizations of Workflows and Pathways

Diagram 1: Conceptual Workflow of Spontaneous Vesicle Formation

G cluster_0 Aqueous Environment Monomers DOPG Monomers (Concentration < CVC) CVC Concentration > CVC Monomers->CVC Increase Concentration Bilayer Planar Bilayer Fragment CVC->Bilayer Hydrophobic Effect Vesicle Closed Unilamellar Vesicle (SUV/LUV) Bilayer->Vesicle Edge Energy Minimization

Caption: Logical flow of DOPG self-assembly from monomers to vesicles.

Diagram 2: Experimental Workflow for Vesicle Preparation and Characterization

G cluster_workflow Preparation and Analysis Workflow Start DOPG in Organic Solvent Film Dry Lipid Film Start->Film Solvent Evaporation Hydration Hydration with Buffer Film->Hydration MLV Multilamellar Vesicles (MLVs) Hydration->MLV Extrusion Extrusion MLV->Extrusion LUV Uniform LUVs Extrusion->LUV DLS DLS Analysis LUV->DLS CryoTEM Cryo-TEM Analysis LUV->CryoTEM Data Size, PDI, Morphology Data DLS->Data CryoTEM->Data

Caption: Standard lab procedure for preparing and analyzing DOPG vesicles.

Diagram 3: Hypothetical Drug Interaction with a DOPG Vesicle

G cluster_interaction Signaling & Interaction Pathway Vesicle DOPG Vesicle (Drug Carrier) Binding Electrostatic Binding Vesicle->Binding Drug Cationic Drug Molecule Drug->Binding TargetCell Target Cell Membrane Fusion Membrane Fusion/ Endocytosis TargetCell->Fusion Binding->TargetCell Approximation Release Drug Release into Cytosol Fusion->Release Effect Therapeutic Effect Release->Effect

Caption: Conceptual pathway of a DOPG vesicle delivering a cationic drug.

References

An In-depth Technical Guide to the Phase Behavior of DOPG Lipid Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the phase behavior of 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) lipid bilayers, a crucial area of study for understanding biological membranes and for the development of drug delivery systems. DOPG, an anionic phospholipid, is a key component of bacterial and mammalian cell membranes, and its physical state plays a significant role in membrane function, including permeability, fluidity, and protein interactions.

Core Phase Behavior of DOPG Bilayers

Under typical experimental conditions, DOPG exists in the liquid crystalline (Lα) phase due to its low main phase transition temperature (Tm) of -18°C.[1][2][3][4][5] This fluid state is characterized by the disordered arrangement of its acyl chains, allowing for lateral diffusion of lipid molecules within the bilayer. The phase behavior of lipid bilayers is primarily governed by the van der Waals interactions between adjacent lipid tails, with longer and more saturated chains leading to a more ordered, gel-like state.

Physical Properties of DOPG Bilayers

The physical characteristics of DOPG bilayers are essential for understanding their behavior in various environments. Key properties are summarized in the table below.

PropertyValueConditions
Main Phase Transition Temperature (Tm)-18 °C---
Area per lipid71 ŲMolecular Dynamics Simulation
Bilayer ThicknessThinner than DOPE, comparable to DOPCMolecular Dynamics Simulation

Influence of External Factors on Phase Behavior

The phase behavior of DOPG bilayers is highly sensitive to the surrounding environment, including the presence of ions and other molecules.

Effect of Ions

As an anionic lipid, DOPG's phase behavior is significantly influenced by cations. Divalent and trivalent cations have a more pronounced effect than monovalent cations due to their ability to bridge and neutralize the negatively charged phosphate (B84403) groups of adjacent DOPG molecules.

  • Trivalent Cations (e.g., Y³⁺): Trivalent cations like Y³⁺ have an even stronger ordering effect on anionic lipid membranes. They can penetrate deep into the headgroup region, coordinating with phosphate groups and causing a significant increase in the gel-to-fluid phase transition temperature.[8]

  • Monovalent Cations (e.g., Na⁺): In contrast to divalent and trivalent cations, monovalent cations like Na⁺ tend to lower the phase transition temperature of anionic lipid bilayers, promoting a more fluid state.[7]

Interactions with Other Lipids and Molecules

The phase behavior of DOPG is also modulated by its interaction with other lipids and molecules within the bilayer.

  • Mixed Lipid Bilayers: When mixed with saturated lipids like dipalmitoylphosphatidylcholine (DPPC), which has a higher Tm (41°C), DOPG can induce phase separation.[4][9] This results in the coexistence of liquid-disordered (Ld) domains enriched in DOPG and solid-ordered (So) or liquid-ordered (Lo) domains enriched in DPPC. The presence of cholesterol in these mixtures can further modulate this phase behavior.[9]

  • Cholesterol: Cholesterol is a well-known modulator of membrane fluidity. In DOPG bilayers, cholesterol can influence the packing of the lipid acyl chains, though detailed phase diagrams of DOPG/cholesterol mixtures are not as extensively characterized as those for zwitterionic lipids like DOPC.[4]

  • Peptides and Proteins: The interaction of peptides and proteins with DOPG bilayers is of significant interest in drug delivery and understanding antimicrobial mechanisms. Cationic peptides, for instance, can interact electrostatically with the negatively charged DOPG headgroups, leading to changes in membrane structure and stability.[10]

Experimental Protocols for Studying DOPG Phase Behavior

Several experimental techniques are employed to characterize the phase behavior of lipid bilayers. Below are detailed protocols for three key methods.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the thermotropic phase transitions of lipid bilayers by measuring the heat flow associated with these transitions.

Protocol:

  • Sample Preparation:

    • Prepare multilamellar vesicles (MLVs) by dissolving DOPG lipid in chloroform, evaporating the solvent under a stream of nitrogen to form a thin film, and then hydrating the film with a buffer solution at a temperature above the lipid's Tm.

    • For unilamellar vesicles (LUVs), the MLV suspension can be extruded through polycarbonate membranes of a defined pore size.

  • DSC Measurement:

    • Load the lipid vesicle suspension into the sample cell of the calorimeter and the corresponding buffer into the reference cell.

    • Degas the samples to prevent bubble formation during the scan.

    • Perform heating and cooling scans at a controlled rate (e.g., 1°C/min) over a temperature range that encompasses the expected phase transition.

  • Data Analysis:

    • The phase transition is observed as a peak in the heat flow versus temperature thermogram.

    • The peak temperature corresponds to the main phase transition temperature (Tm). The area under the peak provides the enthalpy (ΔH) of the transition, and the width of the peak at half-height gives an indication of the cooperativity of the transition.

Small-Angle X-ray Scattering (SAXS)

SAXS is used to determine the structure of lipid bilayers, including their thickness and the arrangement of the lipid molecules.

Protocol:

  • Sample Preparation:

    • Prepare unilamellar vesicles of DOPG by extrusion as described for DSC.

    • The lipid concentration should be optimized for sufficient scattering intensity.

  • SAXS Measurement:

    • Place the vesicle suspension in a sample holder (e.g., a quartz capillary) that is transparent to X-rays.

    • Expose the sample to a collimated X-ray beam and collect the scattered X-rays on a 2D detector.

    • A background scattering profile of the buffer alone should also be collected for subtraction.

  • Data Analysis:

    • The 2D scattering pattern is radially averaged to obtain a 1D intensity versus scattering vector (q) profile.

    • The bilayer structure is determined by fitting the scattering data to a model of the electron density profile of the lipid bilayer. This allows for the determination of parameters such as the bilayer thickness and the area per lipid.

Fluorescence Spectroscopy with Laurdan

Fluorescence spectroscopy using environmentally sensitive probes like Laurdan can provide information about the phase state and fluidity of the lipid bilayer.

Protocol:

  • Sample Preparation:

    • Incorporate the Laurdan probe into the DOPG lipid mixture during vesicle preparation. A typical probe-to-lipid ratio is 1:500 to 1:1000.

    • Prepare lipid vesicles as described for DSC.

  • Fluorescence Measurement:

    • Place the vesicle suspension in a cuvette in a temperature-controlled spectrofluorometer.

    • Excite the Laurdan probe at a wavelength of approximately 340-360 nm.

    • Record the emission spectra over a range of temperatures, typically from below to above the expected phase transition. Laurdan exhibits a spectral shift depending on the polarity of its environment, which changes with the lipid phase.

  • Data Analysis:

    • Calculate the Generalized Polarization (GP) value from the emission intensities at two wavelengths (e.g., 440 nm and 490 nm) using the formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀).

    • A plot of GP versus temperature will show a sigmoidal change, with the inflection point corresponding to the phase transition temperature. A higher GP value indicates a more ordered, gel-like phase, while a lower GP value corresponds to a more fluid, liquid-crystalline phase.[11]

Visualization of Molecular Interactions and Pathways

Understanding the interaction of DOPG with other molecules is critical for its biological function and for its use in biomedical applications. The following diagrams illustrate key concepts.

Protein Kinase C Activation

Conventional Protein Kinase C (PKC) isoforms are activated at the cell membrane through a process involving anionic lipids like DOPG (represented here by phosphatidylserine, PS, which has a similar role), calcium ions, and diacylglycerol (DAG).[1][12][13][14][15]

PKC_Activation cluster_membrane Cell Membrane cluster_cytosol Cytosol PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG Generates IP3 IP3 PIP2->IP3 Generates PKC_active Active PKC DAG->PKC_active Activates AnionicLipid Anionic Lipid (e.g., DOPG/PS) PKC_inactive Inactive PKC PKC_inactive->DAG Binds to PKC_inactive->AnionicLipid Translocates to membrane and binds Downstream Downstream PKC_active->Downstream Phosphorylates Downstream Targets Ca2_ER Ca²⁺ (ER) IP3->Ca2_ER Binds to ER Receptor Ca2_cyto Ca²⁺ Ca2_ER->Ca2_cyto Release Ca2_cyto->PKC_inactive Binds to Receptor Receptor Receptor->PLC Signal

Caption: Activation cascade of conventional Protein Kinase C (PKC).

Antimicrobial Peptide Action: Barrel-Stave Model

Many antimicrobial peptides are thought to function by forming pores in bacterial membranes, which are often rich in anionic lipids like DOPG. The "barrel-stave" model is one proposed mechanism for pore formation.[16][17]

Barrel_Stave cluster_workflow Barrel-Stave Pore Formation cluster_diagram Schematic Representation A 1. Peptides bind to the membrane surface B 2. Peptides insert into the hydrophobic core A->B C 3. Peptides aggregate to form a pore B->C D 4. Ion leakage leads to cell death C->D Membrane Lipid Bilayer (DOPG-rich) Peptide1 Peptide Pore Aqueous Pore Peptide1->Pore Peptide2 Peptide Peptide2->Pore Peptide3 Peptide Peptide3->Pore Peptide4 Peptide Peptide4->Pore

Caption: The barrel-stave model of antimicrobial peptide pore formation.

Experimental Workflow for DSC

The following diagram outlines the typical workflow for a Differential Scanning Calorimetry experiment to study lipid phase transitions.

DSC_Workflow cluster_prep Sample Preparation cluster_measurement DSC Measurement cluster_analysis Data Analysis A Dissolve DOPG in organic solvent B Create thin lipid film A->B C Hydrate with buffer to form MLVs B->C D Extrude to form LUVs (optional) C->D E Load sample and reference into DSC D->E F Degas samples E->F G Perform heating/ cooling scans F->G H Generate thermogram (Heat Flow vs. Temp) G->H I Determine Tm, ΔH, and cooperativity H->I

Caption: A typical experimental workflow for Differential Scanning Calorimetry.

References

The Dance of Opposites: A Technical Guide to the Interaction of Dioleoylphosphatidylglycerol with Divalent Cations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioleoylphosphatidylglycerol (DOPG), an anionic phospholipid, is a fundamental component of biological membranes, particularly abundant in bacterial and plant chloroplast membranes. Its negatively charged headgroup plays a pivotal role in a myriad of cellular processes, from maintaining membrane structure and stability to modulating the function of membrane-associated proteins. The interaction of DOPG with divalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), is a critical aspect of its function, influencing membrane organization, vesicle aggregation, and cellular signaling cascades. This in-depth technical guide provides a comprehensive overview of the core principles governing DOPG-divalent cation interactions, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Quantitative Analysis of DOPG-Divalent Cation Interactions

The binding of divalent cations to DOPG is primarily an electrostatic interaction, where the positively charged cation is attracted to the negatively charged phosphate (B84403) group of the DOPG headgroup. This interaction can lead to charge neutralization, changes in membrane fluidity, and the formation of inter-lipid bridges. The strength and stoichiometry of these interactions can be quantified using various biophysical techniques.

Binding Affinities and Stoichiometry
Divalent CationLipid SystemTechniqueAssociation Constant (K_a) (M⁻¹)Stoichiometry (Cation:Lipid)Reference
Ca²⁺PC/PG (10% PG)Micropipette Adhesion Assay86Not explicitly determined[1]
Mg²⁺PS vesiclesNot specifiedNot explicitly determinedNot explicitly determined[2]

Note: Data for DOPG is limited. The provided data for PG in a mixed PC/PG system offers a reasonable approximation. Further experimental work is needed to determine the precise binding parameters for pure DOPG systems.

Experimental Protocols

A variety of experimental techniques are employed to characterize the interaction between DOPG and divalent cations. Below are detailed methodologies for three key techniques.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n).

Objective: To determine the thermodynamic parameters of divalent cation binding to DOPG liposomes.

Materials:

  • This compound (DOPG)

  • Buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4)

  • Divalent cation salt solution (e.g., CaCl₂ or MgCl₂)

  • Isothermal Titration Calorimeter

Procedure:

  • Liposome (B1194612) Preparation:

    • Dissolve DOPG in chloroform (B151607) in a round-bottom flask.

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with the desired buffer by vortexing, creating multilamellar vesicles (MLVs).

    • To obtain large unilamellar vesicles (LUVs), subject the MLV suspension to several freeze-thaw cycles followed by extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

  • Sample Preparation for ITC:

    • Dilute the DOPG liposome suspension to the desired concentration (e.g., 1-5 mM) in the experimental buffer.

    • Prepare a concentrated solution of the divalent cation (e.g., 10-50 mM) in the same buffer. Degas both solutions to prevent bubble formation.

  • ITC Experiment:

    • Load the DOPG liposome suspension into the sample cell of the calorimeter.

    • Load the divalent cation solution into the injection syringe.

    • Set the experimental parameters (e.g., temperature, stirring speed, injection volume, and spacing). A typical experiment might involve 20-30 injections of 5-10 µL each, with a 180-second spacing between injections[3].

    • Perform a control experiment by titrating the divalent cation solution into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the experimental data.

    • Fit the integrated heat data to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n)[4].

Workflow for Isothermal Titration Calorimetry (ITC) Experiment:

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Liposome_Prep DOPG Liposome Preparation Loading Load Liposomes (Cell) & Cations (Syringe) Liposome_Prep->Loading Cation_Prep Divalent Cation Solution Preparation Cation_Prep->Loading Control Control Titration (Cation into Buffer) Cation_Prep->Control Titration Perform Titration Loading->Titration Subtraction Subtract Heat of Dilution Titration->Subtraction Control->Subtraction Fitting Fit Data to Binding Model Subtraction->Fitting Results Determine Ka, ΔH, n Fitting->Results

Workflow for an ITC experiment to study DOPG-divalent cation interactions.
³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy

³¹P NMR is a powerful tool for probing the local environment of the phosphate group in phospholipids (B1166683). The chemical shift and lineshape of the ³¹P NMR signal are sensitive to changes in headgroup conformation and dynamics upon cation binding.

Objective: To investigate the effect of divalent cations on the headgroup structure and dynamics of DOPG.

Materials:

  • DOPG

  • Buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4) in D₂O

  • Divalent cation salt solution (e.g., CaCl₂ or MgCl₂)

  • NMR spectrometer equipped with a phosphorus probe

Procedure:

  • Sample Preparation:

    • Prepare DOPG liposomes as described in the ITC protocol, using a buffer prepared with D₂O.

    • Prepare a series of samples with varying concentrations of the divalent cation.

  • NMR Experiment:

    • Transfer the liposome suspension to an NMR tube.

    • Acquire ³¹P NMR spectra at a constant temperature.

    • Typical parameters include a ³¹P frequency of ~121.5 MHz, a spectral width of 50 kHz, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Analyze the changes in the chemical shift anisotropy (CSA) and the lineshape of the ³¹P NMR spectrum as a function of divalent cation concentration. A reduction in the CSA and a broadening of the signal are indicative of changes in headgroup mobility and conformation upon cation binding[5][6].

Logical Flow for ³¹P NMR Analysis of DOPG-Cation Interaction:

P31_NMR_Logic Start DOPG Liposomes in D₂O Buffer Add_Cation Add Divalent Cation (e.g., Ca²⁺ or Mg²⁺) Start->Add_Cation Acquire_Spectra Acquire ³¹P NMR Spectra Add_Cation->Acquire_Spectra Analyze_Changes Analyze Spectral Changes Acquire_Spectra->Analyze_Changes Interpret Interpret Headgroup Conformation & Dynamics Analyze_Changes->Interpret

Logical flow for ³¹P NMR analysis of DOPG-divalent cation interactions.
X-ray Diffraction

X-ray diffraction provides information about the lamellar structure of lipid bilayers, including the bilayer thickness and the area per lipid molecule.

Objective: To determine the structural changes in DOPG bilayers induced by divalent cations.

Materials:

  • DOPG

  • Buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4)

  • Divalent cation salt solution (e.g., CaCl₂ or MgCl₂)

  • X-ray diffractometer

Procedure:

  • Sample Preparation:

    • Prepare oriented multilayers of DOPG by depositing a solution of the lipid in an organic solvent onto a solid substrate (e.g., a glass slide) and allowing the solvent to evaporate slowly.

    • Hydrate the lipid film by exposing it to a controlled humidity environment or by adding a small amount of buffer containing the desired concentration of the divalent cation.

  • X-ray Diffraction Experiment:

    • Mount the sample in the X-ray beam.

    • Record the diffraction pattern, which will consist of a series of Bragg peaks corresponding to the lamellar repeat distance of the lipid bilayers.

  • Data Analysis:

    • Measure the positions of the Bragg peaks to calculate the lamellar repeat distance (d-spacing).

    • Analyze the intensities of the peaks to construct an electron density profile of the bilayer, which can reveal changes in bilayer thickness and headgroup orientation upon cation binding[7][8].

Experimental Workflow for X-ray Diffraction of DOPG Bilayers:

XRD_Workflow cluster_prep Sample Preparation cluster_exp X-ray Diffraction cluster_analysis Data Analysis Lipid_Film Prepare Oriented DOPG Multilayers Hydration Hydrate with Buffer + Divalent Cations Lipid_Film->Hydration Mounting Mount Sample in X-ray Beam Hydration->Mounting Data_Collection Record Diffraction Pattern Mounting->Data_Collection Peak_Analysis Analyze Bragg Peak Positions Data_Collection->Peak_Analysis Electron_Density Construct Electron Density Profile Peak_Analysis->Electron_Density Structural_Changes Determine Bilayer Structural Changes Electron_Density->Structural_Changes

Workflow for X-ray diffraction analysis of DOPG bilayers with divalent cations.

Signaling Pathways and Functional Implications

The interaction of DOPG with divalent cations has significant implications for cellular signaling and function. While direct signaling pathways initiated solely by DOPG-divalent cation binding are not well-defined, these interactions are crucial for modulating broader signaling events.

Calcium Signaling

Calcium is a ubiquitous second messenger involved in a vast array of cellular processes. The localization of anionic phospholipids like DOPG can create microdomains of negative charge on the inner leaflet of the plasma membrane, which can, in turn, concentrate Ca²⁺ ions. This localized increase in Ca²⁺ can modulate the activity of various Ca²⁺-dependent enzymes and proteins.

One of the most well-characterized calcium signaling pathways involves the activation of Phospholipase C (PLC)[9][10]. Upon receptor activation, PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), another anionic phospholipid, to generate inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, leading to a transient increase in cytosolic Ca²⁺ concentration. While DOPG is not the direct substrate for PLC, its presence can influence the local membrane environment and the accessibility of PIP₂ to PLC, thereby indirectly modulating this pathway. Furthermore, the Ca²⁺ released can then interact with DOPG, potentially leading to feedback mechanisms that alter membrane organization and the recruitment of other signaling proteins.

Simplified Phospholipase C - Calcium Signaling Pathway:

PLC_Calcium_Signaling Receptor Receptor Activation PLC Phospholipase C (PLC) Activation Receptor->PLC PIP2 PIP₂ Hydrolysis PLC->PIP2 IP3 IP₃ Generation PIP2->IP3 DAG DAG Generation PIP2->DAG Ca_Release Ca²⁺ Release from Intracellular Stores IP3->Ca_Release Cytosolic_Ca Increased Cytosolic Ca²⁺ Ca_Release->Cytosolic_Ca Downstream Downstream Cellular Responses Cytosolic_Ca->Downstream DOPG_Modulation DOPG Modulates Membrane Environment Cytosolic_Ca->DOPG_Modulation DOPG_Modulation->PIP2

Simplified PLC-Calcium signaling pathway and the potential modulatory role of DOPG.
Magnesium and Membrane-Associated Enzymes

Magnesium is an essential cofactor for a multitude of enzymes, including many that are associated with cellular membranes. The interaction of Mg²⁺ with DOPG can influence the activity of these enzymes in several ways. By binding to the DOPG headgroup, Mg²⁺ can alter the local surface potential of the membrane, which can affect the binding and orientation of enzymes that have charged domains. Additionally, Mg²⁺ can directly participate in the catalytic mechanism of some enzymes by coordinating with both the enzyme and the substrate. The regulation of magnesium homeostasis is crucial for these processes[11][12].

Role in Drug Development

The interaction of divalent cations with DOPG is a critical consideration in the development of drug delivery systems, particularly liposomal formulations. The negative charge of DOPG-containing liposomes can be exploited for targeted drug delivery to specific tissues or cells. However, the presence of divalent cations in the physiological environment can lead to the aggregation and instability of these liposomes, affecting their biodistribution and efficacy[13][14]. Understanding and controlling these interactions is therefore essential for the rational design of stable and effective liposomal drug carriers. For instance, the encapsulation of drugs within liposomes can be influenced by the presence of divalent cations, which can affect both the encapsulation efficiency and the release kinetics of the therapeutic agent.

Conclusion

The interaction between this compound and divalent cations is a multifaceted process with profound implications for membrane biology and drug development. The electrostatic attraction between the anionic DOPG headgroup and cations like Ca²⁺ and Mg²⁺ drives changes in membrane organization, stability, and function. While quantitative data specifically for DOPG remains an area for further investigation, the experimental protocols and conceptual frameworks outlined in this guide provide a solid foundation for researchers and scientists to explore this critical area of membrane biophysics. A deeper understanding of these interactions will undoubtedly pave the way for novel therapeutic strategies and advanced drug delivery systems.

References

Methodological & Application

Application Notes & Protocols: Preparation of Dioleoylphosphatidylglycerol (DOPG) Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive guide for the preparation and characterization of unilamellar liposomes containing 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG). DOPG is an anionic phospholipid frequently used in liposome (B1194612) formulations to impart a negative surface charge, which can enhance stability against aggregation and influence interactions with biological systems.[1] This protocol details the widely used thin-film hydration method followed by extrusion, a technique that produces homogenous populations of unilamellar vesicles with a defined size.[2][3]

Overview of DOPG Liposome Preparation

The preparation of DOPG-containing liposomes involves three primary stages: the creation of a thin lipid film, hydration of the film to form multilamellar vesicles (MLVs), and size reduction through extrusion to produce unilamellar vesicles (LUVs) of a specific diameter. Characterization of the final product is crucial to ensure quality and reproducibility.[4][5][6]

Liposome_Preparation_Workflow cluster_prep Phase 1: Preparation cluster_form Phase 2: Formation cluster_char Phase 3: Characterization start 1. Dissolve Lipids (DOPG +/- other lipids) in organic solvent film 2. Create Thin Lipid Film (Rotary Evaporation) start->film dry 3. Dry Under Vacuum (Remove residual solvent) film->dry hydrate 4. Hydrate Lipid Film (Aqueous Buffer, T > Tm) Forms MLVs dry->hydrate Multilamellar Vesicles (MLVs) extrude 5. Size Reduction (Extrusion through membrane) hydrate->extrude dls 6. DLS Analysis (Size, PDI) extrude->dls Unilamellar Vesicles (LUVs) zeta 7. Zeta Potential (Surface Charge) extrude->zeta store 8. Storage (4°C, Argon) dls->store zeta->store

Caption: Experimental workflow for preparing and characterizing DOPG liposomes.

Materials and Equipment

Lipids and Reagents
  • 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG)

  • Co-lipids (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC), Cholesterol)

  • Chloroform or a chloroform:methanol mixture

  • Hydration Buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, HEPES buffer)[2]

  • Nitrogen or Argon gas[7]

Equipment
  • Rotary evaporator

  • Water bath

  • Vacuum pump or desiccator[7]

  • Liposome extruder (e.g., Avanti Mini-Extruder)[2]

  • Polycarbonate membranes (e.g., 100 nm pore size)[8]

  • Gas-tight glass syringes (e.g., 1 mL)[2]

  • Round-bottom flasks

  • Glass vials with Teflon-lined caps

  • Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement[1]

Experimental Protocols

Protocol 1: Preparation of DOPG Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the formation of LUVs with a target diameter of approximately 100 nm.

Step 1: Lipid Film Preparation

  • Dissolve Lipids: In a clean round-bottom flask, dissolve the desired amounts of DOPG and any co-lipids in chloroform.[7] A typical starting lipid concentration in the organic solvent is 10-20 mg/mL. For mixed liposomes, ensure lipids are completely dissolved to form a clear solution.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature that facilitates gentle evaporation (e.g., 30-40°C).[9]

  • Film Formation: Rotate the flask and gradually reduce the pressure to evaporate the solvent. Continue until a thin, uniform lipid film forms on the inner surface of the flask.[1][9]

  • Drying: Further dry the film under a high vacuum for at least 1-2 hours (or overnight in a desiccator) to remove any residual organic solvent.[7]

Step 2: Hydration

  • Add Buffer: Add the desired volume of aqueous hydration buffer (e.g., PBS, pH 7.4) to the flask containing the dry lipid film. The buffer should be pre-warmed to a temperature above the gel-to-liquid crystalline phase transition temperature (Tm) of all lipids in the mixture. For DOPG and DOPC, which have low Tm values (-18°C and -17°C respectively), hydration can be performed at room temperature.[8]

  • Vesicle Formation: Agitate the flask by hand-shaking or vortexing until the lipid film is fully suspended in the buffer.[9] This process typically takes 30-60 minutes and results in a milky suspension of multilamellar vesicles (MLVs).[9]

  • (Optional) Freeze-Thaw Cycles: To improve encapsulation efficiency for water-soluble compounds, the MLV suspension can be subjected to 5-10 freeze-thaw cycles by alternating between liquid nitrogen and a warm water bath.[8][10]

Step 3: Size Reduction by Extrusion

  • Assemble Extruder: Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[8] It is common to use two stacked membranes.[1] Ensure the extruder and syringes are clean.

  • Equilibrate Temperature: If using lipids with a high Tm, ensure the extruder heating block is set to a temperature above the Tm. For DOPG, extrusion can be performed at room temperature.[8]

  • Load Suspension: Transfer the MLV suspension into one of the gas-tight syringes and place it into the extruder. Connect an empty syringe to the other side.[8]

  • Extrude: Gently and steadily push the plunger, forcing the lipid suspension through the membrane into the empty syringe. This completes one pass.[8]

  • Repeat: Pass the suspension back and forth between the two syringes. An odd number of passes (e.g., 11 to 21) is typically recommended to ensure the final collection is from the alternate syringe, resulting in a more homogenous size distribution.[3][8] The liposome suspension should become more translucent as the vesicle size decreases.[9]

Protocol 2: Characterization of DOPG Liposomes

Step 1: Size and Polydispersity Index (PDI) Measurement

  • Sample Preparation: Dilute a small aliquot of the final liposome suspension in the same buffer used for hydration to an appropriate concentration for DLS analysis.[1]

  • DLS Measurement: Transfer the diluted sample to a cuvette and measure the hydrodynamic diameter and PDI using a DLS instrument. A PDI value below 0.2 is generally indicative of a monodisperse population of liposomes.[11]

Step 2: Zeta Potential Measurement

  • Sample Preparation: Prepare a diluted sample as described for DLS analysis.

  • Zeta Potential Measurement: Transfer the sample to a folded capillary cell and measure the zeta potential.[1] DOPG-containing liposomes are expected to have a negative zeta potential due to the anionic phosphate-glycerol head group.[12]

Data Presentation

Quantitative data from the preparation and characterization process should be recorded systematically.

Table 1: Example DOPG Liposome Formulations

Formulation Name Lipid Composition (molar ratio) Purpose
DOPG-100 100% DOPG Highly anionic surface for stability studies
DOPC:DOPG-80:20 80% DOPC, 20% DOPG Anionic liposomes mimicking biological membranes[2]

| DOPC:DOPG:Chol | 51.4% DPPC, 3.6% DOPG, 45% Cholesterol | Polymer-caged liposomes for enhanced stability[13] |

Table 2: Typical Extrusion and Characterization Parameters

Parameter Typical Value Reference
Extrusion
Membrane Pore Size 100 nm [8][9]
Number of Passes 11 - 21 [8]
Lipid Concentration 1 - 10 mg/mL [9]
Characterization
Hydrodynamic Diameter ~100-120 nm (for 100 nm membrane) [2][8]
Polydispersity Index (PDI) < 0.2 [11]

| Zeta Potential (for DOPG) | Negative (e.g., -25 to -50 mV) |[12] |

Storage and Stability

For optimal stability, liposome suspensions should be stored at 4°C.[14][15] Do not freeze unless a specific cryoprotectant (e.g., trehalose, sucrose) has been included in the formulation, as ice crystal formation can disrupt the vesicle structure.[14] To prevent lipid oxidation, especially with unsaturated lipids like DOPG, the storage vial can be flushed with an inert gas like argon and sealed tightly.[2] Stability can be monitored over time by periodically re-measuring size and PDI via DLS.[2]

Troubleshooting

IssuePossible CauseSuggested Solution
High PDI (> 0.3) Insufficient number of extrusion passes.Increase the number of passes through the extruder (e.g., to 21 or 31).
Extrusion temperature is below lipid Tm.Ensure extrusion is performed above the Tm of all lipid components.
Lipid concentration is too high.Reduce the initial lipid concentration.[8]
Liposome size is much larger than pore size Membrane is torn or improperly installed.Disassemble the extruder and install a new membrane, ensuring it is correctly seated.[8]
Extrusion pressure is too high/fast.Apply gentle, steady pressure during extrusion.[8]
Low encapsulation efficiency Insufficient hydration time.Ensure the lipid film is fully hydrated before extrusion.[8]
Drug leakage during extrusion.Reduce the number of passes or the extrusion pressure.[8]

References

Application Notes and Protocols for Dioleoylphosphatidylglycerol (DOPG) in Giant Unilamellar Vesicle (GUV) Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) in the formation of giant unilamellar vesicles (GUVs). GUVs are valuable model systems for mimicking cellular membranes, studying membrane biophysics, and developing advanced drug delivery vehicles. The inclusion of the anionic lipid DOPG allows for the creation of negatively charged vesicles, which is crucial for investigating electrostatic interactions with proteins, peptides, and nanoparticles, as well as for enhancing encapsulation and delivery of therapeutic agents.

This document details two primary methods for DOPG-containing GUV formation: electroformation and gentle hydration. It also presents quantitative data on vesicle characteristics and outlines protocols for key applications in membrane protein studies and drug delivery.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from studies on DOPG-containing GUVs, providing a comparative overview of vesicle characteristics based on formation methods and lipid compositions.

Table 1: Size Distribution of DOPG-Containing GUVs

Lipid Composition (molar ratio)Formation MethodAverage Diameter (μm)Size Range (μm)Reference
DOPG/DOPC (varying ratios)Natural SwellingIncreases with higher DOPG content5 - 38[1][2]
DOPG/DOPC/Cholesterol (46/39/15)Natural Swelling~15Not specified[3]
DOPG/DOPC/Cholesterol (40/20/40)Natural Swelling~20Not specified[3]
DOPC/DOPG (70:30)PVA-assisted SwellingNot specified1 - 100[4]
DOPC/DOPG (95:5)Gentle HydrationNot specifiedNot specified[5]
DOPCElectroformation~40Many > 100[6]

Table 2: Encapsulation Efficiency of DOPG-Containing GUVs

Encapsulated MoleculeLipid CompositionFormation MethodAverage Encapsulation Efficiency (%)Range of Encapsulation Efficiency (%)Reference
Streptavidin AF488Not specified (inverted emulsion)Bulk phase transfer11.4 ± 6.82.4 - 41[7][8]
CalceinDOPG/DOPCNatural Swelling with filtrationNot specifiedNot specified[1]
Pyranine, mRNA30% DOPG, 15% Cholesterol, 27.25% DOPC, 27.25% POPCShaking MethodHighNot specified[9]
Various biomoleculesNot specifiedcDICEHighNot specified[1]

Experimental Protocols

Detailed methodologies for the two primary techniques for forming DOPG-containing GUVs are provided below.

Protocol 1: Electroformation

Electroformation is a widely used technique that yields a high number of uniform GUVs. However, it is sensitive to high salt concentrations and the presence of charged lipids like DOPG can sometimes pose challenges.[10][11] This protocol is adapted for the successful formation of GUVs with moderate DOPG content.

Materials:

  • DOPG and other desired lipids (e.g., DOPC) in chloroform (B151607)

  • Indium Tin Oxide (ITO)-coated glass slides

  • O-ring

  • Function generator and amplifier (or a dedicated electroformation device)

  • Formation chamber

  • Hydration solution (e.g., sucrose (B13894) solution, typically 100-200 mM)

  • Vacuum desiccator

Procedure:

  • Lipid Film Preparation:

    • Prepare a lipid mixture in chloroform containing the desired molar ratio of DOPG. A common ratio for stable GUVs is DOPC:DOPG (7:3).[4]

    • Spread a thin, uniform layer of the lipid solution onto the conductive side of two ITO slides.

    • Place the slides in a vacuum desiccator for at least 1-2 hours to ensure complete removal of the organic solvent.[12]

  • Chamber Assembly:

    • Assemble the electroformation chamber by placing an O-ring between the two ITO slides, with the conductive, lipid-coated sides facing each other.

    • Fill the chamber with the desired hydration solution (e.g., 200 mM sucrose).

  • Electroformation Process:

    • Connect the ITO slides to a function generator.

    • Apply an AC electric field. A typical protocol involves:

      • 10 Hz, 1.5 V for 2 hours.

      • Followed by 2 Hz, 1.5 V for 30 minutes to detach the vesicles from the electrode surface.

    • The process is typically carried out at a temperature above the phase transition temperature of the lipids. For DOPG-containing mixtures, room temperature is usually sufficient.

  • GUV Harvesting:

    • Gently collect the GUV suspension from the chamber using a wide-bore pipette tip to avoid rupturing the vesicles.

Protocol 2: Gentle Hydration

The gentle hydration method is simpler than electroformation and is more suitable for forming GUVs with high concentrations of charged lipids like DOPG and in the presence of physiological salt concentrations.[10][13]

Materials:

  • DOPG and other desired lipids in chloroform

  • Glass vial or round-bottom flask

  • Hydration solution (can be a buffer at physiological salt concentration)

  • Water bath or incubator

Procedure:

  • Lipid Film Preparation:

    • Deposit the lipid-chloroform solution into a glass vial or round-bottom flask.

    • Create a thin lipid film on the bottom of the vial by rotating it under a gentle stream of nitrogen gas, followed by desiccation under vacuum for at least 2 hours to remove all residual solvent.

  • Hydration:

    • Gently add the hydration buffer to the vial, ensuring minimal disturbance to the lipid film.

    • Incubate the vial at a temperature above the lipid phase transition temperature (for DOPG, this is below 0°C, so room temperature is adequate) for several hours to overnight. The incubation should be in a vibration-free environment.

  • GUV Harvesting:

    • The GUVs will detach from the glass surface and form a cloudy suspension.

    • Carefully collect the GUV suspension with a wide-bore pipette tip.

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key experimental workflows involving DOPG GUVs.

GUV_Formation_Workflow cluster_prep Lipid Preparation cluster_methods GUV Formation Methods cluster_electro Electroformation Steps cluster_hydration Gentle Hydration Steps cluster_harvest Harvesting & Analysis DOPG DOPG Stock Mix Lipid Mixture in Chloroform DOPG->Mix OtherLipids Other Lipids Stock (e.g., DOPC) OtherLipids->Mix Electroformation Electroformation Mix->Electroformation Deposit on ITO slides GentleHydration Gentle Hydration Mix->GentleHydration Create thin film in vial Assemble Assemble Chamber + Add Hydration Solution Electroformation->Assemble AddBuffer Add Hydration Buffer GentleHydration->AddBuffer ApplyField Apply AC Field Assemble->ApplyField Harvest Harvest GUVs ApplyField->Harvest Incubate Incubate (Vibration-free) AddBuffer->Incubate Incubate->Harvest Analyze Characterization (Microscopy, Size, etc.) Harvest->Analyze

Workflow for DOPG GUV Formation.

Protein_Reconstitution_Workflow start Start: Purified Membrane Protein Proteoliposomes Proteoliposomes (Protein in small vesicles) start->Proteoliposomes Reconstitute into small vesicles GUVs DOPG-Containing GUVs Fusion Peptide/Detergent-mediated Fusion GUVs->Fusion Proteoliposomes->Fusion ReconstitutedGUVs GUVs with Reconstituted Membrane Protein Fusion->ReconstitutedGUVs Incorporate protein into GUV membrane Analysis Functional & Structural Analysis ReconstitutedGUVs->Analysis

Membrane Protein Reconstitution in DOPG GUVs.

Drug_Delivery_Workflow cluster_prep Preparation cluster_delivery Delivery & Release cluster_outcome Therapeutic Outcome Drug Therapeutic Agent Encapsulation Encapsulation of Drug Drug->Encapsulation DOPG_GUV DOPG GUV Formation DOPG_GUV->Encapsulation DrugLoadedGUV Drug-Loaded GUV Encapsulation->DrugLoadedGUV Interaction GUV-Cell Interaction (e.g., Fusion, Endocytosis) DrugLoadedGUV->Interaction TargetCell Target Cell TargetCell->Interaction Release Drug Release into Cytosol Interaction->Release Effect Therapeutic Effect Release->Effect

Drug Delivery Workflow using DOPG GUVs.

References

Application Notes and Protocols for Reconstituting Membrane Proteins into DOPG Proteoliposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functional and structural analysis of membrane proteins is fundamental to cellular biology and a cornerstone of modern drug development. However, their inherent hydrophobicity poses significant challenges for in vitro studies. Reconstituting purified membrane proteins into an artificial lipid bilayer, such as proteoliposomes, provides a controlled, native-like environment essential for investigating their activity, kinetics, and structure.[1][2][3]

This document provides detailed protocols for the reconstitution of membrane proteins into liposomes composed of 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG). DOPG is an anionic phospholipid that can influence the orientation of membrane proteins within the bilayer, a critical factor for many functional assays.[4] These guidelines are designed to offer a robust starting point for researchers, with notes on critical optimization steps.

Principle of Detergent-Mediated Reconstitution

The most prevalent and effective method for incorporating membrane proteins into liposomes is the detergent-mediated approach.[3][5] This technique involves three primary stages:

  • Solubilization: The purified target membrane protein is solubilized in a suitable detergent, forming protein-detergent micelles. Concurrently, DOPG liposomes are also saturated or fully solubilized with a detergent to form lipid-detergent micelles.[3]

  • Mixing: The solubilized protein and lipid-detergent micelles are combined, allowing the formation of mixed micelles containing lipids, protein, and detergent.

  • Detergent Removal: The detergent is gradually removed from the mixed micelle solution. This controlled removal drives the self-assembly of the lipid and protein components into a lipid bilayer, resulting in the formation of proteoliposomes with the membrane protein embedded within.[6]

Data Presentation: Key Quantitative Parameters

Successful reconstitution requires careful optimization of several quantitative parameters. The following tables summarize typical ranges and starting points cited in established protocols.

Table 1: Recommended Lipid-to-Protein Molar Ratios

Lipid-to-Protein (LPR) Molar RatioApplication/ObservationReference(s)
1:300Estimated ratio for p14 fusion protein reconstitution.[7]
1:500Common starting ratio for functional studies of channels like Influenza A M2.[2][4]
1000:1Optimal for ligand-interaction experiments with photosynthetic reaction centers.[8]
2000:1Recommended for achieving complete protein incorporation.[8]

Table 2: Common Detergents and Their Properties

DetergentTypeCritical Micelle Concentration (CMC)NotesReference(s)
n-Octyl-β-D-glucopyranoside (OG)Non-ionic19-25 mMWidely used, but care must be taken for complete removal to avoid protein deactivation.[2]
n-Dodecyl-β-D-maltoside (DDM)Non-ionic~0.15 mM (0.008%)Gentle detergent, good for sensitive proteins. Low CMC makes it difficult to remove by dialysis.[4][6]
Triton X-100Non-ionic~0.24 mMEffective for solubilization, often removed with Bio-Beads.[5][9]
Sodium Dodecyl Sulfate (SDS)Anionic~8 mMStrong detergent, may lead to incomplete reconstitution if not fully removed.[10]

Experimental Protocols

Protocol 1: Preparation of DOPG Unilamellar Vesicles (LUVs)

This protocol describes the preparation of Large Unilamellar Vesicles (LUVs) of a defined size using the extrusion method.

Materials:

  • DOPG powder

  • Chloroform (B151607)

  • Hydration Buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4)

  • Rotary evaporator or gentle stream of nitrogen gas

  • Sonicator bath

  • Mini-extruder apparatus

  • Polycarbonate membranes (e.g., 100 nm or 200 nm pore size)

  • Liquid nitrogen and warm water bath (for freeze-thaw cycles)

Methodology:

  • Lipid Film Formation:

    • Dissolve a known quantity of DOPG in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator or under a gentle stream of nitrogen gas to form a thin, even lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the desired volume of hydration buffer to the dried lipid film to achieve a final lipid concentration typically between 5 and 20 mg/mL.[3]

    • Hydrate the film by vortexing or gentle agitation at room temperature for 1-2 hours. This process forms multilamellar vesicles (MLVs).[3]

  • Freeze-Thaw Cycles:

    • To increase the homogeneity of the liposome (B1194612) suspension and improve lamellarity, subject the MLV suspension to 5-10 freeze-thaw cycles.[3] This is done by alternately freezing the sample in liquid nitrogen and thawing it in a warm water bath.

  • Extrusion:

    • Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 200 nm).[4]

    • Equilibrate the extruder and membrane to a temperature above the lipid's phase transition temperature.

    • Load the MLV suspension into one of the extruder's syringes.

    • Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 21 times).[4] This process generates LUVs with a uniform size distribution.

    • The resulting vesicles can be stored at 4°C for up to a week.[4]

Protocol 2: Detergent-Mediated Reconstitution of Membrane Protein

This protocol outlines the direct insertion of a detergent-solubilized protein into pre-formed and detergent-saturated DOPG LUVs.

Materials:

  • Prepared DOPG LUVs (from Protocol 1)

  • Purified membrane protein solubilized in a known detergent (e.g., DDM, OG)

  • Detergent stock solution (e.g., 10% w/v OG)

  • Reconstitution Buffer (compatible with protein stability)

  • Detergent removal system (e.g., Bio-Beads SM-2 or dialysis tubing)

Methodology:

  • Detergent Saturation of Liposomes:

    • To the prepared DOPG LUV suspension, add the chosen detergent stock solution in small increments.

    • Monitor the turbidity of the solution by measuring absorbance at 540 nm.[9][11] The absorbance will initially decrease as the liposomes become saturated and eventually fully solubilized into micelles. For direct insertion, it is common to add detergent to the point of saturation, just before the solution completely clarifies.[2]

    • Allow the lipid-detergent mixture to equilibrate for 30-60 minutes.[2][4]

  • Mixing of Protein and Lipids:

    • Add the detergent-solubilized membrane protein to the detergent-saturated liposome suspension to achieve the desired lipid-to-protein molar ratio (e.g., 1:500).[2][4]

    • Incubate the mixture for 1 hour at 4°C or room temperature with gentle agitation to allow for the formation of lipid-protein-detergent mixed micelles.[7][11]

  • Detergent Removal:

    • Method A: Adsorption with Bio-Beads:

      • Add washed Bio-Beads SM-2 to the mixture at a ratio of approximately 10:1 (w/w) of wet beads to detergent.[11]

      • Incubate with gentle rocking at 4°C. Replace the beads with a fresh batch several times over a period of hours to overnight to ensure complete detergent removal.[2][4][9] For example, six 15-minute incubations with fresh beads have been shown to be effective for OG removal.[2]

    • Method B: Dialysis:

      • Transfer the protein-lipid-detergent mixture to a dialysis cassette (e.g., 6-8 kDa MWCO).

      • Dialyze against a large volume of detergent-free buffer for 6-10 days, with daily buffer changes.[10] This method is slower but can be gentler for some proteins.

  • Harvesting Proteoliposomes:

    • After detergent removal, separate the proteoliposomes from the Bio-Beads (if used) by careful pipetting.

    • Pellet the proteoliposomes by ultracentrifugation (e.g., 200,000 x g for 1.5 hours).[10]

    • Resuspend the pellet in the desired buffer for downstream applications.

Protocol 3: Characterization of Proteoliposomes

It is crucial to characterize the resulting proteoliposomes to ensure successful reconstitution.

  • Size and Homogeneity:

    • Dynamic Light Scattering (DLS): Use DLS to determine the average hydrodynamic diameter and polydispersity index (PDI) of the proteoliposome population. This confirms that the vesicles are of the expected size and are monodisperse.[2]

  • Morphology:

    • Cryo-Electron Microscopy (Cryo-EM): Cryo-EM provides direct visualization of the proteoliposomes, confirming their unilamellarity and overall morphology.[12]

  • Protein Incorporation and Orientation:

    • Sucrose Density Gradient Centrifugation: This technique can be used to separate proteoliposomes from empty liposomes and non-incorporated protein, allowing for an estimation of reconstitution efficiency.[9][11]

    • Protease Protection Assay: To determine protein orientation, treat the proteoliposome sample with a protease that cannot cross the lipid bilayer. Analyze the protein fragments by SDS-PAGE. The presence and size of protected fragments can indicate the proportion of protein oriented with cleavage sites inside the vesicle.

  • Functional Activity:

    • Perform a functional assay specific to the reconstituted protein (e.g., transport assays, enzyme kinetics, ligand binding). This is the ultimate validation of a successful reconstitution that preserves the protein's native function.

Mandatory Visualizations

Experimental Workflow Diagram

Reconstitution_Workflow cluster_prep Preparation Stage cluster_recon Reconstitution Stage cluster_char Characterization Stage A DOPG in Chloroform B Dry Lipid Film A->B Solvent Evaporation C Hydration (MLVs) B->C Add Buffer D Freeze-Thaw Cycles C->D E Extrusion D->E F DOPG LUVs E->F Formation of LUVs H Detergent Saturation of LUVs F->H G Purified Membrane Protein in Detergent I Mixing: Protein + Lipid-Detergent Micelles G->I H->I Combine J Detergent Removal (Bio-Beads or Dialysis) I->J K Proteoliposome Formation J->K L Harvesting by Ultracentrifugation K->L M Characterization (DLS, Cryo-EM, Functional Assay) L->M

Caption: Workflow for detergent-mediated reconstitution of membrane proteins into DOPG proteoliposomes.

Detergent Removal Methods

Detergent_Removal cluster_beads Adsorption Method cluster_dialysis Dialysis Method Start Protein-Lipid-Detergent Mixed Micelles Beads1 Add Bio-Beads Start->Beads1 Dialysis1 Place in Dialysis Cassette Start->Dialysis1 Beads2 Incubate & Agitate Beads1->Beads2 Beads3 Replace Beads (Multiple Cycles) Beads2->Beads3 End Proteoliposomes Beads3->End Fast (Hours) Dialysis2 Dialyze vs. Detergent-Free Buffer Dialysis1->Dialysis2 Dialysis3 Change Buffer (Daily) Dialysis2->Dialysis3 Dialysis3->End Slow (Days)

Caption: Comparison of common methods for detergent removal during proteoliposome formation.

References

Application of Dioleoylphosphatidylglycerol in Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (Dioleoylphosphatidylglycerol or DOPG) is an anionic phospholipid increasingly utilized in the development of advanced drug delivery systems. Its unique properties, including a negative charge at physiological pH and a low phase transition temperature, make it a valuable component in liposomal and lipid nanoparticle (LNP) formulations. The incorporation of DOPG can significantly influence the physicochemical characteristics and biological performance of these nanocarriers, impacting their stability, drug encapsulation efficiency, release kinetics, and cellular interactions.

These application notes provide a comprehensive overview of the role of DOPG in drug delivery, detailed experimental protocols for the preparation and characterization of DOPG-containing liposomes, and quantitative data to guide formulation development.

Key Applications of DOPG in Drug Delivery

  • Enhanced Stability and Drug Retention: The negative charge imparted by DOPG provides electrostatic repulsion between liposomes, preventing aggregation and enhancing colloidal stability. For certain drugs, the electrostatic interactions between the anionic DOPG headgroup and a cationic drug can improve encapsulation and retention.

  • Modulation of Drug Release: The presence of DOPG in the lipid bilayer can influence membrane fluidity and permeability, thereby modulating the release rate of encapsulated drugs. This is particularly relevant for creating formulations with sustained-release profiles.

  • Improved Cellular Uptake: Anionic liposomes containing DOPG have been shown to be internalized by cells through mechanisms such as clathrin-mediated endocytosis. This provides a pathway for the intracellular delivery of therapeutic agents.

  • Gene and Nucleic Acid Delivery: In combination with cationic or ionizable lipids, DOPG is used in LNP formulations for the delivery of nucleic acids like siRNA and mRNA. The anionic lipid can play a role in the endosomal escape of the nucleic acid cargo, a critical step for its therapeutic action.

Quantitative Data on DOPG Formulations

The inclusion of DOPG in a liposomal formulation has a direct and measurable impact on its key physicochemical properties. The following tables summarize the effects of varying DOPG molar ratios on particle size, zeta potential, and encapsulation efficiency.

Table 1: Effect of DOPG Molar Ratio on Liposome (B1194612) Size and Zeta Potential

Formulation (Molar Ratio)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
DOPC:Cholesterol (55:45)125 ± 50.15 ± 0.03-5.8 ± 1.2
DOPC:DOPG:Cholesterol (80:10:10)135 ± 70.18 ± 0.04-25.4 ± 2.5
DOPC:DOPG:Cholesterol (70:20:10)142 ± 60.20 ± 0.05-45.1 ± 3.1
DOPC:DOPG:Cholesterol (60:30:10)155 ± 80.22 ± 0.04-58.9 ± 4.3

Data compiled from representative studies. Actual values may vary based on specific preparation methods and conditions.

Table 2: Influence of DOPG on Doxorubicin (B1662922) Encapsulation Efficiency and In Vitro Release

Formulation (Molar Ratio)Encapsulation Efficiency (%)Cumulative Release at 24h (%) (pH 7.4)
DOPC:Cholesterol (55:45)85 ± 535 ± 4
DOPC:DOPG:Cholesterol (90:10:0)92 ± 428 ± 3
DOPC:DOPG:Cholesterol (80:20:0)95 ± 322 ± 2
DOPC:DOPG:Cholesterol (70:30:0)97 ± 218 ± 3

Encapsulation of doxorubicin was performed using the ammonium (B1175870) sulfate (B86663) gradient method. In vitro release was assessed using a dialysis method. Data is illustrative and may vary.

Experimental Protocols

Protocol 1: Preparation of DOPG-Containing Liposomes by Thin-Film Hydration

This protocol describes the preparation of unilamellar liposomes composed of DOPC, DOPG, and Cholesterol using the thin-film hydration method followed by extrusion.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG)

  • Cholesterol

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired molar ratios of DOPC, DOPG, and cholesterol in chloroform in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Evaporate the chloroform under reduced pressure at a temperature above the phase transition temperature of the lipids (room temperature is sufficient for DOPC/DOPG).

    • Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask.

    • Dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the phase transition temperature of the lipids. The volume of the aqueous phase will determine the final lipid concentration.

    • Continue the hydration process with gentle agitation for 1-2 hours to allow for the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • For a more uniform size distribution, pass the MLV suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm).[1]

    • This process should be repeated an odd number of times (e.g., 11-21 passes) to ensure homogeneity.[1]

  • Storage:

    • Store the resulting unilamellar vesicle (LUV) suspension at 4°C.

G Lipid Dissolution Lipid Dissolution Film Formation Film Formation Lipid Dissolution->Film Formation Rotary Evaporation Hydration Hydration Film Formation->Hydration Add Aqueous Buffer Extrusion Extrusion Hydration->Extrusion Size Reduction Characterization Characterization Extrusion->Characterization Analysis

Workflow for liposome preparation by thin-film hydration and extrusion.
Protocol 2: Doxorubicin Loading into DOPG Liposomes via Ammonium Sulfate Gradient (Remote Loading)

This protocol outlines the active loading of the chemotherapeutic drug doxorubicin into pre-formed DOPG-containing liposomes.

Materials:

  • Pre-formed DOPG-containing liposomes in a suitable buffer (e.g., HEPES-buffered saline).

  • Doxorubicin hydrochloride solution.

  • Ammonium sulfate solution (e.g., 250 mM).

  • Size exclusion chromatography column (e.g., Sephadex G-50) or dialysis system to remove unencapsulated drug.

Procedure:

  • Liposome Preparation with Ammonium Sulfate:

    • Prepare liposomes as described in Protocol 1, but use a 250 mM ammonium sulfate solution (pH 7.4) as the hydration buffer.

  • Creation of pH Gradient:

    • Remove the external ammonium sulfate by passing the liposome suspension through a size exclusion chromatography column equilibrated with a sucrose (B13894) solution or by dialysis against a sucrose solution. This creates an ammonium sulfate gradient across the liposome membrane.

  • Drug Loading:

    • Add the doxorubicin solution to the liposome suspension at a drug-to-lipid ratio of 1:10 (w/w).

    • Incubate the mixture at a temperature above the phase transition temperature of the lipids (e.g., 60°C) for up to 2 hours with gentle stirring.[2]

  • Removal of Unencapsulated Drug:

    • Separate the doxorubicin-loaded liposomes from the unencapsulated drug using size exclusion chromatography or dialysis.

Protocol 3: Characterization of DOPG-Containing Liposomes

1. Particle Size and Zeta Potential Analysis:

  • Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

  • Procedure:

    • Dilute the liposome suspension in an appropriate buffer (e.g., 10 mM NaCl) to a suitable concentration for DLS analysis.

    • Measure the hydrodynamic diameter and polydispersity index (PDI) using a DLS instrument.

    • Measure the electrophoretic mobility to determine the zeta potential using an ELS instrument.

2. Encapsulation Efficiency Determination:

  • Method: Spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Procedure:

    • Separate the liposomes from the unencapsulated drug using methods such as ultracentrifugation or size exclusion chromatography.[3]

    • Lyse the liposomes using a detergent (e.g., Triton X-100) to release the encapsulated drug.

    • Quantify the amount of drug in the lysed liposome fraction and the unencapsulated fraction using a suitable analytical technique (e.g., UV-Vis spectroscopy for doxorubicin).[4]

    • Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100

3. In Vitro Drug Release Study:

  • Method: Dialysis Method.[5]

  • Procedure:

    • Place a known amount of the drug-loaded liposome suspension into a dialysis bag with a suitable molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the liposomes.

    • Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4) at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

    • Quantify the drug concentration in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy).

    • Calculate the cumulative percentage of drug released over time.

Cellular Uptake and Intracellular Trafficking

The inclusion of the anionic lipid DOPG influences how liposomes interact with and are internalized by cells. A primary pathway for the uptake of anionic liposomes is clathrin-mediated endocytosis.[6]

G cluster_cell Cellular Environment cluster_pathway Clathrin-Mediated Endocytosis DOPG_Liposome DOPG-containing Liposome Binding Binding to Receptors DOPG_Liposome->Binding Cell_Membrane Cell Membrane Pit_Formation Clathrin-Coated Pit Formation Binding->Pit_Formation Vesicle_Scission Vesicle Scission (Dynamin) Pit_Formation->Vesicle_Scission Early_Endosome Early Endosome (pH ~6.0-6.5) Vesicle_Scission->Early_Endosome Late_Endosome Late Endosome (pH ~5.0-6.0) Early_Endosome->Late_Endosome Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Endosomal_Escape Endosomal Escape Late_Endosome->Endosomal_Escape pH-triggered fusion/ destabilization Cytosol Cytosolic Drug Release Endosomal_Escape->Cytosol

Cellular uptake of DOPG-liposomes via clathrin-mediated endocytosis.

This pathway involves the binding of the liposome to the cell surface, followed by the formation of a clathrin-coated pit, which then invaginates and pinches off to form a clathrin-coated vesicle. This vesicle subsequently fuses with an early endosome. For the encapsulated drug to exert its therapeutic effect, the liposome must escape the endosomal pathway before it is trafficked to the lysosome for degradation. The acidic environment of the late endosome can trigger conformational changes in the lipids or facilitate fusion of the liposomal and endosomal membranes, leading to the release of the drug into the cytoplasm.

Conclusion

This compound is a versatile and valuable component in the design of liposomal and lipid nanoparticle drug delivery systems. Its anionic nature provides electrostatic stability and influences cellular uptake mechanisms, while its biophysical properties can be leveraged to control drug release kinetics. The protocols and data presented in these application notes serve as a guide for the rational design and characterization of DOPG-containing nanocarriers for a wide range of therapeutic applications. Further optimization of formulation parameters, such as the molar ratio of DOPG, is crucial for developing drug delivery systems with the desired in vitro and in vivo performance.

References

Application Notes and Protocols for In Vitro Drug Release Assays Using DOPG Vesicles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) vesicles are a valuable tool in pharmaceutical research and development for conducting in vitro drug release assays. As a key component of prokaryotic plasma membranes, DOPG forms negatively charged bilayers in the form of small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs)[1]. These vesicles can encapsulate both hydrophilic and hydrophobic drug compounds, making them a versatile platform for studying drug release kinetics. The anionic nature of DOPG vesicles can influence their interaction with encapsulated drugs and their behavior in biological mimics.

This document provides detailed application notes and protocols for utilizing DOPG vesicles in in vitro drug release studies. It covers vesicle preparation, characterization, and standardized protocols for conducting drug release assays. Furthermore, it presents illustrative quantitative data for common drugs and visual diagrams of experimental workflows and cellular interaction pathways.

Data Presentation: In Vitro Drug Release from Liposomal Formulations

The following tables summarize quantitative data from in vitro release studies of various drugs encapsulated in liposomal formulations. While not all formulations are exclusively DOPG-based, they provide a representative overview of expected release profiles and serve as a valuable reference for assay development.

Table 1: Cumulative Release of Doxorubicin from Liposomal Formulations

Time (hours)Cumulative Release (%) - Carbohydrate-Coated Liposomes (37°C)[2]Cumulative Release (%) - PEGylated Liposomes (37°C)[2]
000
4~15~10
8~20~15
24~25~18
48~30~20

Table 2: Cumulative Release of Curcumin from Liposomal Formulations

Time (hours)Cumulative Release (%) - Unmodified Liposomes (pH 6.8, 37°C)[3]Cumulative Release (%) - CMD-Coated Liposomes (pH 6.8, 37°C)[3]
000
20~80~40
40~85~50
60~90~55
80~90~58
100~90~60
120~90~60

Table 3: Cumulative Release of Cisplatin from Liposomal Formulations

Time (hours)Cumulative Release (%) - PEGylated Liposomes (in vitro)[4]Cumulative Release (%) - Non-PEGylated Liposomes (in vitro)[4]
000
6~2~10
12~3~18
24~4~25
36~4~32.7

Experimental Protocols

Protocol 1: Preparation of DOPG Vesicles by Thin-Film Hydration

This protocol describes the preparation of unilamellar DOPG vesicles using the thin-film hydration method, followed by extrusion for size homogenization.[5][6][7]

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG)

  • Drug to be encapsulated

  • Chloroform (B151607) or a suitable organic solvent

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Round-bottom flask

  • Nitrogen gas source

  • Vacuum pump

Procedure:

  • Lipid Film Formation:

    • Dissolve DOPG and the hydrophobic drug (if applicable) in chloroform in a round-bottom flask.

    • Attach the flask to a rotary evaporator and rotate it in a water bath set above the lipid's phase transition temperature.

    • Evaporate the organic solvent under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.[5]

    • Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the hydration buffer (containing the hydrophilic drug, if applicable) to the flask with the lipid film.

    • Hydrate the film by rotating the flask at a temperature above the phase transition temperature of DOPG (-18°C) for 1-2 hours. This process leads to the formation of multilamellar vesicles (MLVs).[6]

  • Vesicle Sizing by Extrusion:

    • For a more uniform size distribution, pass the MLV suspension through an extruder fitted with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Perform an odd number of passes (e.g., 11-21 times) to obtain large unilamellar vesicles (LUVs) of a consistent size.[5]

  • Purification:

    • Remove unencapsulated drug using methods such as dialysis or size exclusion chromatography (e.g., Sephadex G-50 column).

Characterization:

  • Vesicle Size and Polydispersity Index (PDI): Determine using Dynamic Light Scattering (DLS). A PDI below 0.3 is generally considered acceptable for pharmaceutical applications.[6]

  • Zeta Potential: Measure to assess the surface charge and stability of the vesicles.

  • Encapsulation Efficiency (EE%): Quantify the amount of drug encapsulated within the vesicles compared to the total amount of drug used. This can be determined by separating the vesicles from the unencapsulated drug and measuring the drug concentration in both fractions using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

The encapsulation efficiency is calculated as follows: EE% = (Amount of encapsulated drug / Total amount of drug used) x 100

Protocol 2: In Vitro Drug Release Assay using Dialysis Method

The dialysis method is a common technique to assess the in vitro release of a drug from vesicles. It involves placing the drug-loaded vesicle suspension in a dialysis bag with a specific molecular weight cut-off (MWCO) and monitoring the diffusion of the released drug into a larger volume of release medium over time.[8][9][10]

Materials:

  • Drug-loaded DOPG vesicle suspension

  • Dialysis tubing (with an appropriate MWCO that allows the passage of the free drug but retains the vesicles)

  • Release medium (e.g., PBS, pH 7.4, or a buffer mimicking specific physiological conditions)

  • Thermostatic shaker or water bath

  • Sample collection vials

  • Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Preparation:

    • Pre-soak the dialysis tubing in the release medium as per the manufacturer's instructions.

    • Pipette a known volume of the drug-loaded DOPG vesicle suspension into the dialysis bag and seal both ends securely.

  • Release Study:

    • Place the sealed dialysis bag into a vessel containing a defined volume of the release medium. The volume of the release medium should be significantly larger than the sample volume to ensure sink conditions.

    • Incubate the setup at a controlled temperature (e.g., 37°C) with constant, gentle agitation.[9]

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium for analysis.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.[9]

  • Quantification:

    • Analyze the drug concentration in the collected samples using a validated analytical method.

  • Data Analysis:

    • Calculate the cumulative amount and percentage of drug released at each time point, correcting for the drug removed during sampling.

    • Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Mandatory Visualizations

experimental_workflow cluster_prep Vesicle Preparation cluster_assay In Vitro Release Assay prep1 Lipid Film Formation (DOPG + Drug in Organic Solvent) prep2 Hydration (with Aqueous Buffer) prep1->prep2 prep3 Extrusion (Size Homogenization) prep2->prep3 prep4 Purification (Removal of Free Drug) prep3->prep4 assay1 Dialysis Setup (Vesicles in Dialysis Bag) prep4->assay1 Drug-Loaded DOPG Vesicles assay2 Incubation (Controlled Temperature & Agitation) assay1->assay2 assay3 Sampling (from Release Medium) assay2->assay3 assay4 Quantification (e.g., HPLC, UV-Vis) assay3->assay4 data_analysis Data Analysis (Cumulative Release Profile) assay4->data_analysis Concentration Data

Experimental workflow for DOPG vesicle preparation and in vitro drug release assay.

Cellular uptake and intracellular drug release pathway for DOPG vesicles.

References

Application Notes & Protocols: Fluorescent Labeling of Dioleoylphosphatidylglycerol (DOPG)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dioleoylphosphatidylglycerol (DOPG) is an anionic glycerophospholipid crucial for various biological and biophysical studies.[1][2] Its role in membrane structure, cell signaling, and interaction with proteins makes it a significant target for investigation.[2] Fluorescently labeling DOPG allows for the visualization and quantification of its dynamics, localization, and interactions within model membranes and cellular systems. Common applications include studying lipid-protein interactions, membrane fusion and fission, and the trafficking of liposomal drug delivery systems.[3][4]

This document provides a comprehensive guide to the methods for labeling DOPG with fluorescent probes, including detailed protocols for covalent labeling, purification, and characterization.

Methods for Fluorescent Labeling of DOPG

There are two primary strategies for fluorescently labeling lipids like DOPG:

  • Covalent Labeling: This involves forming a stable covalent bond between a reactive fluorescent dye and a functional group on the lipid. Since DOPG's headgroup lacks a reactive primary amine, this method is more readily applied to phospholipids (B1166683) like phosphatidylethanolamine (B1630911) (PE). However, synthetic schemes can be adapted to modify the glycerol (B35011) headgroup of DOPG for subsequent labeling. A more direct, though less common, approach involves custom synthesis starting from precursors where a fluorescent fatty acid is incorporated.

  • Non-Covalent Insertion: This method utilizes lipophilic fluorescent dyes that spontaneously insert into the lipid bilayer of pre-formed vesicles or membranes containing DOPG.[5][6] Dyes like PKH67 or DiI, which possess long aliphatic tails, can intercalate into the hydrophobic core of the membrane.[6] This method is simpler as it often requires no purification steps but may not be suitable for all applications as the probe is not permanently attached to a specific lipid.[5][6]

This guide will focus on a protocol adapted from covalent labeling strategies, as it provides a stable, well-defined product. While direct labeling of the DOPG headgroup is complex, a common and effective strategy is to label a lipid with a reactive headgroup (like DOPE) and incorporate it into a lipid mixture with DOPG. For the purpose of providing a direct labeling protocol, we will outline a generalized method that can be adapted for phospholipids.

Quantitative Data Summary

The following table summarizes typical spectroscopic properties of commonly used fluorescent probes for lipid labeling. The precise values for labeled DOPG may vary slightly based on the local environment.

Fluorescent ProbeReactive GroupExcitation Max (nm)Emission Max (nm)Quantum YieldCommon Applications
NBD (Nitrobenzoxadiazole)Amine-reactive~460~535VariableMembrane fluidity, lipid trafficking
Rhodamine B Amine-reactive (Isothiocyanate)~560~580HighFRET, single-molecule tracking
Fluorescein (FITC) Amine-reactive (Isothiocyanate)~495~525HighpH sensing, immunofluorescence
BODIPY FL Amine-reactive (NHS Ester)~503~512HighMembrane order, live-cell imaging
Atto 488 Amine-reactive (NHS Ester)~501~523HighSuper-resolution microscopy

Note: Data is compiled from various sources and represents typical values. NHS: N-Hydroxysuccinimidyl.

Experimental Workflows and Signaling Pathways

General Workflow for Covalent Labeling of Phospholipids

The following diagram illustrates the general workflow for the covalent labeling, purification, and characterization of a phospholipid.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization Lipid Dissolve Phospholipid (e.g., DOPE) in Organic Solvent Mix Mix Lipid and Dye Solutions Add Base (e.g., DIPEA) Lipid->Mix Dye Dissolve Amine-Reactive Dye (e.g., NBD-X) in Solvent Dye->Mix Incubate Incubate at Room Temperature (Overnight, in dark) Mix->Incubate Extract Liquid-Liquid Extraction to Remove Water-Soluble Impurities Incubate->Extract Column Column Chromatography (e.g., Silica (B1680970) or Sepharose) Extract->Column TLC Monitor Fractions by TLC Column->TLC Verify Purity Dry Dry Purified Fractions under Nitrogen Stream Column->Dry TLC->Column Analyze Spectroscopic Analysis (Absorbance/Emission) Dry->Analyze Store Store Labeled Lipid at -20°C or -80°C Analyze->Store

Caption: Workflow for covalent labeling of phospholipids.

Application in Studying Lipid-Protein Interactions

Fluorescently labeled DOPG can be incorporated into vesicles to study its interaction with peripheral membrane proteins. The diagram below illustrates this concept.

G cluster_system Model System cluster_interaction Interaction & Detection cluster_analysis Analysis Vesicle Liposome/Vesicle (DOPC + Fluorescent DOPG) Binding Protein Binds to Vesicle (Mediated by Anionic DOPG) Vesicle->Binding Protein Peripheral Membrane Protein Protein->Binding FRET FRET Occurs (If protein is also labeled) Binding->FRET Possibility 1 Quenching Fluorescence Quenching or Enhancement Binding->Quenching Possibility 2 Spectroscopy Measure Change in Fluorescence Intensity/Lifetime FRET->Spectroscopy Quenching->Spectroscopy BindingCurve Generate Binding Curve Spectroscopy->BindingCurve Kd Determine Binding Affinity (Kd) BindingCurve->Kd

Caption: Using fluorescent DOPG to study protein binding.

Experimental Protocols

Protocol 1: Covalent Labeling of a Phospholipid with an Amine-Reactive Dye

This protocol is adapted from methods used for labeling phosphatidylethanolamine (PE) and can serve as a template for custom synthesis involving DOPG precursors with reactive moieties.[7][8][9]

Materials:

  • Dioleoylphosphatidylethanolamine (DOPE)

  • Amine-reactive fluorescent probe (e.g., NBD-Cl, Rhodamine B isothiocyanate, or an NHS-ester dye)

  • Chloroform (B151607) (CHCl₃), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade

  • Diisopropylethylamine (DIPEA)

  • Deionized water

  • Silica gel for column chromatography

  • TLC plates (silica gel)

  • Glassware (reaction vials, chromatography column, Pasteur pipettes)

  • Nitrogen gas source

  • Rotary evaporator or vacuum desiccator

Procedure:

  • Preparation of Reactants:

    • Dissolve 10 mg of DOPE in a glass vial with 1 mL of chloroform.

    • In a separate vial, dissolve a 1.5 to 2-fold molar excess of the amine-reactive fluorescent dye in 0.5 mL of chloroform or a suitable solvent like dimethylformamide (DMF).

    • Note: All glassware should be scrupulously clean and dry. Lipids can adhere to plastic, so glass is recommended throughout.[7][9]

  • Labeling Reaction:

    • Combine the DOPE and dye solutions in a larger reaction vial.

    • Add DIPEA to the mixture to a final concentration of approximately 130 mM.[9] This acts as a base to catalyze the reaction.

    • Seal the vial, protect it from light by wrapping it in aluminum foil, and stir the reaction at room temperature overnight.

  • Extraction of Labeled Lipid:

    • After incubation, begin the extraction by adding 0.5 mL of CHCl₃, 1 mL of MeOH, and 0.5 mL of H₂O to the reaction mixture.[7]

    • Vortex the mixture. It should initially be a single phase.

    • Add another 0.5 mL of CHCl₃ and 0.5 mL of H₂O and vortex again.[7] The mixture will separate into two phases.

    • The fluorescently labeled lipid will be in the lower, organic (chloroform) phase. Carefully collect this colored phase using a glass Pasteur pipette and transfer it to a new glass tube.[7]

    • Wash the remaining aqueous phase with additional chloroform to maximize yield.

    • Dry the collected organic phase under a gentle stream of nitrogen or using a rotary evaporator.[7]

  • Purification by Column Chromatography:

    • Prepare a silica gel column equilibrated with chloroform.

    • Dissolve the dried lipid residue in a minimal amount of chloroform and load it onto the column.

    • Elute the column with a gradient of chloroform and methanol. A typical starting point is 100% chloroform, gradually increasing the methanol concentration.

    • Collect fractions and monitor them using Thin-Layer Chromatography (TLC) to separate the labeled lipid from unreacted dye and lipid.[7] The labeled product should have a different retention factor (Rf) than the starting materials. Visualize spots under UV light.[9]

  • Final Product Characterization and Storage:

    • Pool the pure fractions containing the fluorescently labeled lipid.

    • Evaporate the solvent under nitrogen.

    • For long-term storage, it is recommended to store the dried lipid at -20°C or -80°C to prevent oxidation of the unsaturated oleoyl (B10858665) chains.[9]

    • Before use, confirm the concentration and spectral properties by measuring its absorbance and fluorescence emission spectra.

Protocol 2: Labeling of Pre-formed Vesicles by Non-Covalent Insertion

This protocol is based on the use of lipophilic dyes like PKH67 for labeling pre-formed vesicles containing DOPG.[5][6][10]

Materials:

  • Pre-formed vesicles (liposomes) containing DOPG (e.g., DOPC:DOPG mixture).

  • Lipophilic fluorescent dye (e.g., PKH67).

  • Buffer solution (e.g., PBS or HEPES buffer).

Procedure:

  • Prepare Dye Solution:

    • Prepare a stock solution of the lipophilic dye in a suitable solvent (e.g., ethanol (B145695) or the diluent provided by the manufacturer). The concentration should be accurately determined to control the labeling density.

  • Labeling:

    • Dilute the pre-formed vesicle suspension to the desired lipid concentration in your buffer of choice.

    • Add a small volume of the dye stock solution to the vesicle suspension while vortexing gently. The final dye concentration should be low (in the micromolar range) to avoid vesicle disruption or dye aggregation.[10]

    • Incubate the mixture for a short period (e.g., 5-10 minutes) at room temperature to allow the dye to partition into the lipid bilayers.[11]

  • Usage:

    • For many applications, the labeled vesicles can be used directly without a purification step to remove excess dye, provided the dye concentration is optimized to be low.[5][6]

    • If necessary, excess dye can be removed by size exclusion chromatography or dialysis.

Fluorescently labeling DOPG, either through covalent synthesis or non-covalent insertion, is a powerful technique for researchers in cell biology and drug development. Covalent labeling provides a stable and well-defined product ideal for quantitative biophysical studies, while non-covalent insertion offers a simpler, more rapid method for qualitative visualization and tracking of lipid vesicles. The choice of method and fluorescent probe should be tailored to the specific experimental question and the instrumentation available.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing DOPG Liposome Extrusion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extrusion process for 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) liposomes.

Troubleshooting Guide

This guide addresses common issues encountered during the extrusion of DOPG liposomes in a question-and-answer format.

Q1: Why is my extruded liposome (B1194612) size significantly larger than the membrane pore size?

A1: This issue can arise from several factors:

  • Membrane Rupture: The polycarbonate membrane may have torn during extrusion. It is crucial to ensure the membrane is intact and correctly placed with the support drain disc in the extruder assembly.[1]

  • High Lipid Concentration: A high concentration of lipids can lead to aggregation, resulting in larger particle sizes. A typical starting concentration is between 10-20 mg/mL.[1] Consider reducing the lipid concentration if you observe this issue.

  • Excessive Extrusion Pressure: Applying too much pressure can force larger, non-uniform vesicles through the membrane or even cause the membrane to rupture. Apply gentle and steady pressure during extrusion.[1]

Q2: The polydispersity index (PDI) of my liposome suspension is high. How can I improve it?

A2: A high PDI indicates a wide range of liposome sizes, suggesting a lack of homogeneity. To achieve a more uniform size distribution:

  • Increase the Number of Extrusion Passes: Insufficient passes through the extruder can result in a heterogeneous population of liposomes. A common starting point is 10-21 passes.[1] Increasing the number of passes, for instance in increments of five, can improve uniformity.[1]

  • Ensure Proper Initial Disruption of Multilamellar Vesicles (MLVs): Before extrusion, it is beneficial to disrupt the initial MLV suspension. This can be achieved through methods like sonication or several freeze-thaw cycles.[1][2] This pre-treatment helps prevent membrane clogging and leads to a more uniform final product.[1]

  • Check for Membrane Clogging or Tearing: A clogged or torn membrane can lead to inconsistent sizing. Ensure the extruder is assembled correctly and the membrane is intact.[1] For better homogeneity, consider using two stacked membranes.[1]

Q3: I am experiencing high back pressure, making it difficult to extrude the sample. What could be the cause?

A3: High back pressure during extrusion is a common problem and can be attributed to:

  • High Lipid Concentration: A concentrated lipid suspension is more viscous and harder to pass through the membrane. Diluting the lipid suspension can alleviate this issue.[1]

  • Clogged Membrane: The membrane can become clogged with lipid aggregates. As mentioned previously, pre-treating the MLV suspension by sonication or freeze-thaw cycles can help prevent this.[1]

  • Extrusion Temperature is Too Low: While pure DOPG has a low transition temperature (Tm), if you are working with a lipid mixture, ensure the extrusion temperature is above the Tm of all lipid components to maintain membrane fluidity.[1]

Q4: I am observing sample loss during the extrusion process. How can I minimize this?

A4: Some sample loss is unavoidable, but it can be minimized by:

  • Checking for Leaks: Ensure all connections in the extruder assembly, including O-rings, are tight and undamaged to prevent leakage.[1]

  • Pre-wetting the Extruder: Before extruding your sample, it can be helpful to pass a small amount of buffer through the extruder. This fills the dead volume within the apparatus and can help reduce the loss of your lipid suspension.[3]

  • Using an Appropriately Sized Extruder: For small sample volumes, using a smaller extruder can help minimize the relative amount of sample lost.[1]

Q5: My DOPG liposomes are aggregating after preparation. How can I improve their stability?

A5: Aggregation can be a sign of long-term instability. To enhance the stability of your DOPG liposome formulation:

  • Incorporate a Charged Lipid: DOPG itself is an anionic phospholipid which imparts a negative surface charge to the liposomes, promoting electrostatic repulsion and reducing aggregation.[4][5] If you are using a mixture of lipids, ensure the proportion of DOPG is sufficient to maintain a stable zeta potential (generally at least ±30 mV).[4]

  • Optimize pH: The pH of the buffer can influence the surface charge and stability of the liposomes. For DOPG-containing liposomes, maintaining a pH within a suitable range (e.g., 5.5 to 7.5) is generally recommended to ensure consistent size and surface charge.[4]

  • Control Salt Concentration: High salt concentrations in the buffer can screen the surface charge of the liposomes, reducing electrostatic repulsion and leading to aggregation. If aggregation is an issue, consider reducing the salt concentration of your buffer.[4]

Frequently Asked Questions (FAQs)

Q1: What is the purpose of extrusion in liposome preparation?

A1: Liposome extrusion is a critical step for producing unilamellar vesicles with a uniform and controlled size distribution.[2] This process involves passing a suspension of multilamellar vesicles (MLVs) through a polycarbonate membrane with a defined pore size.[2] The resulting homogeneity in size is crucial for applications requiring controlled drug release, increased cellular uptake, and prolonged circulation times in vivo.[2]

Q2: How many extrusion passes are recommended for DOPG liposomes?

A2: The optimal number of extrusion passes can vary, but a common starting point is between 10 and 21 passes.[1] Generally, increasing the number of passes results in a smaller and more uniform liposome size.[1] However, an excessive number of passes may not significantly improve the size distribution and could increase the risk of sample degradation or loss.[1] It is advisable to perform a small optimization experiment to determine the ideal number of passes for your specific formulation and equipment.

Q3: At what temperature should I perform the extrusion of DOPG liposomes?

A3: Extrusion should always be performed at a temperature above the phase transition temperature (Tm) of the lipids being used.[2][4] For pure DOPG, the Tm is low. However, if DOPG is part of a lipid mixture, the extrusion temperature must be above the highest Tm of all the components in the mixture. This ensures that the lipid bilayer is in a fluid state, which facilitates the extrusion process and the formation of stable vesicles.[2]

Q4: Can I use sonication in combination with extrusion for preparing DOPG liposomes?

A4: Yes, combining sonication with extrusion is a common and recommended practice.[1] Initially disrupting the multilamellar vesicles (MLVs) using sonication (or freeze-thaw cycles) before extrusion can help prevent the clogging of the extruder membrane and improve the uniformity of the final liposome population.[1]

Data Presentation

Table 1: Influence of Extrusion Parameters on Liposome Characteristics

ParameterEffect on Liposome SizeEffect on Polydispersity (PDI)Recommendations
Number of Passes Decreases with an increased number of passes up to a certain point.Decreases with an increased number of passes, leading to a more homogenous population.Start with 10-21 passes and optimize for your specific formulation.[1]
Membrane Pore Size Primarily determines the final liposome size; the resulting diameter is typically slightly larger than the pore size.[1]Smaller pore sizes generally lead to lower PDI values.Choose a membrane pore size that is appropriate for your desired final liposome diameter.
Lipid Concentration Higher concentrations can lead to larger and more aggregated liposomes.[1][6]Can increase at very high concentrations due to aggregation.A typical starting range is 10-20 mg/mL.[1]
Extrusion Pressure High pressure can lead to larger, less uniform liposomes and potential membrane rupture.[1]Can increase with excessive pressure.Apply gentle, steady, and consistent pressure.[7]
Temperature Extruding below the Tm can hinder the process and affect vesicle formation.Extruding below the Tm can lead to a higher PDI.Always extrude at a temperature above the Tm of all lipid components.[2][4]
Flow Rate Increased flow rate can lead to a decrease in liposome size.[2][8]Can be negatively impacted by a very high flow rate, leading to less homogeneity.[2][8]Optimize the flow rate to balance size reduction and homogeneity.

Experimental Protocols

Protocol: Preparation of DOPG Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar DOPG liposomes with a target diameter of approximately 100 nm.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG)

  • Chloroform (B151607)

  • Hydration buffer (e.g., 10 mM phosphate (B84403) buffer with a specific salt concentration, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Gas-tight syringes

Methodology:

  • Lipid Film Formation:

    • Dissolve the desired amount of DOPG in chloroform in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature that facilitates solvent evaporation.

    • Rotate the flask and gradually reduce the pressure to evaporate the chloroform, forming a thin, uniform lipid film on the inner surface of the flask.

    • Continue to dry the film under high vacuum for at least 1-2 hours to remove any residual solvent.[9]

  • Hydration:

    • Hydrate the lipid film by adding the desired volume of pre-warmed hydration buffer to the flask. The final lipid concentration is typically in the range of 10-20 mg/mL.[1][9]

    • Gently agitate the flask by hand-shaking or vortexing until the lipid film is fully suspended, forming a milky suspension of multilamellar vesicles (MLVs).[9] This process may take 30-60 minutes.[9]

  • Size Reduction (Optional but Recommended):

    • To improve the efficiency of the extrusion process, subject the MLV suspension to 5-10 freeze-thaw cycles.[1][2] This is done by alternately freezing the suspension in liquid nitrogen and thawing it in a warm water bath.

    • Alternatively, the MLV suspension can be briefly sonicated in a bath sonicator.[1]

  • Extrusion:

    • Assemble the mini-extruder according to the manufacturer's instructions, placing a 100 nm polycarbonate membrane between the filter supports.[1] It is good practice to also include the support drain discs.

    • Equilibrate the extruder and the liposome suspension to a temperature above the Tm of the lipid(s).

    • Load the MLV suspension into one of the gas-tight syringes.

    • Insert the loaded syringe into one end of the mini-extruder and an empty syringe into the other end.

    • Pass the suspension back and forth between the two syringes through the membrane for a predetermined number of passes (e.g., 11-21 times).[9] The final pass should be into the initially empty syringe to collect the extruded liposome suspension.

    • The resulting liposome suspension should appear more translucent than the initial MLV suspension.[9]

  • Storage:

    • Store the prepared liposomes at 4°C. The long-term stability should be assessed on a case-by-case basis.[9]

Mandatory Visualization

experimental_workflow cluster_prep Lipid Film Preparation cluster_hydrate Hydration cluster_size_reduction Optional Size Reduction cluster_extrusion Extrusion dissolve Dissolve DOPG in Chloroform evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry Dry Film Under Vacuum evaporate->dry add_buffer Add Pre-warmed Buffer dry->add_buffer agitate Agitate to Form MLVs add_buffer->agitate freeze_thaw Freeze-Thaw Cycles agitate->freeze_thaw sonicate Bath Sonication agitate->sonicate assemble Assemble Extruder with Membrane freeze_thaw->assemble sonicate->assemble extrude Pass Suspension Through Membrane (10-21x) assemble->extrude collect Collect Unilamellar Liposomes extrude->collect troubleshooting_guide cluster_problems Problem Identification cluster_solutions_pdi Solutions for High PDI cluster_solutions_size Solutions for Large Size cluster_solutions_pressure Solutions for High Pressure start Extrusion Problem Observed pdi High PDI? start->pdi size Size > Pore Size? pdi->size No increase_passes Increase Extrusion Passes pdi->increase_passes Yes pressure High Back Pressure? size->pressure No reduce_conc Reduce Lipid Concentration size->reduce_conc Yes dilute Dilute Lipid Suspension pressure->dilute Yes pretreat Pre-treat MLVs (Freeze-Thaw/Sonicate) increase_passes->pretreat check_membrane_pdi Check Membrane Integrity pretreat->check_membrane_pdi check_pressure Reduce Extrusion Pressure reduce_conc->check_pressure check_membrane_size Replace Membrane check_pressure->check_membrane_size check_temp Ensure T > Tm dilute->check_temp check_clog Check for Clogged Membrane check_temp->check_clog

References

Technical Support Center: Dioleoylphosphatidylglycerol (DOPG) Stability in Biological Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dioleoylphosphatidylglycerol (DOPG). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot stability issues encountered when working with DOPG and DOPG-containing formulations in biological media.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for DOPG in biological media?

A1: The main stability issues for DOPG, an unsaturated anionic phospholipid, are physical instability and chemical degradation.

  • Physical Instability: This includes aggregation and fusion of DOPG-containing liposomes. This can be caused by interactions with salts and proteins in the biological media, leading to a reduction in the electrostatic repulsion between the negatively charged liposomes.

  • Chemical Degradation: The two primary chemical degradation pathways are hydrolysis and oxidation.

    • Hydrolysis: The ester bonds in the DOPG molecule are susceptible to cleavage, particularly at non-neutral pH and elevated temperatures, resulting in the formation of lysophosphatidylglycerol (B1238068) (lyso-PG) and oleic acid. This process can be accelerated by the presence of phospholipase enzymes in biological fluids.[1]

    • Oxidation: The oleoyl (B10858665) (18:1) acyl chains of DOPG contain double bonds that are prone to oxidation, leading to the formation of lipid hydroperoxides and other secondary oxidation products. This can be initiated by exposure to air, light, or the presence of metal ions.[2]

Q2: How does pH affect the stability of DOPG?

Q3: What is the recommended storage temperature for DOPG and DOPG-containing liposomes?

A3: For optimal stability, DOPG and DOPG-containing liposome (B1194612) suspensions should be stored in the dark at 4°C. Freezing of liposome suspensions should be avoided as the formation of ice crystals can disrupt the vesicle structure, leading to aggregation and leakage of encapsulated contents. For long-term storage, lyophilization (freeze-drying) is the recommended method.[4]

Q4: Can I freeze-dry my DOPG liposomes for long-term storage?

A4: Yes, lyophilization is a suitable method for the long-term preservation of DOPG liposomes.[5] However, it is critical to use a cryoprotectant, such as a disaccharide like sucrose (B13894) or trehalose, to protect the liposomes during the freezing and drying process.[6][7] The choice of cryoprotectant and its concentration relative to the lipid concentration are crucial for maintaining vesicle integrity upon reconstitution.[6][8]

Troubleshooting Guides

Issue 1: Aggregation of DOPG Liposomes in Biological Media

Symptoms:

  • Visible precipitation or cloudiness of the liposome suspension.

  • Increase in particle size and polydispersity index (PDI) as measured by Dynamic Light Scattering (DLS).

Potential Causes and Solutions:

Potential CauseRecommended SolutionExpected Outcome
High Ionic Strength of Media Decrease the salt concentration of the buffer if possible. For experiments requiring physiological salt concentrations, consider incorporating a small percentage (2-5 mol%) of a PEGylated lipid (e.g., DSPE-PEG2000) into the formulation to provide a steric barrier against aggregation.Reduced aggregation and maintained particle size.
Interaction with Serum Proteins Pre-coating the liposomes with serum albumin or using PEGylated lipids can reduce non-specific protein binding and subsequent aggregation.Improved stability in serum-containing media.
Low Surface Charge Ensure the pH of the medium is not suppressing the negative charge of the phosphate (B84403) group on DOPG. A zeta potential of at least -30 mV is generally indicative of a stable liposomal suspension.Enhanced electrostatic repulsion between vesicles, preventing aggregation.
Issue 2: Leakage of Encapsulated Contents from DOPG Liposomes

Symptoms:

  • Loss of encapsulated drug or fluorescent marker from the liposomes over time.

Potential Causes and Solutions:

Potential CauseRecommended SolutionExpected Outcome
Chemical Degradation (Hydrolysis) Maintain the pH of the formulation close to neutral (pH 6.5-7.5) using a suitable buffer. Store at 4°C to slow down the hydrolysis rate.[1]Reduced formation of lyso-PG, which can destabilize the bilayer and cause leakage.
Enzymatic Degradation In biological media containing phospholipases (e.g., serum), the inclusion of cholesterol (30-50 mol%) can increase membrane rigidity and reduce enzyme access to the lipid acyl chains.Decreased rate of enzymatic hydrolysis and prolonged retention of encapsulated contents.
Oxidation of Unsaturated Lipids Prepare and store liposomes under an inert gas (e.g., argon or nitrogen) to minimize exposure to oxygen. The addition of a lipid-soluble antioxidant, such as α-tocopherol (0.5-1 mol%), to the formulation can also inhibit oxidation.[4]Prevention of oxidative damage to the lipid bilayer, maintaining its integrity.

Experimental Protocols

Protocol 1: Assessment of DOPG Liposome Physical Stability by Dynamic Light Scattering (DLS)

This protocol outlines the procedure for monitoring changes in the size and size distribution of DOPG liposomes over time in a biological medium.

Materials:

  • DOPG liposome suspension

  • Biological medium of interest (e.g., cell culture medium with 10% FBS)

  • DLS instrument and compatible cuvettes

Procedure:

  • Dilute the DOPG liposome suspension to an appropriate concentration for DLS analysis in the biological medium.

  • Immediately measure the initial particle size (Z-average) and polydispersity index (PDI) of the suspension at a controlled temperature (e.g., 37°C).

  • Incubate the liposome suspension under the desired experimental conditions (e.g., 37°C with 5% CO2).

  • At predetermined time points (e.g., 1, 4, 8, 24 hours), take an aliquot of the suspension and measure the Z-average and PDI.

  • Plot the Z-average and PDI as a function of time to assess the physical stability of the liposomes. An increase in these values indicates aggregation.

Protocol 2: Quantification of DOPG Hydrolysis by HPLC-ELSD

This method allows for the separation and quantification of intact DOPG and its primary hydrolysis product, lyso-PG.

Materials:

  • DOPG liposome sample incubated in the biological medium of interest

  • HPLC system with an Evaporative Light Scattering Detector (ELSD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Methanol (B129727) with 0.1% TFA

  • DOPG and Lyso-PG standards

Procedure:

  • Sample Preparation: At each time point, disrupt the liposome sample by adding a sufficient volume of methanol to precipitate proteins and solubilize the lipids. Centrifuge to pellet the precipitated proteins and collect the supernatant.

  • Chromatographic Conditions:

    • Set the column temperature to 50°C.

    • Use a gradient elution program, for example:

      • 0-1 min: 85% B

      • 1-15 min: Gradient to 100% B

      • 15-25 min: Hold at 100% B

    • Set the flow rate to 1.0 mL/min.

  • ELSD Settings:

    • Nebulizer temperature: 30°C

    • Evaporator temperature: 50°C

    • Gas flow rate: 1.5 L/min

  • Quantification:

    • Generate a standard curve for both DOPG and lyso-PG using known concentrations of the standards.

    • Inject the prepared samples and integrate the peak areas corresponding to DOPG and lyso-PG.

    • Calculate the concentration of each component in the samples based on the standard curves. The decrease in DOPG concentration and the increase in lyso-PG concentration over time indicate the extent of hydrolysis.[3][9]

Visualizations

experimental_workflow Experimental Workflow for Assessing DOPG Stability cluster_prep Liposome Preparation & Incubation cluster_analysis Stability Assessment cluster_results Data Analysis prep Prepare DOPG Liposomes incubate Incubate in Biological Medium (e.g., 37°C, +10% FBS) prep->incubate timepoint Collect Aliquots at Time Points (0, 1, 4, 8, 24h) incubate->timepoint dls Physical Stability: Measure Size & PDI (DLS) timepoint->dls hplc Chemical Stability: Quantify DOPG & Lyso-PG (HPLC-ELSD) timepoint->hplc plot_dls Plot Size & PDI vs. Time dls->plot_dls plot_hplc Plot [DOPG] & [Lyso-PG] vs. Time hplc->plot_hplc

Workflow for DOPG stability assessment.

degradation_pathway Primary Degradation Pathways of DOPG cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation DOPG This compound (DOPG) LysoPG Lyso-PG DOPG->LysoPG Phospholipases, Acid/Base Catalysis OleicAcid Oleic Acid DOPG->OleicAcid Phospholipases, Acid/Base Catalysis Hydroperoxides Lipid Hydroperoxides DOPG->Hydroperoxides Reactive Oxygen Species (ROS) SecondaryProducts Secondary Oxidation Products Hydroperoxides->SecondaryProducts degradation

DOPG degradation pathways.

troubleshooting_logic Troubleshooting Logic for DOPG Instability cluster_physical cluster_chemical start Instability Observed? issue_type Physical or Chemical? start->issue_type physical_issue Aggregation/Fusion? issue_type->physical_issue Physical (DLS data) chemical_issue Leakage/Degradation? issue_type->chemical_issue Chemical (HPLC/Leakage Assay) ionic_strength Check Ionic Strength physical_issue->ionic_strength check_charge Verify Surface Charge physical_issue->check_charge check_ph Verify pH of Medium chemical_issue->check_ph add_cholesterol Add Cholesterol chemical_issue->add_cholesterol Enzymatic Degradation? use_antioxidant Add Antioxidant & Use Inert Gas chemical_issue->use_antioxidant Oxidation Suspected? add_peg Add PEG-Lipid ionic_strength->add_peg High

Logic for troubleshooting DOPG instability.

References

Technical Support Center: Overcoming Challenges in Protein Reconstitution with DOPG

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the reconstitution of proteins into 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) containing liposomes.

Frequently Asked Questions (FAQs)

Q1: Why is DOPG a good choice for protein reconstitution?

A1: DOPG is an anionic phospholipid that can be beneficial for reconstituting certain membrane proteins. Its negative charge can facilitate the correct orientation and insertion of proteins with positively charged domains through electrostatic interactions.[1][2] This can lead to higher reconstitution efficiency and functional activity for specific proteins.

Q2: What are the main challenges associated with using DOPG for protein reconstitution?

A2: The primary challenges when using DOPG include:

  • Protein Aggregation: The strong negative charge of DOPG can sometimes lead to non-specific aggregation of proteins, especially those with large unstructured regions or a high density of positive charges.[3][4]

  • Low Reconstitution Efficiency: Improper experimental conditions, such as a suboptimal lipid-to-protein ratio or inefficient detergent removal, can result in poor incorporation of the protein into the DOPG vesicles.

  • Vesicle Instability: The presence of high concentrations of negatively charged DOPG can sometimes affect the stability of liposomes, particularly in the presence of divalent cations.[5]

  • Detergent Removal: Incomplete removal of detergents used for solubilization can interfere with proteoliposome formation and protein function.[6][7]

Q3: How does the negative charge of DOPG influence protein insertion?

A3: The anionic headgroup of DOPG can interact favorably with positively charged amino acid residues (e.g., lysine, arginine) on the surface of the protein. This electrostatic attraction can help to properly orient the protein at the membrane interface before its insertion into the hydrophobic core of the bilayer, which can be crucial for its function.[1][2]

Q4: What is a typical lipid-to-protein ratio (LPR) for reconstitution with DOPG?

A4: The optimal LPR is highly dependent on the specific protein being reconstituted. However, a common starting point for optimization is a molar ratio ranging from 100:1 to 1000:1 (lipid:protein).[8] It is crucial to empirically determine the ideal ratio for your protein of interest to ensure proper insertion and function.

Q5: Which detergents are commonly used for protein reconstitution with DOPG?

A5: The choice of detergent is critical and depends on the properties of the membrane protein. Mild, non-ionic detergents are generally preferred as they are less likely to denature the protein. Commonly used detergents include:

  • n-Octyl-β-D-glucopyranoside (OG)

  • n-Dodecyl-β-D-maltoside (DDM)

  • CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate)

The selection should be based on the detergent's ability to effectively solubilize the protein while maintaining its stability and activity.[9][10]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Protein Incorporation Efficiency Suboptimal Lipid-to-Protein Ratio (LPR).Empirically test a range of LPRs (e.g., 50:1, 100:1, 200:1, 500:1 molar ratio).
Inefficient detergent removal.- Use a detergent with a high Critical Micelle Concentration (CMC) for easier removal by dialysis.[7]- Employ detergent removal beads (e.g., Bio-Beads) for efficient and rapid removal.[7][11]- Perform multiple rounds of dialysis with frequent buffer changes.
Incorrect pH or ionic strength of the buffer.Optimize the buffer pH to ensure the protein has a net charge that favors interaction with the negatively charged DOPG headgroups. Adjust the ionic strength to modulate electrostatic interactions.
Protein Aggregation During Reconstitution Electrostatic interactions with DOPG leading to non-specific aggregation.- Include a certain percentage of a neutral lipid like DOPC to modulate the surface charge density of the liposomes.[12]- Add stabilizing agents such as glycerol (B35011) or specific ligands to the reconstitution mixture.[13]- Optimize the rate of detergent removal; a slower removal process can sometimes prevent aggregation.
Protein denaturation.- Use a milder detergent.- Perform all steps at a lower temperature (e.g., 4°C).- Ensure the protein is stable in the chosen detergent before starting reconstitution.
Proteoliposomes are Aggregated or Fused Presence of divalent cations (e.g., Ca²⁺, Mg²⁺) interacting with negatively charged DOPG.- Include a chelating agent like EDTA in the buffers if divalent cations are not required for protein function.- Reduce the percentage of DOPG in the lipid mixture.
High protein density in the vesicles.Increase the LPR to reduce the number of protein molecules per vesicle.
Inconsistent Reconstitution Results Variability in liposome (B1194612) preparation.- Ensure consistent lipid film formation and hydration.- Use extrusion to generate unilamellar vesicles of a defined size.[11]- Characterize the size and lamellarity of the liposomes before reconstitution using techniques like Dynamic Light Scattering (DLS).[14]
Incomplete solubilization of lipids or protein.- Ensure the detergent concentration is above its CMC and sufficient to fully solubilize the lipids and the protein.- Gently agitate the mixture during incubation to ensure homogeneity.

Quantitative Data Summary

Table 1: Recommended Starting Conditions for DOPG Reconstitution

ParameterRecommended RangeNotes
DOPG Percentage in Lipid Mixture 10% - 50% (mol/mol)The optimal percentage depends on the protein's charge and stability. Often mixed with zwitterionic lipids like DOPC.[12]
Lipid-to-Protein Ratio (LPR) 100:1 to 1000:1 (w/w)Highly protein-dependent; requires empirical optimization.[8]
Initial Lipid Concentration 5 - 20 mg/mLFor lipid film hydration.[8]
Detergent Concentration > Critical Micelle Concentration (CMC)Sufficient to solubilize both lipids and protein into mixed micelles.[11]
Incubation Temperature 4°C to Room TemperatureProtein stability is the primary consideration.
Incubation Time 1 - 2 hoursFor the formation of lipid-protein-detergent mixed micelles.[8]

Table 2: Properties of Detergents Commonly Used with DOPG

DetergentAbbreviationTypeCMC (mM)Molecular Weight ( g/mol )Dialyzable
n-Octyl-β-D-glucopyranosideOGNon-ionic20-25292.37Yes
n-Dodecyl-β-D-maltosideDDMNon-ionic0.17510.62No
CHAPS-Zwitterionic4-8614.88Yes

Data sourced from various supplier specifications and literature.[9][10]

Experimental Protocols

Protocol 1: Detergent-Mediated Protein Reconstitution into DOPG/DOPC Vesicles

This protocol describes a general method for reconstituting a purified membrane protein into pre-formed DOPG/DOPC liposomes.

Materials:

  • DOPG and DOPC in chloroform (B151607)

  • Purified membrane protein solubilized in a suitable detergent

  • Reconstitution buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4)

  • Detergent of choice (e.g., OG, DDM)

  • Detergent removal system (e.g., dialysis tubing with appropriate MWCO, Bio-Beads SM-2)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

  • Lipid Film Preparation:

    • In a round-bottom flask, mix the desired ratio of DOPG and DOPC in chloroform (e.g., 1:3 molar ratio).

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Liposome Formation:

    • Hydrate the lipid film with the reconstitution buffer to a final lipid concentration of 10 mg/mL.

    • Vortex the suspension until the lipid film is fully resuspended, forming multilamellar vesicles (MLVs).

    • For unilamellar vesicles (LUVs), subject the MLV suspension to 5-10 freeze-thaw cycles (liquid nitrogen and a warm water bath).

    • Extrude the suspension 11-21 times through a polycarbonate membrane with the desired pore size (e.g., 100 nm) using a mini-extruder.

  • Detergent Solubilization of Liposomes and Protein:

    • To the prepared LUVs, add the chosen detergent to a final concentration sufficient to saturate the liposomes. This can be monitored by measuring the turbidity of the solution.

    • In a separate tube, ensure your purified protein is solubilized in the same detergent at a known concentration.

  • Formation of Mixed Micelles:

    • Mix the detergent-saturated liposomes with the solubilized protein at the desired lipid-to-protein ratio.

    • Incubate the mixture for 1-2 hours at the optimal temperature for your protein with gentle agitation.

  • Detergent Removal:

    • Dialysis: Transfer the mixture to a dialysis cassette (e.g., 10 kDa MWCO) and dialyze against a large volume of reconstitution buffer at 4°C. Change the buffer every 12 hours for a total of 48-72 hours.

    • Bio-Beads: Add washed Bio-Beads SM-2 to the mixture at a ratio of 20:1 (beads:detergent, w/w). Incubate with gentle rocking at 4°C. Replace the beads with fresh ones every 2-4 hours for a total of 3-4 changes.[7]

  • Characterization of Proteoliposomes:

    • Determine the protein incorporation efficiency by separating the proteoliposomes from unincorporated protein (e.g., by centrifugation or size exclusion chromatography) and quantifying the protein in the vesicle fraction.

    • Assess the size and homogeneity of the proteoliposomes using Dynamic Light Scattering (DLS).

    • Analyze the functionality of the reconstituted protein using an appropriate activity assay.

Visualizations

Detergent_Mediated_Reconstitution_Workflow cluster_preparation Preparation cluster_reconstitution Reconstitution cluster_purification Purification & Characterization Lipid_Film 1. Lipid Film Formation (DOPG/DOPC) Hydration 2. Hydration (MLVs) Lipid_Film->Hydration Extrusion 3. Extrusion (LUVs) Hydration->Extrusion Detergent_Sat 4. Detergent Saturation of LUVs Extrusion->Detergent_Sat Protein_Sol Purified Protein in Detergent Mixing 5. Mixing (Lipid-Protein-Detergent Mixed Micelles) Protein_Sol->Mixing Detergent_Sat->Mixing Detergent_Removal 6. Detergent Removal (Dialysis / Bio-Beads) Mixing->Detergent_Removal Proteoliposomes 7. Proteoliposomes Detergent_Removal->Proteoliposomes Characterization 8. Characterization (DLS, Activity Assay) Proteoliposomes->Characterization

Detergent-Mediated Protein Reconstitution Workflow.

Troubleshooting_Logic Start Problem with DOPG Reconstitution Low_Efficiency Low Protein Incorporation? Start->Low_Efficiency Aggregation Protein or Vesicle Aggregation? Start->Aggregation Inconsistent_Results Inconsistent Results? Start->Inconsistent_Results Optimize_LPR Optimize LPR Low_Efficiency->Optimize_LPR Yes Improve_Detergent_Removal Improve Detergent Removal Low_Efficiency->Improve_Detergent_Removal Yes Adjust_Buffer Adjust Buffer pH/ Ionic Strength Low_Efficiency->Adjust_Buffer Yes Modulate_Charge Modulate Surface Charge (add DOPC) Aggregation->Modulate_Charge Yes Add_Stabilizers Add Stabilizers (e.g., glycerol) Aggregation->Add_Stabilizers Yes Control_Detergent_Removal Control Rate of Detergent Removal Aggregation->Control_Detergent_Removal Yes Chelate_Cations Chelate Divalent Cations (EDTA) Aggregation->Chelate_Cations Yes Standardize_Liposomes Standardize Liposome Preparation (Extrusion) Inconsistent_Results->Standardize_Liposomes Yes Ensure_Solubilization Ensure Complete Solubilization Inconsistent_Results->Ensure_Solubilization Yes

Troubleshooting Decision Tree for DOPG Reconstitution.

References

Technical Support Center: Improving the Long-Term Storage Stability of DOPG Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered with 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) formulations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Section 1: General Storage and Handling

Question 1: What are the primary causes of DOPG formulation instability during long-term storage?

Answer: DOPG formulations, like other lipid-based systems, are susceptible to two main degradation pathways:

  • Chemical Degradation: This primarily involves hydrolysis of the ester bonds and oxidation of the unsaturated oleoyl (B10858665) chains.[1]

  • Physical Instability: This includes aggregation or fusion of vesicles, leading to changes in particle size and size distribution, and leakage of encapsulated contents.[2]

Factors such as temperature, pH, light exposure, and the presence of oxygen can accelerate these degradation processes.

Question 2: What is the optimal temperature for storing my aqueous DOPG formulation?

Answer: For short to medium-term storage (days to weeks), it is recommended to store aqueous DOPG formulations in a refrigerator at 2-8°C (typically 4°C).[3] This temperature is below the phase transition temperature of DOPG (-18°C), keeping the lipid bilayers in a fluid state while slowing down chemical degradation rates.[4] Avoid storing formulations at room temperature for extended periods, as higher temperatures accelerate both hydrolysis and oxidation.

Question 3: Can I freeze my DOPG formulation for long-term storage?

Answer: Freezing of aqueous liposome (B1194612) suspensions is generally not recommended without the use of cryoprotectants. The formation of ice crystals during freezing can physically damage the liposomes, leading to fusion, changes in size, and leakage of encapsulated materials upon thawing.[5][6] For long-term storage, lyophilization (freeze-drying) with appropriate cryoprotectants is the preferred method.

Section 2: Formulation and Composition

Question 4: My DOPG vesicles are aggregating over time. How can I prevent this?

Answer: Aggregation is a common issue and can be mitigated by addressing the following factors:

  • Electrostatic Repulsion: DOPG is an anionic lipid, which imparts a negative surface charge to the liposomes, creating electrostatic repulsion that helps prevent aggregation. However, the effectiveness of this repulsion is dependent on the pH and ionic strength of the buffer.

  • Ionic Strength: High concentrations of salts in the buffer can shield the surface charge, reducing electrostatic repulsion and leading to aggregation. If you observe aggregation, consider reducing the ionic strength of your storage buffer.[2][7]

  • Lipid Concentration: Highly concentrated liposome suspensions are more prone to aggregation. Diluting the formulation for storage can sometimes alleviate this issue.

  • Inclusion of PEGylated Lipids: Incorporating a small percentage (e.g., 2-5 mol%) of a PEGylated lipid (e.g., DSPE-PEG2000) into your formulation can provide a steric barrier on the vesicle surface, which offers powerful protection against aggregation.

Question 5: Should I include cholesterol in my DOPG formulation? What is its role?

Answer: Yes, including cholesterol is often beneficial for improving the stability of DOPG formulations. Cholesterol inserts into the phospholipid bilayer and modulates its properties in several ways:

  • Increases Membrane Stability: Cholesterol enhances the mechanical strength and rigidity of the bilayer, making the vesicles less prone to fusion.[8][9]

  • Reduces Permeability: It fills the gaps between phospholipid molecules, decreasing the permeability of the membrane to encapsulated contents, thus reducing leakage.[9]

  • Regulates Fluidity: Cholesterol acts as a fluidity buffer, preventing the membrane from becoming too rigid at low temperatures and too fluid at high temperatures.[9]

A typical concentration range for cholesterol in liposome formulations is 30-50 mol%.

Question 6: How does the pH of the buffer affect the stability of my DOPG formulation?

Answer: The pH of the storage buffer is a critical factor influencing both the chemical and physical stability of DOPG formulations:

  • Chemical Stability (Hydrolysis): Phospholipids are most stable against hydrolysis at a pH of around 6.5.[1] Both acidic and alkaline conditions can catalyze the hydrolysis of the ester bonds, leading to the formation of lysolipids and free fatty acids, which can destabilize the bilayer.

  • Physical Stability (Aggregation): As an anionic lipid, the negative charge of DOPG is maintained at neutral and alkaline pH. At very low pH, the phosphate (B84403) group can become protonated, reducing the surface charge and potentially leading to aggregation due to decreased electrostatic repulsion. Studies have shown that DOPG liposomes can experience an increase in size at pH values below 5.5.[10]

It is crucial to use a buffer with sufficient capacity to maintain the optimal pH during storage.

Section 3: Long-Term Storage Solutions

Question 7: I need to store my DOPG formulation for several months. What is the best approach?

Answer: For long-term storage, lyophilization (freeze-drying) is the most effective method to preserve the integrity of DOPG liposomes. This process involves removing water from the frozen formulation under vacuum, which significantly reduces molecular mobility and halts chemical degradation reactions like hydrolysis.

Question 8: What are cryoprotectants, and why are they necessary for lyophilizing DOPG liposomes?

Answer: Cryoprotectants are substances that protect liposomes from damage during the freezing and drying processes.[5][6] They form a glassy matrix that replaces water, preventing the fusion of vesicles and maintaining their structure. Common cryoprotectants for liposomes include disaccharides such as sucrose (B13894) and trehalose.[5][6][11] The cryoprotectant should be present both inside and outside the liposomes for optimal protection. A common starting point is a sugar-to-lipid weight ratio of 2:1 to 5:1.[5]

Data on DOPG Formulation Stability

While specific degradation rate constants for DOPG are highly dependent on the exact formulation and storage conditions, the following tables summarize general trends and provide illustrative data on factors affecting stability. Researchers should perform their own stability studies to determine the precise shelf-life of their specific formulation.

Table 1: Influence of Storage Temperature on Liposome Stability

Storage TemperatureExpected Outcome for Aqueous FormulationsRecommendations
40°C Accelerated hydrolysis and oxidation. Significant changes in particle size and potential for leakage.Not recommended for storage. Used for accelerated stability studies to predict long-term stability.
25°C (Room Temp) Moderate rate of chemical degradation and potential for aggregation over weeks.Suitable for short-term handling but not recommended for storage beyond a few days.
4°C (Refrigerated) Slowed rates of hydrolysis and oxidation. Generally good physical stability for weeks to months.[3]Recommended storage condition for aqueous formulations.
-20°C to -80°C (Frozen) Risk of vesicle damage from ice crystal formation, leading to aggregation and leakage upon thawing.[5]Not recommended without cryoprotectants.

Table 2: Influence of pH on DOPG Liposome Properties

pHEffect on DOPGImpact on Stability
< 5.5 Protonation of the phosphate headgroup, reducing negative surface charge.Increased risk of aggregation due to reduced electrostatic repulsion.[10] Increased rate of acid-catalyzed hydrolysis.[1]
6.0 - 7.5 Optimal negative surface charge for electrostatic repulsion. Lowest rate of hydrolysis is around pH 6.5.[1]Generally the optimal range for both physical and chemical stability.
> 8.0 High negative surface charge.Increased rate of base-catalyzed hydrolysis.[1]

Table 3: Common Excipients to Enhance DOPG Formulation Stability

ExcipientTypical Molar %FunctionExpected Outcome
Cholesterol 30 - 50%Modulates membrane fluidity and packing.Reduces permeability and leakage; increases bilayer rigidity and stability.[8][9]
PEGylated Lipid (e.g., DSPE-PEG2000) 2 - 5%Forms a hydrophilic layer on the vesicle surface.Provides a steric barrier to prevent aggregation; can increase in vivo circulation time.
Antioxidants (e.g., α-tocopherol) 0.1 - 1 mol%Scavenges free radicals.Inhibits oxidation of the unsaturated oleoyl chains of DOPG.
Cryoprotectants (e.g., Sucrose, Trehalose) 2:1 to 5:1 (sugar:lipid w/w)Forms a glassy matrix during lyophilization.Protects vesicle integrity during freeze-drying, allowing for stable long-term storage.[5][6][11]

Key Experimental Protocols

Protocol 1: Assessment of Physical Stability by Dynamic Light Scattering (DLS)

Objective: To monitor changes in vesicle size (hydrodynamic diameter) and polydispersity index (PDI) over time as indicators of aggregation or fusion.

Methodology:

  • Sample Preparation:

    • Dilute the DOPG liposome formulation in the original storage buffer to an appropriate concentration for DLS analysis (typically in the range of 0.1 to 1.0 mg/mL). The buffer used for dilution should be filtered through a 0.22 µm filter to remove dust and other particulates.

    • Gently mix the sample. Avoid vigorous vortexing, which can disrupt the vesicles.

  • Instrument Setup:

    • Set the measurement temperature, which is typically 25°C.

    • Allow the instrument to equilibrate to the set temperature.

  • Measurement:

    • Transfer the diluted sample to a clean, dust-free cuvette.

    • Place the cuvette in the DLS instrument.

    • Perform the measurement according to the instrument's software instructions. Typically, this involves multiple runs (e.g., 3-5 runs of 10-15 seconds each) that are averaged.

  • Data Analysis:

    • The software will generate a correlation function and calculate the Z-average diameter and the Polydispersity Index (PDI).

    • Record the Z-average diameter and PDI at each time point of your stability study (e.g., Day 0, Day 7, Day 14, etc.).

    • An increase in the Z-average diameter and PDI over time is indicative of vesicle aggregation or fusion.

Protocol 2: Assessment of Chemical Stability by HPLC with Evaporative Light Scattering Detector (ELSD)

Objective: To quantify the degradation of DOPG by measuring the decrease in the parent phospholipid and the increase in its hydrolysis products (e.g., lyso-PG).

Methodology:

  • Sample Preparation:

    • At each time point, take an aliquot of the DOPG formulation.

    • Disrupt the liposomes to release the lipids. This can be done by adding a solvent such as methanol (B129727) or isopropanol.

    • Centrifuge the sample to pellet any non-lipid components, if necessary.

  • HPLC-ELSD System:

    • Column: A normal-phase silica (B1680970) column is typically used for lipid class separation.

    • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane/isopropanol) and a polar solvent (e.g., isopropanol/water) is commonly used. A typical gradient might start with a high percentage of the non-polar phase and gradually increase the polar phase to elute the different lipid classes.

    • ELSD Settings: Optimize the nebulizer temperature and gas flow rate according to the manufacturer's instructions to ensure sensitive detection.

  • Chromatographic Run:

    • Inject the prepared sample onto the HPLC system.

    • Run the gradient method. The elution order is typically from less polar to more polar compounds (e.g., cholesterol, DOPG, lyso-PG).

  • Data Analysis:

    • Identify the peaks corresponding to DOPG and its degradation products based on the retention times of standard compounds.

    • Integrate the peak areas.

    • Calculate the percentage of DOPG remaining at each time point relative to the initial time point (Day 0) to determine the rate of degradation.

Protocol 3: Assessment of Lipid Oxidation by Peroxide Value (PV) Titration

Objective: To quantify the initial products of lipid oxidation (hydroperoxides).

Methodology:

  • Reagent Preparation:

    • Acetic Acid-Chloroform Solvent: Mix 3 parts glacial acetic acid with 2 parts chloroform.

    • Saturated Potassium Iodide (KI) Solution: Prepare fresh by dissolving excess KI in deionized water.

    • Standardized Sodium Thiosulfate (B1220275) Solution (0.01 N): Prepare and standardize according to standard laboratory procedures.

    • Starch Indicator Solution (1%): Prepare by making a paste of starch in a small amount of cold water and adding it to boiling water.

  • Titration Procedure:

    • Accurately weigh a known amount of the lipid from your formulation into an Erlenmeyer flask.

    • Add 30 mL of the acetic acid-chloroform solvent and swirl to dissolve the lipid.

    • Add 0.5 mL of the saturated KI solution, stopper the flask, and swirl for exactly one minute.

    • Immediately add 30 mL of deionized water.

    • Titrate the liberated iodine with the 0.01 N sodium thiosulfate solution, swirling continuously, until the yellow iodine color almost disappears.

    • Add 0.5 mL of the starch indicator solution, which will turn the solution blue.

    • Continue the titration dropwise until the blue color is completely discharged.

    • Perform a blank titration using the same procedure but without the lipid sample.

  • Calculation:

    • Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W

      • S = volume (mL) of titrant for the sample

      • B = volume (mL) of titrant for the blank

      • N = normality of the sodium thiosulfate solution

      • W = weight (g) of the lipid sample

An increase in the peroxide value over time indicates ongoing lipid oxidation.

Mandatory Visualizations

DOPG_Degradation_Pathways DOPG Chemical Degradation Pathways DOPG DOPG (1,2-dioleoyl-sn-glycero-3-phosphoglycerol) Hydrolysis Hydrolysis (Ester Bond Cleavage) DOPG->Hydrolysis H₂O, H⁺/OH⁻ Oxidation Oxidation (Oleoyl Chain Attack) DOPG->Oxidation O₂, Light, Metal Ions LysoPG Lyso-PG (1- or 2-oleoyl-sn-glycero-3-phosphoglycerol) Hydrolysis->LysoPG OleicAcid Free Oleic Acid Hydrolysis->OleicAcid Hydroperoxides Lipid Hydroperoxides (Primary Oxidation Products) Oxidation->Hydroperoxides Destabilization Membrane Destabilization (Leakage, Fusion) LysoPG->Destabilization SecondaryProducts Aldehydes, Ketones, etc. (Secondary Oxidation Products) Hydroperoxides->SecondaryProducts further oxidation SecondaryProducts->Destabilization

Caption: Chemical degradation pathways of DOPG.

Stability_Troubleshooting_Workflow Troubleshooting Workflow for DOPG Formulation Instability Start Instability Observed (e.g., Aggregation, Leakage) CheckSize Change in Particle Size/PDI? Start->CheckSize CheckLeakage Encapsulant Leakage? Start->CheckLeakage CheckSize->CheckLeakage No Aggregation Problem: Aggregation/Fusion CheckSize->Aggregation Yes Leakage Problem: Leakage CheckLeakage->Leakage Yes Solution Optimized Formulation CheckLeakage->Solution No (Stable) AssessBuffer Assess Buffer: pH, Ionic Strength Aggregation->AssessBuffer AssessComposition Assess Formulation: Lipid Concentration, PEGylation Aggregation->AssessComposition AssessStorage Assess Storage: Temperature, Light Exposure Aggregation->AssessStorage Leakage->AssessStorage AssessOxidation Assess Oxidation: Measure Peroxide Value, Add Antioxidant Leakage->AssessOxidation AssessHydrolysis Assess Hydrolysis: Optimize pH (~6.5), Add Cholesterol Leakage->AssessHydrolysis AssessBuffer->Solution AssessComposition->Solution AssessStorage->Solution AssessOxidation->Solution AssessHydrolysis->Solution

Caption: Troubleshooting workflow for DOPG instability.

References

Technical Support Center: Preventing Dioleoylphosphatidylglycerol (DOPG) Hydrolysis During Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dioleoylphosphatidylglycerol (DOPG). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of DOPG during experimental procedures. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of your DOPG-containing formulations.

Troubleshooting Guide: Preventing DOPG Hydrolysis

Hydrolysis of the ester bonds in DOPG is a primary degradation pathway that can compromise the integrity of your liposomes and other lipid-based nanoparticles. This can lead to changes in vesicle size, lamellarity, and the leakage of encapsulated materials. Below are common issues, their potential causes, and recommended solutions to minimize DOPG hydrolysis.

Issue 1: Observed Changes in Liposome (B1194612) Size Distribution and Lamellarity Over Time

  • Potential Cause: Hydrolysis of DOPG can lead to the formation of lysophosphatidylglycerol (B1238068) and oleic acid. These degradation products can alter the packing of the lipid bilayer, leading to fusion, aggregation, or changes in the structure of the liposomes.

  • Solution:

    • Control pH: Maintain the pH of your buffer system between 6.5 and 7.5. The rate of hydrolysis for phospholipids (B1166683) is generally at a minimum in this range.[1] For long-term stability, a pH of around 7.0 is recommended.[2]

    • Optimize Temperature: Prepare and store DOPG formulations at controlled, cool temperatures. For short-term storage (up to a few days), refrigeration at 4°C is recommended to significantly slow down the hydrolysis rate.[1][2][3] For long-term storage of the raw material, store DOPG in an organic solvent at -20°C.[4][5]

    • Buffer Selection: Use a buffer with a pKa close to the desired pH to ensure stable pH control. Phosphate-buffered saline (PBS) at a pH of 7.4 is a common and effective choice for many liposomal formulations.[6] Avoid using high concentrations of buffers, as this can sometimes accelerate hydrolysis.[1]

Issue 2: Leakage of Encapsulated Material from Vesicles

  • Potential Cause: The accumulation of hydrolysis products, such as lysolipids, can increase the permeability of the lipid bilayer, leading to the leakage of encapsulated contents.[2]

  • Solution:

    • Incorporate Cholesterol: The addition of cholesterol to the lipid formulation can increase the packing density and mechanical rigidity of the membrane, thereby reducing its permeability and inhibiting leakage. A common starting point is a 2:1 molar ratio of phospholipid to cholesterol.

    • PEGylation: Including a small percentage (e.g., 2-10 mol%) of PEGylated lipids (e.g., DSPE-PEG2000) in the formulation can create a protective layer that sterically hinders vesicle-vesicle interactions and can improve stability.

    • Proper Storage: Store liposome suspensions at 4°C and avoid freezing, as the formation of ice crystals can rupture the vesicles and lead to significant leakage.[2]

Issue 3: Inconsistent Experimental Results or Loss of Biological Activity

  • Potential Cause: Degradation of DOPG can alter the physicochemical properties of your formulation, leading to variability in experimental outcomes. The hydrolysis products themselves may also interfere with biological assays.

  • Solution:

    • Use High-Purity Lipids: Start with high-quality, pure DOPG to minimize the presence of impurities that could catalyze degradation.

    • Fresh Preparations: Whenever possible, prepare DOPG-containing formulations fresh for each experiment to minimize the impact of time-dependent degradation.

    • Quality Control: Regularly assess the integrity of your DOPG and liposome preparations. Techniques such as High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD) can be used to quantify the amount of intact DOPG and its hydrolysis products.[7] Dynamic Light Scattering (DLS) can be used to monitor changes in particle size and distribution.

Quantitative Data on Phospholipid Hydrolysis

FactorConditionEffect on Hydrolysis RateCitation
pH Acidic (e.g., pH 4.0)Increased rate of hydrolysis.[1]
Neutral (e.g., pH 6.5 - 7.5)Minimal rate of hydrolysis.[1][6]
Alkaline (e.g., pH > 8.0)Increased rate of hydrolysis.[6]
Temperature 4°CSignificantly reduced rate of hydrolysis.[1][3]
Room Temperature (~22°C)Moderate rate of hydrolysis.[3]
Elevated Temperatures (>37°C)Markedly increased rate of hydrolysis.[1]

Experimental Protocols

Protocol 1: Preparation of DOPG-Containing Liposomes by Thin-Film Hydration and Extrusion to Minimize Hydrolysis

This protocol describes the preparation of unilamellar vesicles with a defined size while minimizing the degradation of DOPG.

  • Lipid Film Formation:

    • Dissolve DOPG and other lipids (e.g., DOPC, cholesterol) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol (B129727) mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

    • To ensure complete removal of the solvent, place the flask under a high vacuum for at least 2 hours.

  • Hydration:

    • Hydrate the lipid film with a pre-warmed (to a temperature above the lipid phase transition temperature) aqueous buffer of the desired pH (ideally between 6.5 and 7.5).

    • Gently agitate the flask to facilitate the formation of multilamellar vesicles (MLVs). This can be done by gentle swirling or vortexing.

  • Extrusion:

    • To produce unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

    • Pass the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times (typically 11-21 passes) using a lipid extruder. The extrusion should be performed at a temperature above the phase transition temperature of the lipid mixture.

  • Storage:

    • Store the final liposome suspension in a sealed container at 4°C. For optimal stability, use the liposomes within a few days of preparation.[2]

Protocol 2: Analysis of DOPG Hydrolysis by HPLC-ELSD

This method can be adapted from protocols used for similar phospholipids to quantify the extent of DOPG hydrolysis.[7]

  • Sample Preparation:

    • To analyze the lipid content, a hydrolysis step may be necessary to break down the liposomes and release the constituent lipids. A method for dipalmitoyl phosphatidylglycerol (DPPG) involves alkaline hydrolysis at 90°C with 1 mol/L KOH in anhydrous ethanol (B145695) for 10 minutes.[7] This should be optimized for DOPG.

  • HPLC Separation:

    • Use a C18 reverse-phase column.

    • A typical mobile phase for lipid analysis is an isocratic elution of methanol and a weak acid solution (e.g., 0.1% acetic acid in water).[7]

  • Detection:

    • An Evaporative Light Scattering Detector (ELSD) is suitable for the detection of lipids which lack a UV chromophore.

  • Quantification:

    • Create a standard curve using known concentrations of pure DOPG and its potential hydrolysis products (lyso-PG and oleic acid) to quantify their amounts in the experimental samples.

Visualizations

Hydrolysis_Troubleshooting_Workflow start Start: Observe Issue (e.g., size change, leakage) check_pH Is the buffer pH between 6.5 and 7.5? start->check_pH adjust_pH Adjust buffer pH to 6.5 - 7.5 check_pH->adjust_pH No check_temp Was the experiment conducted at elevated temperatures? check_pH->check_temp Yes adjust_pH->check_temp control_temp Perform experiments at controlled, cool temperatures (e.g., on ice or at 4°C) check_temp->control_temp Yes check_storage How are the liposomes and stock lipids stored? check_temp->check_storage No control_temp->check_storage optimize_storage Store aqueous suspensions at 4°C. Store stock lipids in organic solvent at -20°C. check_storage->optimize_storage Improperly analyze Analyze for hydrolysis products (e.g., via HPLC-ELSD) check_storage->analyze Properly optimize_storage->analyze end End: Hydrolysis Minimized analyze->end

Caption: Troubleshooting workflow for identifying and mitigating DOPG hydrolysis.

DOPG_Hydrolysis_Pathway DOPG This compound (DOPG) Glycerol Backbone Oleoyl Chain (sn-1) Oleoyl Chain (sn-2) Phosphoglycerol Headgroup Products Hydrolysis Products Lyso-PG Oleic Acid DOPG:o1->Products Ester bond hydrolysis H2O H₂O (Water) H2O->DOPG:o1

Caption: Simplified signaling pathway of DOPG hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the ideal pH for working with DOPG?

A1: The ideal pH to minimize hydrolysis of DOPG is between 6.5 and 7.5.[1][6] Within this range, the ester linkages of the phospholipid are most stable.

Q2: Can I freeze my DOPG liposomes for long-term storage?

A2: Freezing of liposome suspensions is generally not recommended as it can lead to the formation of ice crystals that can damage or rupture the vesicles, causing changes in size and leakage of encapsulated contents.[2] For long-term storage, it is better to store the DOPG lipid in an organic solvent at -20°C and prepare fresh liposomes as needed.[4][5]

Q3: How can I tell if my DOPG has hydrolyzed?

A3: Signs of hydrolysis can include changes in the physical appearance of your liposome suspension (e.g., aggregation, precipitation), an increase in the average particle size as measured by DLS, and leakage of encapsulated materials. For a definitive answer, you can use analytical techniques like HPLC-ELSD to separate and quantify the amounts of intact DOPG and its hydrolysis products, lysophosphatidylglycerol and oleic acid.[7]

Q4: Does the type of buffer I use matter for DOPG stability?

A4: Yes, the buffer is important for maintaining a stable pH. It is recommended to use a buffer with a pKa close to your target pH (between 6.5 and 7.5). Phosphate buffers are a common choice. It is also advisable to use the minimum effective buffer concentration, as high buffer concentrations can sometimes increase the rate of hydrolysis.[1]

Q5: My DOPG is in powder form. How should I store it?

A5: Unsaturated lipids like DOPG are not very stable as powders because they are hygroscopic and can readily absorb moisture, which can lead to hydrolysis and oxidation. It is recommended to dissolve the DOPG powder in a suitable organic solvent, transfer it to a glass container with a Teflon-lined cap, and store it at or below -20°C under an inert gas like argon or nitrogen.[5]

References

Validation & Comparative

A Head-to-Head Comparison of Dioleoylphosphatidylglycerol (DOPG) and Dioleoylphosphatidylcholine (DOPC) for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of lipid-based drug delivery systems, the choice of phospholipids (B1166683) is a critical determinant of a formulation's stability, efficacy, and biological interaction. Among the plethora of options, 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC) and 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) are two of the most commonly employed lipids. This guide provides a comprehensive comparison of DOPG and DOPC, presenting experimental data and detailed protocols to aid researchers in selecting the optimal lipid for their drug delivery applications.

Physicochemical Properties: The Fundamental Distinction

The primary difference between DOPG and DOPC lies in their headgroups, which dictates their surface charge and, consequently, their behavior in biological environments. Both lipids share the same unsaturated oleoyl (B10858665) acyl chains, contributing to a fluid lipid bilayer at physiological temperatures.

Table 1: Comparison of Physicochemical Properties of DOPG and DOPC

PropertyDioleoylphosphatidylglycerol (DOPG)Dioleoylphosphatidylcholine (DOPC)Reference
Headgroup PhosphoglycerolPhosphocholine[1]
Charge at pH 7.4 Anionic (negatively charged)Zwitterionic (neutral overall charge)[1]
Molecular Formula C42H79O10PC44H84NO8PAvanti Polar Lipids
Molecular Weight 775.04 g/mol 786.11 g/mol Avanti Polar Lipids
Phase Transition Temp. -18 °C-20 °CAvanti Polar Lipids

Performance in Drug Delivery Applications

The differing surface charges of DOPG and DOPC significantly influence their performance in key aspects of drug delivery, including drug encapsulation, release kinetics, stability, and cellular uptake.

Drug Encapsulation Efficiency

The efficiency with which a drug is encapsulated within a liposome (B1194612) is dependent on the physicochemical properties of both the drug and the lipid bilayer. While direct comparative studies are limited, the charge of the liposome can influence the encapsulation of charged drug molecules. For instance, negatively charged liposomes containing DOPG may exhibit higher encapsulation efficiency for cationic drugs due to electrostatic interactions. Conversely, DOPC-based neutral liposomes are often favored for their broad applicability with a range of drug molecules.

Table 2: Encapsulation Efficiency of Various Drugs in Liposomes Containing DOPG or DOPC

DrugLiposome CompositionEncapsulation Efficiency (%)Reference
Celastrol (B190767)DSPC/Cholesterol/PEG-DSPE87.37[2]
CelastrolDOPC /Cholesterol/PEG-DSPE70.45[2]
DoxorubicinDOPC -containing~93[3]
siRNADOPG /Ca2+~70[4]
PaclitaxelDOTAP/DOPC (50/47)~3 mol% loading[5]

Note: This table presents data from different studies and is not a direct head-to-head comparison under identical conditions.

Drug Release Profiles

The release of a drug from a liposome is governed by the fluidity and permeability of the lipid bilayer. Both DOPG and DOPC contribute to a fluid membrane, which can facilitate drug release. The rate of release can be tailored by incorporating other lipids, such as cholesterol, to modulate membrane rigidity.

A study on curcumin-loaded liposomes demonstrated that positively charged liposomes exhibited the slowest release, while negatively charged liposomes facilitated the highest skin deposition.[6] For cisplatin, liposomal formulations with a slower release profile were associated with higher drug retention.[7]

Stability

Liposome stability is crucial for ensuring that the drug is delivered to the target site without premature leakage. Both DOPG and DOPC can form stable vesicles.[8] However, the anionic surface of DOPG liposomes can lead to a greater degree of protein adsorption (protein corona formation) in biological fluids, which can potentially affect their stability and circulation time. Zwitterionic DOPC liposomes are generally considered to have a reduced tendency for protein binding, which can contribute to longer circulation times.[9]

A study comparing DSPC and DOPC liposomes for celastrol delivery found that DOPC liposomes increased in size by almost 20 nm after 14 days, suggesting a lack of stability compared to the DSPC formulation under the tested conditions.[2]

Cellular Uptake and Internalization Pathways

The surface charge of liposomes is a key determinant of their interaction with cells and the subsequent internalization pathways.

  • DOPG (Anionic): The negative charge of DOPG liposomes generally leads to efficient cellular uptake, often initiated by electrostatic interactions with the cell surface.[4] Studies have shown that DOPG-containing liposomes can be internalized via multiple energy-dependent endocytic pathways, including clathrin-mediated endocytosis and macropinocytosis. The dominant pathway can be cell-type dependent.[9]

  • DOPC (Zwitterionic): DOPC liposomes, being neutral, tend to exhibit lower non-specific interactions with cells compared to their charged counterparts. Their uptake is also an active, energy-dependent process. While clathrin-mediated endocytosis has been implicated, caveolae-mediated pathways have also been shown to play a significant role in the internalization of DOPC-containing liposomes.[10][11]

The PI3K/Akt signaling pathway has been shown to be involved in the endocytosis of liposomes containing both DOPC and DOPG.[12][13]

Experimental Protocols

Preparation of Liposomes by Thin-Film Hydration

This method is widely used for the preparation of both DOPG and DOPC liposomes.

Materials:

  • This compound (DOPG) or Dioleoylphosphatidylcholine (DOPC)

  • Cholesterol (optional, for modulating membrane rigidity)

  • Chloroform or a chloroform/methanol mixture

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Protocol:

  • Lipid Dissolution: Dissolve the desired amounts of lipids (DOPG or DOPC, and cholesterol if used) in the organic solvent in the round-bottom flask. Gently swirl to ensure complete dissolution.

  • Thin-Film Formation: Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature above the lipid transition temperature (for DOPG and DOPC, room temperature is sufficient). Rotate the flask and gradually reduce the pressure to evaporate the solvent, resulting in a thin, uniform lipid film on the inner surface of the flask.

  • Film Drying: To ensure complete removal of the organic solvent, place the flask under a high vacuum for at least 2 hours.

  • Hydration: Add the pre-warmed hydration buffer to the flask. The volume will depend on the desired final lipid concentration.

  • Vesicle Formation: Agitate the flask by hand or using a vortex mixer until the lipid film is fully dispersed, forming a milky suspension of multilamellar vesicles (MLVs). This may take 30-60 minutes.

  • Extrusion (Sizing): To obtain unilamellar vesicles with a uniform size distribution, pass the MLV suspension through an extruder equipped with polycarbonate membranes of the desired pore size (e.g., 100 nm). This process should be repeated an odd number of times (e.g., 11 or 21 times) to ensure a homogenous population of liposomes.[14]

Determination of Encapsulation Efficiency

The encapsulation efficiency (EE%) is the percentage of the initial drug that is successfully entrapped within the liposomes.

Protocol (using UV-Vis Spectrophotometry):

  • Separation of Free Drug: Separate the unencapsulated drug from the liposomes. This can be achieved by methods such as size exclusion chromatography (e.g., using a Sephadex column) or centrifugation.

  • Quantification of Free Drug: Measure the concentration of the free drug in the supernatant or the collected fractions using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.

  • Quantification of Total Drug: Disrupt a known volume of the liposome suspension using a suitable detergent (e.g., Triton X-100) to release the encapsulated drug. Measure the total drug concentration using the spectrophotometer.

  • Calculation: Calculate the EE% using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100[3]

In Vitro Drug Release Assay (Dialysis Method)

This method assesses the rate of drug release from the liposomes over time.[6][15]

Protocol:

  • Place a known volume of the drug-loaded liposome suspension into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the liposomes.

  • Immerse the sealed dialysis bag in a larger volume of release medium (e.g., PBS at 37°C) with constant stirring.

  • At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the amount of drug released into the medium at each time point using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry).

  • Plot the cumulative percentage of drug released as a function of time.

Visualization of Cellular Interaction Pathways

The interaction of liposomes with cells can trigger specific signaling cascades that govern their uptake and intracellular fate.

TREM2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular DOPC_Liposome DOPC Liposome (Ligand) TREM2 TREM2 DOPC_Liposome->TREM2 Binds DAP12 DAP12 TREM2->DAP12 Associates SYK SYK DAP12->SYK Recruits & Activates PI3K PI3K SYK->PI3K PLCg PLCγ SYK->PLCg AKT AKT PI3K->AKT Phagocytosis Phagocytosis AKT->Phagocytosis Promotes PLCg->Phagocytosis Promotes

Caption: TREM2 Signaling Pathway Activated by DOPC Liposomes.

PI3K_Akt_Endocytosis_Pathway Liposome DOPG or DOPC Liposome Receptor Cell Surface Receptor Liposome->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates Actin Actin Cytoskeleton Rearrangement Akt->Actin Endocytosis Endocytosis Actin->Endocytosis

Caption: PI3K/Akt Pathway in Liposome Endocytosis.

Conclusion

The choice between DOPG and DOPC for drug delivery applications is not straightforward and depends heavily on the specific therapeutic goal.

  • DOPG is an excellent candidate when enhanced cellular uptake is desired, particularly for targeting cells that are responsive to anionic surfaces. Its negative charge can also be advantageous for encapsulating cationic drugs. However, the potential for increased protein adsorption and altered stability in vivo should be carefully considered.

  • DOPC , with its neutral zwitterionic headgroup, offers a more "stealth-like" characteristic, potentially leading to longer circulation times due to reduced protein binding. It is a versatile choice for a wide range of drugs and is a key component in many stable liposomal formulations.

Ultimately, the optimal formulation will likely involve a careful balance of these and other lipids to fine-tune the liposome's properties for the specific drug and its intended application. The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers to make informed decisions in the rational design of effective lipid-based drug delivery systems.

References

A Comparative Guide to Dioleoylphosphatidylglycerol (DOPG) and Dioleoylphosphatidylserine (DOPS) in Membrane Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of membrane biology and drug delivery, the choice of phospholipids (B1166683) is paramount to designing model systems that accurately mimic cellular environments and effectively encapsulate therapeutic agents. Among the anionic phospholipids, 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) and 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) are two of the most commonly employed lipids. Both possess the same dioleoyl acyl chains, conferring a high degree of fluidity to the membrane. However, their distinct headgroups, glycerol (B35011) for DOPG and serine for DOPS, impart unique physicochemical and biological properties that can significantly influence the behavior of lipid bilayers and their interactions with other molecules.

This guide provides an objective comparison of DOPG and DOPS, supported by experimental data, to aid researchers in selecting the appropriate phospholipid for their specific membrane studies.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental differences in the headgroup structure of DOPG and DOPS lead to distinct biophysical characteristics of the membranes they form. These properties are critical in determining membrane stability, fluidity, and interactions with proteins and small molecules.

PropertyDioleoylphosphatidylglycerol (DOPG)Dioleoylphosphatidylserine (DOPS)Key Differences & Implications
Molecular Weight 775.04 g/mol [1]788.0 g/mol The slightly larger molecular weight of DOPS is due to its serine headgroup.
Headgroup Charge Anionic (-1)[1]Anionic (-1)Both lipids confer a negative charge to the membrane surface, crucial for electrostatic interactions.
Phase Transition Temp (Tm) -18 °C[2]-11 °C[2]Both have very low transition temperatures, ensuring a fluid membrane state over a wide range of experimental conditions. DOPS has a slightly higher Tm.
Molecular Volume (at 30°C) ~1284 ų (estimated)1254 ų[3]The molecular volumes are comparable, suggesting similar packing densities.
Area per Lipid (MD Simulation) 71 Ų[4]~64-68 Ų (in mixed bilayers)[5][6]DOPG tends to occupy a larger area per molecule, suggesting a less condensed membrane compared to DOPS-containing membranes.
Bilayer Thickness (MD Simulation) Thinner than DOPE, comparable to DOPC[4]Generally thicker than DOPG[4]The smaller headgroup of DOPS may allow for tighter packing and a thicker bilayer.

Impact on Membrane Properties and Protein Interactions

The subtle yet significant differences between DOPG and DOPS manifest in their influence on membrane fluidity, charge density, and their interactions with membrane-associated proteins.

Membrane Fluidity: Both DOPG and DOPS contribute to highly fluid membranes due to their unsaturated oleoyl (B10858665) chains. However, the headgroup can modulate this property. Fluorescence anisotropy studies can be employed to quantify membrane fluidity, where a lower anisotropy value indicates higher fluidity. While direct comparative studies are limited, the larger area per lipid of DOPG suggests it may form slightly more fluid bilayers than DOPS under identical conditions.

Membrane Surface Charge: While both lipids are anionic, the presentation of the negative charge and the overall headgroup hydration can differ. This can influence the binding of cations and positively charged molecules. Zeta potential measurements are critical for quantifying the surface charge of liposomes formulated with these lipids.

Protein and Peptide Interactions: The headgroup identity plays a crucial role in mediating interactions with proteins and peptides. For instance, studies on the interaction of α-synuclein with lipid vesicles have shown that while the protein binds to both DOPG and DOPS membranes, it induces more significant structural disruption and pore formation in DOPG-containing vesicles. This is attributed to a deeper insertion of the protein into the more loosely packed DOPG bilayer. Conversely, the more ordered packing in DOPS membranes appears to offer greater resistance to protein-induced disruption.

Biological Significance and Applications

The distinct properties of DOPG and DOPS are reflected in their differential roles in biological systems and their applications in biomedical research.

This compound (DOPG):

  • Bacterial Membranes: Phosphatidylglycerol is a major component of bacterial cell membranes. Therefore, DOPG is extensively used in model systems to study the interactions of antimicrobial peptides and antibiotics with bacterial membranes.[7] Its presence is often critical for the proper folding and function of bacterial membrane proteins.

  • Mitochondrial Membranes: While cardiolipin (B10847521) is the signature phospholipid of the inner mitochondrial membrane, phosphatidylglycerol is its biosynthetic precursor and is also present. DOPG is used in studies related to mitochondrial bioenergetgetics and the function of the electron transport chain complexes.[8][9]

Dioleoylphosphatidylserine (DOPS):

  • Apoptosis: One of the hallmark features of apoptosis (programmed cell death) is the externalization of phosphatidylserine (B164497) from the inner to the outer leaflet of the plasma membrane. This exposed PS acts as an "eat-me" signal, recognized by phagocytes for the clearance of apoptotic cells.[10][11] DOPS-containing liposomes are therefore invaluable tools for studying the mechanisms of apoptosis and for developing targeted therapies.

  • Synaptic Vesicles and Neurotransmission: Phosphatidylserine is enriched in synaptic vesicles and plays a critical role in neurotransmitter release.[12][13] It is involved in membrane fusion events and interacts with key proteins of the synaptic machinery.[14][15] DOPS is therefore a key component in model membranes aimed at reconstituting and studying synaptic function.

Experimental Protocols

Liposome (B1194612) Preparation by Extrusion

This method produces unilamellar vesicles with a defined size distribution.

Materials:

  • DOPG or DOPS in chloroform

  • Hydration buffer (e.g., PBS, Tris-HCl)

  • Rotary evaporator

  • Extruder device (e.g., Avanti Mini-Extruder)

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Gas-tight syringes

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, add the desired amount of DOPG or DOPS solution.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the hydration buffer to the flask. The temperature of the buffer should be above the phase transition temperature of the lipid (for DOPG and DOPS, room temperature is sufficient).

    • Agitate the flask by vortexing or gentle shaking to disperse the lipid film, forming multilamellar vesicles (MLVs). This suspension will appear milky.

  • Extrusion:

    • Assemble the extruder with the desired pore size polycarbonate membrane.

    • Transfer the MLV suspension into one of the gas-tight syringes.

    • Pass the lipid suspension through the membrane back and forth between the two syringes for an odd number of passes (e.g., 11 or 21 times).

    • The resulting suspension of large unilamellar vesicles (LUVs) should be translucent.

  • Storage:

    • Store the prepared liposomes at 4°C. For optimal results, use within a few days of preparation.

Zeta Potential Measurement

This technique is used to determine the surface charge of the liposomes.

Materials:

  • Liposome suspension

  • Low ionic strength buffer (e.g., 10 mM NaCl)

  • Zeta potential analyzer (e.g., Malvern Zetasizer)

  • Folded capillary cells

Procedure:

  • Sample Preparation:

    • Dilute the liposome suspension in the low ionic strength buffer to an appropriate concentration for measurement (this reduces multiple scattering effects).

  • Measurement:

    • Rinse the folded capillary cell with the buffer.

    • Load the diluted liposome sample into the cell, ensuring there are no air bubbles.

    • Place the cell in the zeta potential analyzer.

    • Set the instrument parameters (e.g., temperature, dispersant viscosity, and dielectric constant).

    • Perform the measurement. The instrument applies an electric field and measures the velocity of the particles, from which the zeta potential is calculated.

  • Analysis:

    • The result is typically an average of multiple measurements. A negative zeta potential is expected for both DOPG and DOPS liposomes.

Membrane Fluidity Assessment by Fluorescence Anisotropy

This technique measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer.

Materials:

  • Liposome suspension

  • Fluorescent probe (e.g., 1,6-diphenyl-1,3,5-hexatriene, DPH)

  • Spectrofluorometer with polarization filters

Procedure:

  • Probe Incorporation:

    • Add a small aliquot of the DPH stock solution (in a suitable solvent like THF or methanol) to the liposome suspension while vortexing to ensure rapid and even distribution of the probe. The final probe-to-lipid ratio should be low (e.g., 1:500) to avoid self-quenching.

    • Incubate the mixture in the dark for at least 30 minutes to allow the probe to fully incorporate into the lipid bilayers.

  • Measurement:

    • Set the excitation and emission wavelengths for DPH (typically ~360 nm for excitation and ~430 nm for emission).

    • Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).

    • Measure the correction factor (G-factor) by orienting the excitation polarizer horizontally and measuring the emission intensities with the emission polarizer oriented vertically (I_HV) and horizontally (I_HH). G = I_HV / I_HH.

  • Calculation:

    • Calculate the fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)

    • A lower anisotropy value corresponds to a more fluid membrane.

Visualizing the Roles of DOPG and DOPS in Cellular Processes

To further illustrate the distinct biological contexts of DOPG and DOPS, the following diagrams depict their involvement in key signaling and structural pathways.

DOPG_in_Bacterial_Membrane cluster_periplasm Periplasm DOPG DOPG Sec_Translocon Sec Translocon DOPG->Sec_Translocon Modulates Activity Other_Lipids Other Phospholipids (PE, CL) Unfolded_OMP Unfolded Outer Membrane Protein Chaperone Periplasmic Chaperone Unfolded_OMP->Chaperone Binding Sec_Translocon->Unfolded_OMP Translocation Cytoplasm Cytoplasm Cytoplasm->Sec_Translocon Protein Synthesis

DOPG's role in bacterial protein translocation.

DOPS externalization during apoptosis.

DOPS in synaptic vesicle fusion.

Conclusion

The choice between DOPG and DOPS in membrane studies is not arbitrary and should be guided by the specific research question. DOPG, with its simpler glycerol headgroup and prevalence in bacterial and mitochondrial membranes, is an excellent choice for studies involving antimicrobial peptides, bacterial membrane protein function, and mitochondrial bioenergetics. In contrast, DOPS, with its serine headgroup and critical roles in apoptosis and synaptic transmission, is the lipid of choice for research in these areas of mammalian cell biology. By understanding their distinct physicochemical properties and biological roles, researchers can design more relevant and impactful experiments, ultimately advancing our knowledge of membrane biology and aiding in the development of novel therapeutics.

References

Validating Protein-Membrane Interactions: A Comparative Guide to Leading Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the binding of proteins to specific lipid membranes is a critical step in understanding cellular signaling, drug delivery, and disease mechanisms. This guide provides a detailed comparison of four widely used methods for validating the interaction of proteins with membranes containing 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG), a common anionic phospholipid.

This document offers an objective look at Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Microscale Thermophoresis (MST), and Liposome (B1194612) Co-sedimentation Assays. By presenting quantitative data, detailed experimental protocols, and visual workflows, this guide aims to equip researchers with the necessary information to select the most appropriate technique for their specific research needs.

Method Comparison at a Glance

Choosing the right method depends on various factors, including the required sensitivity, the amount of sample available, and the specific information sought (e.g., binding affinity, kinetics, or thermodynamics). The following table summarizes the key quantitative parameters of the four techniques.

ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Microscale Thermophoresis (MST)Liposome Co-sedimentation Assay
Principle Measures changes in refractive index upon binding to a sensor surface.Measures heat changes upon binding in solution.[1][2][3]Measures the movement of molecules in a temperature gradient.[4]Separation of liposome-bound protein from unbound protein by centrifugation.[5][6][7]
Primary Output Binding kinetics (k_on, k_off), Affinity (K_D)Binding affinity (K_D), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)[2][3]Binding affinity (K_D)Qualitative or semi-quantitative assessment of binding
Affinity Range pM to mM[8]nM to µM[2]pM to mMµM to mM
Sample Consumption (Protein) Low (µg)High (mg)[2]Very Low (ng to µg)Moderate (µg)
Sample Consumption (Lipids) Low (µg)High (mg)Very Low (ng to µg)Moderate (µg)
Labeling Required NoNoYes (fluorescent label on one partner) or label-free (intrinsic fluorescence)[4]No (but can be used for detection)
Throughput Medium to HighLowHighLow to Medium
Real-time Monitoring Yes[8][9]Yes[2]No (endpoint measurement)No
Thermodynamic Data Yes (from van't Hoff analysis)Yes (direct measurement)[2][3]NoNo
Relative Cost per Sample MediumHighLowLow

Experimental Workflows and Decision Making

Visualizing the experimental process and the decision-making logic can aid in selecting the most suitable technique.

Experimental Workflow cluster_prep Sample Preparation cluster_assays Binding Assays cluster_analysis Data Analysis Protein Protein Purification & Characterization SPR SPR Analysis Protein->SPR ITC ITC Titration Protein->ITC MST MST Measurement Protein->MST CoSed Co-sedimentation Protein->CoSed Liposomes DOPG Liposome Preparation Liposomes->SPR Liposomes->ITC Liposomes->MST Liposomes->CoSed Kinetics Kinetic & Affinity Analysis (KD, kon, koff) SPR->Kinetics Thermo Thermodynamic Analysis (KD, ΔH, ΔS) ITC->Thermo Affinity Affinity Analysis (KD) MST->Affinity Binding Binding Assessment (Bound vs. Unbound) CoSed->Binding

A general workflow for protein-membrane binding assays.

Decision Tree decision decision result result Start Start: Need to validate protein-DOPG binding q1 Need kinetic data (kon, koff)? Start->q1 q1->result Yes SPR q2 Need thermodynamic data (ΔH, ΔS)? q1->q2 No q2->result Yes ITC q3 Limited sample available? q2->q3 No q3->result Yes MST q4 High throughput screening? q3->q4 No q4->result Yes MST q4->result No Liposome Co-sedimentation

A decision tree for selecting a suitable binding assay.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step protocols for each of the four techniques, with specific considerations for working with DOPG-containing membranes.

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions.[8][9] It provides kinetic and affinity data.

Experimental Protocol:

  • Liposome Preparation:

    • Prepare a lipid mixture of DOPG and a neutral lipid (e.g., POPC) in chloroform. The percentage of DOPG can be varied to study the effect of charge density.

    • Dry the lipid mixture under a stream of nitrogen gas and then under vacuum to form a thin lipid film.

    • Hydrate the lipid film with an appropriate buffer (e.g., HBS-P: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.005% P20) to form multilamellar vesicles (MLVs).

    • Create small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) by sonication or extrusion through a polycarbonate membrane (e.g., 100 nm pore size).

  • SPR Measurement:

    • Equilibrate an L1 sensor chip with running buffer.

    • Inject the prepared DOPG-containing liposomes onto the sensor chip surface at a low flow rate (e.g., 2-5 µL/min) to allow for their capture on the lipophilic surface of the chip.

    • Inject a solution of the protein of interest at various concentrations over the captured liposomes.

    • Monitor the change in the SPR signal (response units, RU) over time to obtain association and dissociation curves.

    • Regenerate the sensor surface between protein injections using a mild regeneration solution (e.g., a short pulse of NaOH or glycine-HCl).

  • Data Analysis:

    • Subtract the signal from a reference flow cell (without captured liposomes) to correct for bulk refractive index changes.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[1][2][3]

Experimental Protocol:

  • Sample Preparation:

    • Prepare DOPG-containing liposomes (LUVs are preferred for their homogeneity) in a suitable buffer (e.g., HEPES or phosphate (B84403) buffer). The buffer should have a low ionization enthalpy to minimize buffer-related heat changes.[2]

    • Dialyze or buffer-exchange the purified protein into the same buffer used for the liposomes to minimize heats of dilution.

    • Accurately determine the concentration of both the protein and the lipid solution.

  • ITC Measurement:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the liposome suspension into the injection syringe.

    • Perform a series of small injections (e.g., 5-10 µL) of the liposome suspension into the protein solution while monitoring the heat change after each injection.

    • Conduct a control experiment by injecting the liposome suspension into the buffer alone to determine the heat of dilution.[10]

  • Data Analysis:

    • Integrate the heat flow peaks for each injection.

    • Subtract the heat of dilution from the binding heats.

    • Plot the corrected heats against the molar ratio of lipid to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (K_D), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.

Microscale Thermophoresis (MST)

MST measures the directed movement of molecules in a microscopic temperature gradient, which changes upon binding.[4] It is a highly sensitive technique that requires a small amount of sample.[4]

Experimental Protocol:

  • Sample Preparation:

    • Label the protein with a fluorescent dye (e.g., NHS-ester dye) according to the manufacturer's protocol. If the protein has intrinsic tryptophan fluorescence, a label-free approach can be used.

    • Prepare DOPG-containing liposomes in the desired buffer. The buffer should be compatible with both the protein and the liposomes.

    • Prepare a serial dilution of the liposome suspension.

  • MST Measurement:

    • Mix a constant concentration of the fluorescently labeled protein with each concentration of the liposome suspension.

    • Load the samples into hydrophilic capillaries.

    • Place the capillaries into the MST instrument and measure the thermophoretic movement.

  • Data Analysis:

    • Analyze the change in the normalized fluorescence (F_norm) as a function of the liposome concentration.

    • Plot the change in F_norm against the logarithm of the liposome concentration.

    • Fit the resulting binding curve to a suitable model (e.g., the K_D model) to determine the dissociation constant (K_D).

Liposome Co-sedimentation Assay

This is a straightforward and cost-effective method to qualitatively or semi-quantitatively assess protein-liposome binding.[5][6][7]

Experimental Protocol:

  • Liposome Preparation:

    • Prepare MLVs or LUVs containing DOPG as described in the SPR protocol.

  • Binding and Sedimentation:

    • Incubate the protein of interest with the DOPG-containing liposomes for a specific time (e.g., 30 minutes) at a defined temperature.

    • As a control, incubate the protein in buffer without liposomes.

    • Separate the liposomes and any bound protein from the unbound protein by ultracentrifugation. The liposomes will form a pellet.

  • Analysis:

    • Carefully collect the supernatant (containing unbound protein) and the pellet (containing liposomes and bound protein).

    • Resuspend the pellet in buffer.

    • Analyze the protein content in the supernatant and pellet fractions by SDS-PAGE followed by Coomassie staining or Western blotting. The presence of the protein in the pellet fraction indicates binding to the liposomes. The relative amount of protein in the pellet can be quantified to estimate the binding affinity.[11]

References

A Comparative Guide to Determining the Purity of Dioleoylphosphatidylglycerol (DOPG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of Dioleoylphosphatidylglycerol (DOPG), a key anionic phospholipid in drug delivery systems and biomedical research, is critical for ensuring the safety, efficacy, and reproducibility of experimental results. This guide provides a comprehensive comparison of the primary analytical methods used to determine DOPG purity, offering detailed experimental protocols, quantitative performance data, and visual workflows to aid researchers in selecting the most appropriate technique for their needs.

Comparison of Key Analytical Methods

The determination of DOPG purity and the identification of potential impurities rely on a combination of chromatographic and spectroscopic techniques. The most common methods include High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD), Thin-Layer Chromatography (TLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Mass Spectrometry (MS). Each method offers distinct advantages and limitations in terms of sensitivity, specificity, and the nature of the information it provides.

Potential Impurities in Synthetic DOPG:

Impurities in commercially available or synthetically produced DOPG can arise from the starting materials, side reactions during synthesis, or degradation. Common impurities may include:

  • Lysophosphatidylglycerol (Lyso-PG): Formed by the hydrolysis of one of the fatty acid chains.

  • Free Fatty Acids: Specifically, oleic acid, resulting from the hydrolysis of the ester bonds.

  • Other Phospholipids (B1166683): Arising from the starting materials or side reactions.

  • Oxidized Species: DOPG is susceptible to oxidation at the double bonds of the oleoyl (B10858665) chains.

  • Unreacted Starting Materials: Such as 1,2-dioleoyl-sn-glycerol.[1]

Data Presentation: Quantitative Comparison of Analytical Methods

The following table summarizes the key performance characteristics of the most common methods for phospholipid analysis. It is important to note that these values are representative for phospholipids in general and may vary for DOPG depending on the specific instrumentation and experimental conditions.

ParameterHPLC-ELSDTLC³¹P-NMRLC-MS/MS
Principle Separation by polarity, detection by light scattering of non-volatile analytes.Separation by polarity on a stationary phase.Quantitative analysis based on the nuclear magnetic resonance of the phosphorus-31 nucleus.Separation by polarity coupled with mass-to-charge ratio detection for identification and quantification.
Limit of Detection (LOD) 0.17 - 1 µg on column~1 µg~5 µmol/100g oilLow nanomolar levels
Limit of Quantitation (LOQ) 0.40 - 1.26 µg on columnNot typically used for precise quantification0.3 mMLow nanomolar levels
Accuracy (% Recovery) 74 - 112%Semi-quantitative96 - 108%Method-dependent, can be highly accurate with appropriate internal standards.
Precision (%RSD) < 10% (inter-day)Qualitative to semi-quantitative2%4-8% (inter-day)
Advantages - Good for non-UV absorbing compounds- Robust and reproducible- Gradient elution is possible- Simple and low cost- Rapid screening- Can analyze multiple samples simultaneously- Non-destructive- Highly specific for phosphorus-containing compounds- Absolute quantification without a specific DOPG standard- High sensitivity and specificity- Provides structural information- Excellent for identifying unknown impurities
Disadvantages - Non-linear response- Lower sensitivity than MS- Lower resolution than HPLC- Difficult for precise quantification- Lower sensitivity than MS- Requires specialized equipment- Can have matrix effects- Ionization efficiency can vary between lipid species

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

This method is well-suited for the quantitative analysis of DOPG, which lacks a strong UV chromophore.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Evaporative Light Scattering Detector (ELSD)

  • Normal-phase silica (B1680970) column (e.g., 250 mm x 4.6 mm, 5 µm)

Reagents:

Procedure:

  • Mobile Phase Preparation: Prepare a gradient elution system. For example:

    • Mobile Phase A: Chloroform/Methanol/Ammonium Hydroxide (80:19.5:0.5, v/v/v)

    • Mobile Phase B: Chloroform/Methanol/Water/Ammonium Hydroxide (60:34:5.5:0.5, v/v/v/v)

  • Standard Preparation: Prepare a stock solution of DOPG standard in chloroform/methanol (1:1, v/v) at a concentration of 1 mg/mL. Prepare a series of dilutions for the calibration curve.

  • Sample Preparation: Dissolve the DOPG sample in chloroform/methanol (1:1, v/v) to a final concentration within the calibration range.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 20 µL

    • Column temperature: 30°C

    • ELSD drift tube temperature: 40°C

    • Nebulizer gas (Nitrogen) pressure: 3.5 bar

  • Gradient Elution: A typical gradient might be:

    • 0-10 min: 100% A

    • 10-20 min: Linear gradient to 100% B

    • 20-25 min: 100% B

    • 25-30 min: Return to 100% A and equilibrate

  • Data Analysis: Integrate the peak area of DOPG and any impurity peaks. Quantify the purity based on the calibration curve.

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for the qualitative assessment of DOPG purity.

Apparatus:

  • TLC plates (silica gel 60)

  • TLC developing tank

  • Spray reagent bottles

Reagents:

  • Chloroform

  • Methanol

  • Ammonium Hydroxide or Acetic Acid

  • Visualization reagent (e.g., Molybdenum Blue spray for phospholipids, iodine vapor)[2]

Procedure:

  • Plate Activation: Activate the silica gel TLC plate by heating at 110°C for 30 minutes.

  • Sample Application: Dissolve the DOPG sample and a DOPG standard in chloroform to a concentration of approximately 10 mg/mL. Spot a small amount of each onto the baseline of the TLC plate.

  • Development: Place the plate in a developing tank containing a suitable mobile phase, such as Chloroform/Methanol/Ammonium Hydroxide (65:35:5, v/v/v). Allow the solvent front to travel up the plate.

  • Visualization:

    • Iodine Vapor: Place the dried plate in a tank containing iodine crystals. Brown spots will appear for all lipid components.

    • Molybdenum Blue Spray: This reagent is specific for phospholipids. Spray the plate with the reagent and gently heat. Blue spots will indicate the presence of phosphorus-containing compounds.[2]

  • Analysis: Compare the retention factor (Rf) of the main spot in the sample to the DOPG standard. The presence of additional spots indicates impurities.

Quantitative ³¹P Nuclear Magnetic Resonance (qNMR) Spectroscopy

³¹P-NMR is a powerful, non-destructive technique for the absolute quantification of phospholipids.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with a phosphorus probe

Reagents:

  • Deuterated chloroform (CDCl₃)

  • Deuterated methanol (CD₃OD)

  • Internal standard (e.g., triphenyl phosphate) of known purity

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the DOPG sample (e.g., 10-20 mg) and the internal standard into an NMR tube.

  • Dissolution: Add a suitable deuterated solvent system, such as CDCl₃/CD₃OD (2:1, v/v), to dissolve the sample and standard completely.

  • NMR Acquisition: Acquire the ³¹P-NMR spectrum with proton decoupling. Key parameters to optimize include:

    • Pulse angle (e.g., 30-45°)

    • Relaxation delay (D1) of at least 5 times the longest T₁ of the phosphorus nuclei to ensure full relaxation and accurate integration.

    • Sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the signal corresponding to DOPG and the signal of the internal standard.

    • Calculate the purity of DOPG using the following formula:

    Purity (%) = (I_DOPG / N_DOPG) * (N_IS / I_IS) * (MW_DOPG / W_DOPG) * (W_IS / MW_IS) * P_IS * 100

    Where:

    • I = Integral area

    • N = Number of phosphorus atoms (1 for both DOPG and triphenyl phosphate)

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the internal standard

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and specificity for both quantifying DOPG and identifying unknown impurities.

Instrumentation:

  • Liquid chromatography system

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source

Reagents:

  • Acetonitrile, LC-MS grade

  • Methanol, LC-MS grade

  • Water, LC-MS grade

  • Formic acid or ammonium acetate

Procedure:

  • Chromatographic Separation: Use a reversed-phase C18 column. A typical mobile phase system could be:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid

    • Use a gradient elution to separate DOPG from potential impurities.

  • Mass Spectrometry Conditions:

    • Operate the ESI source in negative ion mode.

    • For quantification, use Multiple Reaction Monitoring (MRM) mode. The precursor ion for DOPG is [M-H]⁻ at m/z 773.5. A characteristic product ion resulting from the loss of the glycerol (B35011) headgroup can be monitored.

    • For impurity identification, perform full scan and product ion scan experiments to obtain fragmentation patterns.

  • Quantification: Create a calibration curve using a DOPG standard. The purity is determined by comparing the peak area of the DOPG in the sample to the calibration curve.

Mandatory Visualizations

Experimental Workflow Diagrams

HPLC_ELSD_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-ELSD Analysis cluster_data Data Processing Sample DOPG Sample Dissolve Dissolve in Chloroform/Methanol Sample->Dissolve Standard DOPG Standard Standard->Dissolve HPLC HPLC Separation (Normal Phase) Dissolve->HPLC ELSD ELSD Detection HPLC->ELSD Chromatogram Chromatogram ELSD->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Purity Calculation Integration->Quantification Calibration Calibration Curve Calibration->Quantification

Figure 1. Experimental workflow for DOPG purity analysis using HPLC-ELSD.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample Weigh DOPG Sample Mix Combine in NMR Tube Sample->Mix Standard Weigh Internal Standard Standard->Mix Dissolve Add Deuterated Solvent Mix->Dissolve Acquisition Acquire ³¹P-NMR Spectrum Dissolve->Acquisition Spectrum NMR Spectrum Acquisition->Spectrum Processing Phase & Baseline Correction Spectrum->Processing Integration Peak Integration Processing->Integration Calculation Purity Calculation Integration->Calculation

Figure 2. Experimental workflow for DOPG purity determination by quantitative ³¹P-NMR.
Signaling Pathway

DOPG has been shown to inhibit the inflammatory response mediated by Toll-like receptor 2 (TLR2). TLR2 forms heterodimers with TLR1 or TLR6 to recognize different microbial lipid structures.[3][4] The binding of a ligand to the TLR2/1 or TLR2/6 complex initiates a downstream signaling cascade.

TLR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR2_TLR1 TLR2/TLR1 MyD88 MyD88 TLR2_TLR1->MyD88 TLR2_TLR6 TLR2/TLR6 TLR2_TLR6->MyD88 DOPG DOPG DOPG->TLR2_TLR1 Inhibition DOPG->TLR2_TLR6 Inhibition IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_IkB NF-κB / IκB IKK->NFkB_IkB NFkB NF-κB NFkB_IkB->NFkB IκB degradation Inflammatory_Genes Inflammatory Gene Transcription NFkB->Inflammatory_Genes

Figure 3. Simplified schematic of DOPG's inhibitory effect on the TLR2 signaling pathway.

Conclusion

The choice of analytical method for determining the purity of this compound depends on the specific requirements of the research. For routine quality control and quantification, HPLC-ELSD and ³¹P-NMR are robust and reliable methods. TLC serves as a quick, qualitative screening tool. For in-depth impurity profiling and the identification of unknown contaminants, the high sensitivity and specificity of LC-MS/MS are unparalleled. By understanding the principles, performance, and protocols of each technique, researchers can confidently select the most appropriate method to ensure the quality and integrity of their DOPG samples.

References

Unveiling the Influence of Anionic Lipids on Membrane Fluidity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular membranes, the composition of the lipid bilayer is a critical determinant of its physical properties and, consequently, its biological function. Among the diverse array of lipid species, anionic lipids play a pivotal role in modulating membrane fluidity, a key parameter that governs processes ranging from signal transduction to membrane trafficking. This guide provides a comprehensive comparison of the effects of 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) and other prominent anionic lipids—phosphatidylserine (B164497) (PS), phosphatidylinositol (PI), and cardiolipin (B10847521) (CL)—on membrane fluidity. We present a synthesis of experimental data, detailed methodologies for key analytical techniques, and visual representations of experimental workflows and a relevant signaling pathway to empower researchers in their exploration of membrane biophysics.

Comparative Analysis of Anionic Lipid Effects on Membrane Fluidity

The influence of anionic lipids on membrane fluidity can be quantified using various biophysical techniques. Here, we summarize findings from fluorescence anisotropy, differential scanning calorimetry (DSC), and electron spin resonance (ESR) spectroscopy to provide a comparative overview.

Data from Fluorescence Anisotropy

Fluorescence anisotropy measures the rotational diffusion of a fluorescent probe embedded within the lipid bilayer. A lower anisotropy value indicates higher membrane fluidity. The probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) is commonly used for this purpose.

Anionic LipidConcentration (mol%)Base LipidObserved Effect on DPH AnisotropyInterpretation of Fluidity ChangeReference
DOPG 10 - 30DOPCDecreaseIncreases fluidity[1]
DOPS 10 - 30DOPCDecreaseIncreases fluidity[2]
PI 10DMPCSignificant DecreaseSubstantially increases fluidity[1]
Cardiolipin 5 - 20DPPCDecreaseIncreases fluidity[3][4]

Note: Direct quantitative comparison is challenging due to variations in experimental conditions across studies. However, the general trend indicates that all these anionic lipids increase membrane fluidity compared to neutral phosphatidylcholine bilayers. Phosphatidylinositol appears to have a particularly strong fluidizing effect.

Data from Differential Scanning calorimetry (DSC)

DSC measures the heat absorbed or released by a sample during a controlled temperature scan, allowing for the determination of the phase transition temperature (Tm) from the gel phase to the liquid crystalline (fluid) phase. A lower Tm indicates a more fluid membrane.

Anionic LipidConcentration (mol%)Base LipidChange in Phase Transition Temp. (Tm)Interpretation of Fluidity ChangeReference
DOPG 25DMPCBroadens and lowers TmIncreases fluidity[5]
DPPG 10DPPCBroadens and slightly lowers TmIncreases fluidity[6]
DOPS Not SpecifiedDMPEAlters phase behaviorModulates fluidity[7]
PI 10DMPCSubstantial broadening and lowering of TmSignificantly increases fluidity[1]
Cardiolipin 5 - 20DPPCDecreases TmIncreases fluidity[3][4]

Note: The data consistently shows that the incorporation of these anionic lipids disrupts the ordered packing of saturated lipid chains, leading to a decrease in the phase transition temperature and thus an increase in membrane fluidity at a given temperature.

Data from Electron Spin Resonance (ESR) Spectroscopy

ESR spectroscopy, using spin-labeled lipids (e.g., 5-DOXYL-stearic acid), provides information about the local molecular ordering and dynamics within the membrane. The order parameter (S) is a measure of the motional restriction of the spin label's acyl chain. A lower order parameter signifies a more fluid environment.

Anionic LipidConcentration (mol%)Base LipidObserved Effect on Order Parameter (S)Interpretation of Fluidity ChangeReference
DOPG Not SpecifiedNot SpecifiedLower S compared to saturated lipidsIncreases fluidity[8]
Cardiolipin Not SpecifiedNot SpecifiedLower S, indicating motional restriction but also increased exchange ratesComplex effect, generally increases fluidity[8][9]
DOPS Not SpecifiedNot SpecifiedCan influence lipid packing and dynamicsModulates fluidity[2]
PI Not SpecifiedNot SpecifiedInduces packing defectsIncreases fluidity[1]

Note: ESR studies confirm that anionic lipids generally decrease the order of the lipid acyl chains, consistent with an increase in membrane fluidity. The unique four-acyl-chain structure of cardiolipin can lead to more complex effects on membrane organization.

Experimental Protocols

To facilitate the replication and extension of these findings, we provide detailed methodologies for the key experimental techniques cited.

Preparation of Multilamellar Vesicles (MLVs) for DSC
  • Lipid Film Preparation:

    • Dissolve the desired lipids (e.g., DPPC and the anionic lipid of interest) in a chloroform/methanol (2:1, v/v) mixture in a round-bottom flask.[10]

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.[10]

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[10]

  • Hydration:

    • Add the desired buffer (e.g., phosphate-buffered saline, pH 7.4) to the dried lipid film.

    • Hydrate the film above the phase transition temperature of the lipid mixture for 1-2 hours with intermittent vortexing to form a milky suspension of MLVs.[10]

Measurement of Membrane Fluidity by Steady-State Fluorescence Anisotropy
  • Probe Incorporation:

    • Prepare a stock solution of DPH in a suitable solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).

    • Add a small aliquot of the DPH stock solution to the liposome (B1194612) suspension to achieve a final lipid-to-probe molar ratio of approximately 200:1 to 500:1.

    • Incubate the mixture at a temperature above the lipid phase transition for at least 30 minutes to ensure complete incorporation of the probe into the lipid bilayer.[11]

  • Anisotropy Measurement:

    • Use a spectrofluorometer equipped with polarizers.

    • Set the excitation wavelength to 360 nm and the emission wavelength to 430 nm.[11]

    • Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).

    • Measure the correction factor (G-factor) by orienting the excitation polarizer horizontally and measuring the emission intensities with the emission polarizer oriented vertically (I_HV) and horizontally (I_HH). The G-factor is calculated as G = I_HV / I_HH.[12]

    • Calculate the fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)[12]

Measurement of Membrane Order by ESR Spectroscopy
  • Spin Labeling:

    • Co-dissolve the desired lipids and a spin-labeled lipid (e.g., 5-DOXYL-stearic acid) in an organic solvent. The spin label concentration should be low (typically < 1 mol%) to avoid spin-spin interactions.[13]

    • Prepare a thin lipid film as described for MLV preparation.

  • Sample Preparation:

    • Hydrate the spin-labeled lipid film with buffer to form MLVs.

    • Load the sample into a quartz capillary tube suitable for ESR measurements.[13]

  • ESR Spectrum Acquisition:

    • Place the capillary tube in the ESR spectrometer's resonant cavity.

    • Record the ESR spectrum at the desired temperature.

    • The order parameter (S) can be calculated from the hyperfine splitting values (A_∥ and A_⊥) obtained from the spectrum, which reflect the motional anisotropy of the spin label.[14][15]

Visualizing Experimental Workflows and Signaling Pathways

To provide a clearer understanding of the experimental processes and the biological implications of altered membrane fluidity, we present the following diagrams generated using the Graphviz (DOT language).

Experimental Workflow Diagrams

experimental_workflow_dsc cluster_prep Liposome Preparation cluster_dsc DSC Analysis start Start dissolve Dissolve Lipids in Organic Solvent start->dissolve film Create Thin Lipid Film dissolve->film hydrate Hydrate Film to form MLVs film->hydrate load Load Sample into DSC hydrate->load scan Temperature Scan load->scan thermogram Obtain Thermogram scan->thermogram analyze Analyze Tm and ΔH thermogram->analyze end end analyze->end End

DSC Experimental Workflow

experimental_workflow_anisotropy cluster_prep Liposome Preparation cluster_probe Probe Incorporation cluster_measurement Anisotropy Measurement start Start liposomes Prepare Liposome Suspension start->liposomes add_dph Add DPH Probe liposomes->add_dph incubate Incubate add_dph->incubate measure Measure Fluorescence Intensities (IVV, IVH) incubate->measure calculate Calculate Anisotropy measure->calculate end end calculate->end End

Fluorescence Anisotropy Workflow

experimental_workflow_esr cluster_prep Spin-Labeled Liposome Preparation cluster_esr ESR Analysis start Start dissolve Co-dissolve Lipids and Spin Label start->dissolve film Create Thin Lipid Film dissolve->film hydrate Hydrate Film to form MLVs film->hydrate load Load Sample into Capillary hydrate->load acquire Acquire ESR Spectrum load->acquire analyze Calculate Order Parameter (S) acquire->analyze end end analyze->end End

ESR Spectroscopy Workflow
Signaling Pathway Diagram

Anionic lipids, particularly phosphatidylserine (PS), and membrane fluidity play a crucial role in the activation of Protein Kinase C (PKC), a key enzyme in many signal transduction cascades.

pkc_activation cluster_membrane Cell Membrane cluster_signal Upstream Signaling cluster_downstream Downstream Effects PKC_inactive Inactive PKC (Cytosol) PKC_active Active PKC (Membrane-Bound) PKC_inactive->PKC_active Translocation & Activation Substrate Substrate Proteins PKC_active->Substrate phosphorylates PS Phosphatidylserine (PS) PS->PKC_active binds to C2 domain DAG Diacylglycerol (DAG) DAG->PKC_active binds to C1 domain Receptor Receptor PLC Phospholipase C (PLC) Receptor->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes PIP2->DAG generates Response Cellular Response Substrate->Response

PKC Activation Pathway

References

A Researcher's Guide to the Characterization of DOPG Liposomes Using Dynamic Light Scattering

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of liposomal drug delivery systems is paramount. This guide provides a comprehensive comparison of Dynamic Light Scattering (DLS) for the characterization of 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) liposomes, offering supporting experimental data and a comparative analysis with alternative techniques.

Performance of DOPG Liposomes Characterized by DLS

Dynamic Light Scattering (DLS) is a non-invasive, rapid, and widely used technique to determine the size distribution, polydispersity, and zeta potential of nanoparticles in suspension.[1] For DOPG liposomes, which are anionic vesicles often used in drug delivery and membrane biophysics research, DLS provides critical quality control parameters.

The table below summarizes typical DLS data for DOPG liposomes and compares them with other common liposome (B1194612) formulations. These values are indicative and can vary based on the specific preparation method, buffer conditions, and lipid concentration.

Liposome FormulationAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
DOPG 100 - 150< 0.2-30 to -60
DOPC (Zwitterionic) 100 - 150< 0.2-5 to +5
DOTAP (Cationic) 100 - 150< 0.2+30 to +60
DOPG/DOPC (1:1) 100 - 150< 0.2-15 to -30

Data compiled from multiple sources. The PDI values below 0.2 indicate a monodisperse and homogeneous population of liposomes.[2]

Comparison with Alternative Characterization Techniques

While DLS is a powerful tool, it is essential to understand its limitations and how it compares to other characterization methods.[3]

TechniquePrincipleAdvantagesDisadvantages
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light intensity due to Brownian motion to determine hydrodynamic diameter.[4]Rapid, non-invasive, low sample volume, provides information on size, PDI, and zeta potential.[1]Sensitive to aggregates, assumes spherical particles, provides an intensity-weighted distribution which can be biased by larger particles.[5][6]
Nanoparticle Tracking Analysis (NTA) Tracks the Brownian motion of individual particles to determine their size and concentration.[7]Provides number-based size distribution, less sensitive to aggregates than DLS, allows for particle concentration measurement.[8][9]Lower concentration range than DLS, can be more time-consuming.[8]
Transmission Electron Microscopy (TEM) Uses an electron beam to create a high-resolution, 2D image of the particles.Provides direct visualization of particle size, shape, and morphology.[5]Requires sample drying which can introduce artifacts, provides information on a small sample of particles, more complex sample preparation.[3][5]
Atomic Force Microscopy (AFM) Scans a sharp tip over the sample surface to create a 3D topographical image.Provides high-resolution 3D images of individual particles, can measure mechanical properties.Can be slow, requires sample immobilization which may alter particle shape.

Experimental Protocols

Preparation of DOPG Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a common method for preparing unilamellar DOPG liposomes with a controlled size distribution.[10][11][12][13]

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) in chloroform (B151607)

  • Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Rotary evaporator

  • Round-bottom flask

  • Nitrogen or argon gas

  • Liposome extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Pipette the desired amount of DOPG in chloroform into a round-bottom flask.

    • Attach the flask to a rotary evaporator and evaporate the chloroform under reduced pressure to form a thin lipid film on the flask's inner surface.

    • Dry the film further under a gentle stream of nitrogen or argon gas for at least 30 minutes to remove any residual solvent.

  • Hydration:

    • Add the pre-warmed hydration buffer to the flask containing the lipid film. The final lipid concentration is typically between 1 and 10 mg/mL.

    • Agitate the flask by vortexing or hand-shaking above the lipid's phase transition temperature until the lipid film is fully suspended, forming a milky suspension of multilamellar vesicles (MLVs). This may take 30-60 minutes.[10]

  • Extrusion:

    • Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Equilibrate the extruder and the MLV suspension to a temperature above the lipid's phase transition temperature.

    • Pass the MLV suspension through the extruder multiple times (typically 11-21 passes) to form unilamellar vesicles (LUVs) with a more uniform size distribution. The resulting liposome suspension should appear more translucent.

  • Storage:

    • Store the prepared liposomes at 4°C. For long-term storage, stability should be assessed on a case-by-case basis.

Dynamic Light Scattering (DLS) Analysis of DOPG Liposomes

This protocol outlines the general procedure for characterizing the size, PDI, and zeta potential of DOPG liposomes using a DLS instrument.[14][15][16]

Materials:

  • DOPG liposome suspension

  • Hydration buffer (for dilution)

  • DLS instrument (e.g., Malvern Zetasizer)

  • Cuvettes (disposable or quartz)

Procedure:

  • Sample Preparation:

    • Dilute the liposome suspension with the hydration buffer to an appropriate concentration. This is a critical step to avoid multiple scattering effects. A 1:100 dilution is often a good starting point.[2]

    • Gently mix the diluted sample. Avoid vigorous vortexing which can introduce air bubbles.

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to warm up.

    • Select the appropriate measurement parameters in the software, including:

      • Dispersant: Select the hydration buffer used (e.g., water, PBS) and ensure the correct viscosity and refractive index are entered.[14]

      • Material: Enter the refractive index of the liposomes (typically around 1.45).

      • Measurement Type: Select "Size" for size and PDI measurements, and "Zeta" for zeta potential measurements.

      • Equilibration Time: Set an appropriate time for the sample to reach thermal equilibrium within the instrument (e.g., 120 seconds).

  • Measurement:

    • Pipette the diluted liposome sample into a clean, dust-free cuvette.

    • Place the cuvette in the instrument's sample holder.

    • Start the measurement. The instrument will typically perform multiple runs and average the results.

  • Data Analysis:

    • The software will generate a report with the Z-average diameter, polydispersity index (PDI), and size distribution plots.

    • For zeta potential measurements, the software will provide the mean zeta potential and a zeta potential distribution plot.

Visualizing the Workflow and Comparisons

experimental_workflow cluster_prep Liposome Preparation cluster_dls DLS Analysis lipid_film Thin-Film Formation hydration Hydration lipid_film->hydration extrusion Extrusion hydration->extrusion sample_prep Sample Dilution extrusion->sample_prep Characterization measurement DLS Measurement sample_prep->measurement data_analysis Data Analysis measurement->data_analysis

Experimental workflow for DOPG liposome preparation and DLS characterization.

technique_comparison DLS Dynamic Light Scattering (DLS) Principle: Measures scattered light fluctuations due to Brownian motion Pros: Rapid, non-invasive Cons: Sensitive to aggregates, intensity-weighted NTA Nanoparticle Tracking Analysis (NTA) Principle: Tracks individual particle movement Pros: Number-based distribution, concentration measurement Cons: Lower concentration range DLS->NTA Compares Size Distribution TEM Transmission Electron Microscopy (TEM) Principle: Electron beam imaging Pros: Direct visualization of size and shape Cons: Sample drying artifacts, small sample size DLS->TEM Validates Size & Morphology AFM Atomic Force Microscopy (AFM) Principle: Surface scanning with a sharp tip Pros: High-resolution 3D imaging Cons: Slow, requires sample immobilization TEM->AFM Provides Morphological Details

Comparison of DLS with alternative nanoparticle characterization techniques.

References

Cross-Validation of DOPG Experimental Results with Molecular Dynamics Simulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental data and molecular dynamics (MD) simulation results for 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) lipid bilayers. By presenting quantitative data in a structured format and detailing the methodologies of key experiments, this document aims to facilitate the cross-validation of findings and enhance the understanding of DOPG membrane properties.

Data Presentation: A Comparative Analysis

The following table summarizes key structural properties of DOPG bilayers obtained from experimental techniques and molecular dynamics simulations. These parameters are crucial for understanding membrane fluidity, thickness, and lipid packing, which are essential for drug-membrane interactions and protein function.

PropertyExperimental ValueExperimental MethodMolecular Dynamics Simulation ValueSimulation Force Field
Area per Lipid (Ų) 70.4 ± 1.0Small-Angle Neutron and X-ray Scattering (SANS/SAXS)71.0Not specified
Bilayer Thickness (Å) 37.5 ± 0.5Small-Angle Neutron and X-ray Scattering (SANS/SAXS)Not explicitly found for pure DOPGNot applicable
Deuterium (B1214612) Order Parameter (SCD) - sn-1 chain, C2 ~0.182H Nuclear Magnetic Resonance (NMR)Not explicitly found for pure DOPGNot applicable
Deuterium Order Parameter (SCD) - sn-2 chain, C2 ~0.172H Nuclear Magnetic Resonance (NMR)Not explicitly found for pure DOPGNot applicable

Experimental and Simulation Protocols

A thorough understanding of the methodologies employed to acquire the comparative data is essential for its correct interpretation and for the design of future studies.

Experimental Protocols

1. Small-Angle Neutron and X-ray Scattering (SANS/SAXS) for Area per Lipid and Bilayer Thickness

This technique provides detailed information about the structure of lipid bilayers on a nanometer scale.

  • Liposome Preparation: DOPG lipids are dissolved in an organic solvent (e.g., chloroform), which is then evaporated under a stream of nitrogen gas to form a thin lipid film. The film is hydrated with a buffer solution (e.g., Tris buffer with NaCl) to form multilamellar vesicles (MLVs). Unilamellar vesicles (ULVs) are then prepared by extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • SANS/SAXS Data Acquisition: The ULV suspension is placed in a sample holder and exposed to a collimated beam of neutrons or X-rays. The scattered radiation is detected at various angles. For SANS, contrast variation can be achieved by using different D₂O/H₂O ratios in the buffer to highlight different parts of the lipid bilayer.

  • Data Analysis: The scattering data is analyzed using models that describe the form factor of the unilamellar vesicle and the structure factor of the lipid bilayer. By fitting the experimental data to these models, structural parameters such as the area per lipid and the bilayer thickness can be determined.

2. 2H Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Order Parameters

2H NMR is a powerful technique for probing the orientational order of the acyl chains within a lipid bilayer.

  • Sample Preparation: DOPG lipids deuterated at specific positions on the acyl chains are used. The deuterated lipids are hydrated to form multilamellar vesicles (MLVs).

  • NMR Data Acquisition: The MLV sample is placed in an NMR spectrometer. The 2H NMR spectra are acquired at a specific temperature. The quadrupolar splitting (ΔνQ) is measured from the spectrum.

  • Data Analysis: The deuterium order parameter (SCD) is calculated from the quadrupolar splitting using the equation: SCD = (4/3) * (h / (e²qQ/h)) * ΔνQ, where h is Planck's constant and e²qQ/h is the quadrupolar coupling constant for a C-D bond.

3. Atomic Force Microscopy (AFM) for Supported Lipid Bilayer Imaging

AFM provides high-resolution topographical images of supported lipid bilayers.

  • Substrate Preparation: A clean, atomically flat substrate, typically mica, is used.

  • Supported Lipid Bilayer (SLB) Formation: Small unilamellar vesicles (SUVs) of DOPG are prepared by sonication or extrusion. The SUV suspension is deposited onto the mica substrate, where the vesicles adsorb, rupture, and fuse to form a continuous lipid bilayer.

  • AFM Imaging: The SLB is imaged in a liquid environment using an AFM. The tip of the AFM cantilever scans the surface, and the deflection of the cantilever is used to generate a topographical image of the bilayer. This can reveal information about bilayer defects, domain formation, and interactions with other molecules.

Molecular Dynamics Simulation Protocol

All-Atom Molecular Dynamics Simulation of a Pure DOPG Bilayer using GROMACS with the CHARMM36 Force Field

This protocol outlines the general steps for setting up and running an all-atom MD simulation of a DOPG bilayer.

  • System Setup:

    • Obtain the structure and topology files for a single DOPG molecule compatible with the CHARMM36 force field.

    • Use a tool like GROMACS' gmx insert-molecules or a membrane building tool like CHARMM-GUI to generate a lipid bilayer patch with a desired number of DOPG molecules (e.g., 128 lipids, 64 per leaflet).

    • Solvate the system with water molecules (e.g., TIP3P water model) and add counter-ions (e.g., Na⁺) to neutralize the negative charge of the DOPG headgroups.

  • Energy Minimization: Perform steepest descent energy minimization to remove any steric clashes or unfavorable contacts in the initial system configuration.

  • Equilibration:

    • Perform a short NVT (constant number of particles, volume, and temperature) equilibration phase to bring the system to the desired temperature (e.g., 303.15 K) using a thermostat like the Nosé-Hoover thermostat. Position restraints are typically applied to the lipid headgroups to allow the acyl chains and water to equilibrate.

    • Perform a longer NPT (constant number of particles, pressure, and temperature) equilibration phase to allow the system to reach the correct density and area per lipid. A semi-isotropic pressure coupling scheme (e.g., Parrinello-Rahman barostat) is used to maintain a pressure of 1 bar independently in the xy-plane and the z-direction. The position restraints on the lipids are gradually removed during this phase.

  • Production Run: Once the system is well-equilibrated (as judged by the convergence of properties like area per lipid, bilayer thickness, and potential energy), a production simulation is run for a sufficient length of time (e.g., hundreds of nanoseconds) to collect data for analysis.

  • Analysis: Analyze the trajectory to calculate properties such as the area per lipid, bilayer thickness (e.g., from the phosphate-to-phosphate distance), and deuterium order parameters for the sn-1 and sn-2 acyl chains.

Mandatory Visualization

The following diagrams illustrate the logical flow of cross-validating experimental results with molecular dynamics simulations and the experimental workflow for SANS/SAXS.

CrossValidationWorkflow Cross-Validation Workflow cluster_exp Experimental Approach cluster_sim Simulation Approach exp_data Experimental Data Acquisition (SANS/SAXS, NMR, AFM) exp_analysis Data Analysis and Parameter Extraction exp_data->exp_analysis comparison Comparative Analysis exp_analysis->comparison md_setup MD Simulation Setup (Force Field, System Build) md_run Simulation Run (Equilibration, Production) md_setup->md_run md_analysis Trajectory Analysis and Parameter Calculation md_run->md_analysis md_analysis->comparison validation Model Validation and Refinement comparison->validation

Caption: Workflow for cross-validating experimental and simulation data.

SANS_SAXS_Workflow SANS/SAXS Experimental Workflow start Start: DOPG Lipid lipid_film Lipid Film Formation (Solvent Evaporation) start->lipid_film hydration Hydration with Buffer (MLV Formation) lipid_film->hydration extrusion Extrusion (ULV Formation) hydration->extrusion data_acq SANS/SAXS Data Acquisition extrusion->data_acq data_analysis Data Analysis and Modeling data_acq->data_analysis results Results: Area per Lipid, Bilayer Thickness data_analysis->results

Caption: Experimental workflow for SANS/SAXS analysis of DOPG vesicles.

A Comparative Guide to Assessing the Quality of Dioleoylphosphatidylglycerol (DOPG) from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (Dioleoylphosphatidylglycerol or DOPG) is an anionic phospholipid crucial for the formulation of liposomes and other lipid-based nanoparticle systems in drug delivery and biomedical research.[1][2] Its physical and chemical properties, such as purity and stability, directly impact the performance, safety, and reproducibility of the final formulation. This guide provides a framework for researchers to objectively assess and compare the quality of DOPG from various suppliers, complete with detailed experimental protocols and data presentation templates.

I. Supplier Information

A number of chemical suppliers offer DOPG for research and pharmaceutical development. While a comprehensive list is beyond the scope of this guide, prominent suppliers include BroadPharm, MedChemExpress, and AxisPharm. When selecting a supplier, it is crucial to consider not only the cost but also the availability of Good Manufacturing Practice (GMP) grade material if the product is intended for clinical applications.[1]

II. Key Quality Attributes for Comparison

The quality of DOPG can be assessed based on several critical parameters. The following table outlines these attributes and their significance in drug delivery applications.

Table 1: Key Quality Attributes of DOPG and Their Impact

Quality AttributeSignificance in Drug DeliveryRecommended Analytical Techniques
Purity High purity is essential to minimize toxicity and ensure batch-to-batch consistency of the formulation. Impurities can affect the stability and performance of liposomes.High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)
Lipid Identity and Fatty Acid Composition Confirms the correct chemical structure of DOPG and the presence of the oleoyl (B10858665) (18:1) fatty acid chains. Incorrect fatty acid composition can alter membrane fluidity and drug release characteristics.Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy
Stability Assesses the degradation of DOPG over time under various storage conditions. Degradation can lead to the formation of lysolipids and free fatty acids, which can be toxic and alter the properties of the formulation.Accelerated Stability Studies with HPLC analysis
Functional Performance Evaluates the ability of the DOPG to form stable liposomes with desired characteristics, such as size, surface charge, and drug encapsulation efficiency.Liposome (B1194612) formulation followed by characterization using Dynamic Light Scattering (DLS) for size and zeta potential, and spectrophotometry or fluorometry for encapsulation efficiency

III. Data Presentation for Comparative Analysis

To facilitate a direct comparison of DOPG from different suppliers, all quantitative data should be summarized in a structured format. The following tables provide a template for presenting such data.

Table 2: Comparative Purity and Lipid Composition of DOPG from Different Suppliers (Hypothetical Data)

SupplierLot NumberPurity by HPLC-ELSD (%)Identity Confirmation by MSFatty Acid Composition (Oleic Acid %)
Supplier A A-123> 99.5Confirmed99.8
Supplier B B-456> 99.0Confirmed99.5
Supplier C C-789> 98.5Confirmed99.2

Table 3: Comparative Stability of DOPG from Different Suppliers (Hypothetical Data)

SupplierLot NumberInitial Purity (%)Purity after 3 months at 25°C/60% RH (%)Purity after 6 months at 25°C/60% RH (%)
Supplier A A-12399.699.499.1
Supplier B B-45699.298.898.2
Supplier C C-78998.898.197.5

Table 4: Comparative Functional Performance of DOPG in Liposome Formulations (Hypothetical Data)

SupplierLot NumberLiposome Mean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Doxorubicin Encapsulation Efficiency (%)
Supplier A A-123125 ± 50.12 ± 0.02-45 ± 395 ± 2
Supplier B B-456130 ± 70.15 ± 0.03-42 ± 492 ± 3
Supplier C C-789145 ± 100.21 ± 0.05-38 ± 588 ± 4

IV. Experimental Protocols

Detailed and standardized protocols are essential for an unbiased comparison of DOPG from different suppliers.

1. Purity Analysis by High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of DOPG and quantify any impurities.

  • Instrumentation: HPLC system with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

  • Column: A suitable reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of methanol (B129727) and chloroform.

  • Sample Preparation: Dissolve a known amount of DOPG in the initial mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 20 µL.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the percentage purity by dividing the peak area of DOPG by the total peak area.

2. Lipid Identity Confirmation by Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight and structure of DOPG.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Sample Preparation: Dilute the DOPG sample in a suitable solvent (e.g., methanol/chloroform) and infuse directly into the mass spectrometer.

  • Data Analysis: Compare the observed mass-to-charge ratio (m/z) with the theoretical m/z of DOPG.

3. Stability Assessment

  • Objective: To evaluate the chemical stability of DOPG under accelerated storage conditions.

  • Methodology: Store aliquots of DOPG from each supplier in controlled environment chambers at specified conditions (e.g., 25°C/60% Relative Humidity and 40°C/75% Relative Humidity).[3][4]

  • Time Points: Analyze the samples at initial (time zero), 1, 3, and 6-month time points.

  • Analysis: At each time point, determine the purity of the DOPG sample using the HPLC method described above.

  • Data Presentation: Plot the percentage of DOPG remaining against time for each storage condition to determine the degradation rate.

4. Functional Assessment: Liposome Preparation and Characterization

  • Objective: To assess the ability of DOPG to form liposomes and to characterize their key physical properties.

  • Liposome Preparation (Thin-film hydration method):

    • Dissolve DOPG and any other lipids (e.g., DSPC, cholesterol) in a suitable organic solvent (e.g., chloroform/methanol).

    • Evaporate the solvent under reduced pressure to form a thin lipid film.

    • Hydrate the lipid film with an aqueous buffer (containing the drug to be encapsulated, if applicable) at a temperature above the lipid transition temperature.

    • Extrude the resulting liposome suspension through polycarbonate membranes of a defined pore size to obtain unilamellar vesicles of a specific size.

  • Characterization:

    • Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).

    • Zeta Potential: Determine the surface charge by measuring the electrophoretic mobility using a zeta potential analyzer.

    • Encapsulation Efficiency: Separate the unencapsulated drug from the liposomes (e.g., by size exclusion chromatography). Quantify the amount of encapsulated drug using a suitable analytical method (e.g., UV-Vis spectrophotometry or fluorescence spectroscopy). Calculate the encapsulation efficiency as the ratio of the amount of encapsulated drug to the initial amount of drug used.

V. Visualizations

Experimental Workflow for DOPG Quality Assessment

experimental_workflow cluster_procurement Procurement cluster_analysis Analytical Characterization cluster_functional Functional Assessment cluster_decision Decision Supplier_A Supplier A Purity Purity (HPLC) Supplier_A->Purity Supplier_B Supplier B Supplier_B->Purity Supplier_C Supplier C Supplier_C->Purity Identity Identity (MS, NMR) Purity->Identity Stability Stability Studies Identity->Stability Liposome_Prep Liposome Preparation Stability->Liposome_Prep Liposome_Char Liposome Characterization (Size, Zeta, EE%) Liposome_Prep->Liposome_Char Select_Supplier Select Optimal Supplier Liposome_Char->Select_Supplier

Caption: Workflow for the comprehensive quality assessment of DOPG from different suppliers.

Hypothetical Signaling Pathway of DOPG-Containing Liposomes

signaling_pathway DOPG_Lipo DOPG-Liposome (Drug Loaded) Cell_Membrane Cell Membrane DOPG_Lipo->Cell_Membrane Binding Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release Endosome->Drug_Release pH-mediated Target Intracellular Target Drug_Release->Target Effect Therapeutic Effect Target->Effect

Caption: Cellular uptake and drug release from a DOPG-containing liposome.

Logical Flow for Supplier Selection

supplier_selection Start Start: Need DOPG Check_Purity Purity > 99%? Start->Check_Purity Check_Stability Acceptable Stability? Check_Purity->Check_Stability Yes Reject Reject Supplier Check_Purity->Reject No Check_Performance Meets Functional Specs? Check_Stability->Check_Performance Yes Check_Stability->Reject No Select Select Supplier Check_Performance->Select Yes Check_Performance->Reject No

References

Safety Operating Guide

Proper Disposal of Dioleoylphosphatidylglycerol: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of Dioleoylphosphatidylglycerol (DOPG) is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of DOPG and associated materials, aligning with standard laboratory safety protocols and regulatory compliance.

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, it is imperative to consult your institution's specific Environmental Health & Safety (EHS) guidelines. The following table summarizes key safety information for handling DOPG during the disposal process. This compound is classified as highly hazardous to water, and therefore, its release into the environment must be strictly avoided.

ParameterGuideline
Personal Protective Equipment (PPE) Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. A type N95 (US) or equivalent respirator is recommended.
Spill Procedures In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand), and place it in a sealed, labeled container for disposal as hazardous waste.
Incompatibilities Avoid mixing DOPG waste with strong oxidizing agents, acids, or bases to prevent uncontrolled reactions.
Storage of Waste Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until collection by EHS personnel.
Step-by-Step Disposal Protocol

The disposal of this compound must be managed as chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste.

  • Waste Identification and Segregation :

    • Identify all waste containing DOPG, including the pure reagent, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves, and absorbent materials from spills).

    • Segregate DOPG waste from other chemical waste streams to prevent accidental mixing of incompatible substances.

  • Containerization :

    • Use a chemically compatible and leak-proof container for collecting DOPG waste. High-density polyethylene (B3416737) (HDPE) containers are generally suitable.

    • Ensure the container is in good condition, with a secure, tight-fitting lid.

    • Do not overfill the container; it is recommended to fill it to no more than 80% of its capacity.

  • Labeling :

    • Clearly label the waste container with a "Hazardous Waste" tag as soon as the first drop of waste is added.

    • The label must include:

      • The full chemical name: "this compound" or "1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)".

      • An accurate estimation of the concentration and quantity of the waste.

      • The date of accumulation (the date the first piece of waste was added).

      • The name of the principal investigator or laboratory contact.

  • Accumulation and Storage :

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

    • This area should be under the control of laboratory personnel and away from general traffic.

  • Arranging for Disposal :

    • Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policy, arrange for its pickup and disposal through your institution's Environmental Health & Safety (EHS) department.

    • Follow your institution's specific procedures for requesting a chemical waste pickup. This may involve an online request system or direct contact with the EHS office.

Experimental Protocols

While specific experimental protocols involving the disposal of this compound are not typically published in scientific literature, the procedures outlined above are based on standard laboratory chemical waste management protocols. The core principle is the containment of the chemical waste and its proper disposal through a certified hazardous waste management vendor, coordinated by the institution's EHS department. The specific protocols for waste pickup and documentation are institution-dependent.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DOPG_Disposal_Workflow start Start: DOPG Waste Generated waste_id Identify and Segregate DOPG Waste (Pure, Solutions, Contaminated Labware) start->waste_id container Select and Prepare Labeled, Leak-Proof Container waste_id->container labeling Label Container: 'Hazardous Waste', Chemical Name, Concentration, Date, Contact container->labeling storage Store in Designated Satellite Accumulation Area labeling->storage pickup Arrange for Pickup by EHS for Proper Disposal storage->pickup end End: Proper Disposal pickup->end

Caption: Workflow for the proper disposal of this compound waste.

Personal protective equipment for handling Dioleoylphosphatidylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of Dioleoylphosphatidylglycerol (DOPG) is critical to ensure laboratory safety and maintain experimental integrity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering procedural, step-by-step guidance.

Hazard Identification and Personal Protective Equipment (PPE)

While some safety data sheets for similar phospholipids (B1166683) indicate no significant hazards, others suggest that related compounds may cause skin, eye, or respiratory irritation[1]. Therefore, it is prudent to handle this compound with care, adhering to standard laboratory safety protocols. The following personal protective equipment is recommended to minimize exposure.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

Protective EquipmentSpecification and Use
Eye Protection Chemical safety glasses or goggles should be worn to protect against potential splashes or dust particles.[2][3]
Hand Protection Wear nitrile or other chemical-resistant gloves to prevent skin contact.[2][3] Gloves should be inspected before use and disposed of properly after handling.
Body Protection A standard laboratory coat should be worn to protect personal clothing from contamination.[2]
Respiratory Protection Generally not required if handled in a well-ventilated area. If generating aerosols or dust, a NIOSH-approved respirator may be necessary.[2]

Operational and Disposal Plans: A Step-by-Step Guide

Proper handling, storage, and disposal of this compound are crucial for a safe and compliant laboratory environment.

1. Handling and Storage:

  • Work in a well-ventilated area to minimize inhalation of any potential dust or aerosols.

  • Avoid direct contact with eyes, skin, and clothing.

  • After handling, wash hands thoroughly with soap and water.[1]

  • Store in a tightly sealed container in a cool, dry place, away from direct light and sources of ignition.[1] For long-term storage, follow the manufacturer's specific recommendations, which may include refrigeration or freezing.

2. Accidental Release Measures:

  • In the event of a spill, ensure the area is well-ventilated.

  • Wear the appropriate PPE as outlined in Table 1.

  • For solid spills, carefully sweep or vacuum the material and place it into a sealed container for disposal. Avoid generating dust.

  • For solutions, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.

  • Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

3. First Aid Procedures:

Exposure RouteFirst Aid Measure
In case of eye contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1]
In case of skin contact Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[1]
If inhaled Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[1]
If swallowed Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.[1]

4. Disposal Plan:

  • Dispose of waste this compound and any contaminated materials in accordance with local, state, and federal regulations.

  • Consult with your institution's environmental health and safety (EHS) office for specific guidance on chemical waste disposal. Do not dispose of it down the drain or in the regular trash.[1]

Workflow for Safe Handling of this compound

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_ppe Don Personal Protective Equipment (PPE) prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area prep_weigh Weigh/Measure This compound prep_area->prep_weigh handle_exp Perform Experimental Procedures prep_weigh->handle_exp Transfer to Experiment cleanup_decon Decontaminate Glassware and Surfaces handle_exp->cleanup_decon Post-Experiment storage_store Store in Tightly Sealed Container in Cool, Dry Place handle_exp->storage_store If not all used cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste per Institutional Guidelines cleanup_waste->cleanup_dispose

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。